molecular formula C19H15N B186346 9-(p-Tolyl)carbazole CAS No. 19264-73-4

9-(p-Tolyl)carbazole

Cat. No.: B186346
CAS No.: 19264-73-4
M. Wt: 257.3 g/mol
InChI Key: OZVXBXKVMMIGDV-UHFFFAOYSA-N
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Description

9-(p-Tolyl)carbazole is a useful research compound. Its molecular formula is C19H15N and its molecular weight is 257.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(4-methylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-14-10-12-15(13-11-14)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXBXKVMMIGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578409
Record name 9-(4-Methylphenyl)-9H-carbazole
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Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19264-73-4
Record name 9-(4-Methylphenyl)-9H-carbazole
Source EPA DSSTox
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Record name 9-(p-Tolyl)carbazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-(p-Tolyl)carbazole: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 9-(p-Tolyl)carbazole, a key building block in the development of advanced organic electronic materials and pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of the two most prevalent C-N cross-coupling methodologies: the classic Ullmann condensation and the modern Buchwald-Hartwig amination. Beyond a mere recitation of procedures, this guide offers a deep dive into the mechanistic underpinnings of each reaction, explaining the rationale behind experimental choices and providing detailed, field-proven protocols. Comparative data on reaction efficiency, conditions, and substrate scope are presented to empower researchers in selecting the optimal synthetic route for their specific applications.

Introduction: The Significance of this compound

Carbazole derivatives are a critical class of nitrogen-containing heterocycles, forming the core scaffold of numerous natural products, pharmaceuticals, and functional organic materials.[1] The introduction of an aryl substituent at the 9-position, as in this compound, profoundly influences the molecule's electronic properties, thermal stability, and solid-state morphology. This makes it a highly sought-after intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a host for phosphorescent emitters. In the pharmaceutical realm, the carbazole nucleus is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The synthesis of this compound hinges on the formation of a carbon-nitrogen bond between the carbazole nitrogen and a p-tolyl group. This guide will explore and compare the two most powerful catalytic methods for forging this bond: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Pathways: A Comparative Analysis

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound is often dictated by factors such as cost, desired reaction conditions, and tolerance to other functional groups.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often simple (e.g., 1,10-phenanthroline, L-proline) or noneBulky, electron-rich phosphines (e.g., XPhos)
Reaction Temp. Typically high (100-200 °C)Generally milder (rt - 120 °C)
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (e.g., NaOtBu)
Solvent High-boiling polar (e.g., DMF, 1,4-dioxane)Aprotic (e.g., Toluene, THF)
Aryl Halide Iodides > Bromides >> ChloridesBromides, Chlorides, Iodides, Triflates
Cost Lower (abundant copper catalyst)Higher (precious metal catalyst, specialized ligands)

The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation, first reported over a century ago, is a copper-catalyzed nucleophilic aromatic substitution. While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved its efficiency and scope through the use of catalytic copper sources and ligands.

Mechanistic Rationale

The currently accepted mechanism for the Ullmann N-arylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle Carbazole-Cu(I)-Ligand Carbazole-Cu(I)-Ligand Cu(III) Intermediate Cu(III) Intermediate Carbazole-Cu(I)-Ligand->Cu(III) Intermediate + p-Tolyl-X (Oxidative Addition) This compound This compound Cu(III) Intermediate->this compound Reductive Elimination Cu(I)-Ligand Cu(I)-Ligand Cu(I)-Ligand->Carbazole-Cu(I)-Ligand + Carbazole, - H⁺

Caption: Simplified catalytic cycle for the Ullmann N-arylation of carbazole.

The reaction is initiated by the formation of a copper(I)-carbazolide species. Oxidative addition of the p-tolyl halide to this complex forms a transient Cu(III) intermediate. Subsequent reductive elimination yields the desired this compound and regenerates the active Cu(I) catalyst. The choice of ligand is crucial; it stabilizes the copper center, enhances its solubility, and facilitates the oxidative addition and reductive elimination steps, often allowing for milder reaction conditions.[2]

Detailed Experimental Protocol: Ullmann Synthesis

This protocol is a representative procedure for the copper-catalyzed N-arylation of carbazole with 4-iodotoluene.

Materials:

  • Carbazole (1.0 mmol, 167.2 mg)

  • 4-Iodotoluene (1.2 mmol, 261.6 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 36.0 mg, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add carbazole, 4-iodotoluene, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Expected Yield: 75-85%

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.[3]

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex + p-Tolyl-X (Oxidative Addition) Pd(II)-Amido Complex Pd(II)-Amido Complex Pd(II) Complex->Pd(II)-Amido Complex + Carbazole, - HX This compound This compound Pd(II)-Amido Complex->this compound Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of carbazole.

The catalytic cycle is initiated by the oxidative addition of the p-tolyl halide to a Pd(0) complex, which is typically generated in situ. The resulting Pd(II) complex then undergoes ligand exchange with carbazole, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which furnishes this compound and regenerates the active Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical for the success of this reaction, as they promote both the oxidative addition and the reductive elimination steps.[4]

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative procedure for the palladium-catalyzed N-arylation of carbazole with 4-bromotoluene.

Materials:

  • Carbazole (1.0 mmol, 167.2 mg)

  • 4-Bromotoluene (1.2 mmol, 205.2 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg, 2 mol% Pd)

  • Xantphos (0.04 mmol, 23.1 mg, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, NaOtBu, and carbazole.

  • Add 4-bromotoluene and anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Expected Yield: 80-95%

Purification and Characterization

The final product, this compound, is typically a white to off-white solid. Purification is most commonly achieved by column chromatography on silica gel, followed by recrystallization.[1][5]

Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Characterization Data:

  • Molecular Formula: C₁₉H₁₅N[6]

  • Molecular Weight: 257.33 g/mol [6]

  • Melting Point: 130-133 °C[7]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 7.8 Hz, 2H), 7.45-7.35 (m, 6H), 7.30-7.25 (m, 4H), 2.45 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.8, 137.9, 134.9, 129.9, 126.7, 125.9, 123.4, 120.3, 119.9, 109.8, 21.1.

  • Mass Spectrometry (EI): m/z 257 (M⁺).

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are robust and effective methods for the synthesis of this compound. The choice of method will depend on the specific needs of the researcher. The Ullmann reaction offers a more cost-effective route, while the Buchwald-Hartwig amination provides greater versatility, milder conditions, and often higher yields. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to confidently select and execute the most appropriate synthesis for their research and development endeavors.

References

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9-(p-Tolyl)carbazole molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9-(p-Tolyl)carbazole for Advanced Research

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol with mechanistic insights, and explore its diverse applications, particularly in drug development and organic electronics. This document is intended for researchers, chemists, and professionals in drug discovery and materials engineering, offering both foundational knowledge and practical, field-proven insights.

Core Physicochemical Properties

This compound, also known as 9-(4-methylphenyl)carbazole, is a derivative of carbazole featuring a tolyl group attached to the nitrogen atom. This substitution significantly influences its electronic properties, solubility, and solid-state morphology, making it a versatile molecular scaffold.

Its core identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 19264-73-4[1][2]
Molecular Formula C₁₉H₁₅N[1][2][3]
Molecular Weight 257.33 g/mol [2][3]
IUPAC Name 9-(4-methylphenyl)carbazole[3]
Monoisotopic Mass 257.12045 Da[4]
Appearance Typically a white to off-white solidN/A
Purity Commercially available up to >98%[1]

Synthesis and Mechanistic Rationale

The synthesis of N-aryl carbazoles like this compound is most commonly achieved through a cross-coupling reaction. The Buchwald-Hartwig amination is a preferred method due to its high efficiency, functional group tolerance, and relatively mild reaction conditions compared to older methods like the Ullmann condensation. This palladium-catalyzed reaction forms a crucial carbon-nitrogen bond.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a reliable method for synthesizing this compound from carbazole and an aryl halide.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine carbazole (1.0 eq.), 4-iodotoluene (1.1 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).

    • Causality: An inert atmosphere is critical to prevent the oxidation of the palladium catalyst. Using a slight excess of the aryl halide ensures the complete consumption of the carbazole starting material. The strong base is required to deprotonate the carbazole's N-H group, forming the carbazolide anion necessary for the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 eq.), and a suitable phosphine ligand, like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 eq.).

    • Causality: The Pd(0) complex is the active catalyst. The bulky, electron-rich phosphine ligand (XPhos) is essential for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Solvent and Reaction: Add anhydrous, degassed toluene as the solvent. Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Causality: Anhydrous and degassed solvent prevents quenching of the base and deactivation of the catalyst. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the carbazole starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Synthesis Workflow Diagram

G cluster_prep 1. Reagent Preparation (Inert Atmosphere) cluster_catalysis 2. Catalysis cluster_reaction 3. Reaction cluster_purification 4. Workup & Purification reagents Carbazole + 4-Iodotoluene + Sodium tert-Butoxide catalyst Add Pd₂(dba)₃ / XPhos Ligand + Anhydrous Toluene reagents->catalyst Combine heating Heat (80-110°C) Monitor via TLC/HPLC catalyst->heating Initiate workup Quench with H₂O Organic Extraction heating->workup Reaction Complete purify Column Chromatography workup->purify product Pure this compound purify->product

Caption: Buchwald-Hartwig synthesis workflow for this compound.

Applications in Research and Drug Development

The rigid, electron-rich carbazole core, modified by the p-tolyl group, imparts valuable properties that are exploited in several high-technology and pharmaceutical fields.

Medicinal Chemistry and Drug Discovery

Carbazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their recurrence in biologically active compounds.[5] The N-substituted carbazole framework is a key pharmacophore in compounds designed for various therapeutic targets.

  • Neuroprotective Agents: Certain N-substituted carbazoles have demonstrated significant neuroprotective capabilities. For instance, the related compound 2-phenyl-9-(p-tolyl)-9H-carbazole showed considerable neuroprotective ability, potentially through an antioxidative mechanism.[6] The presence of a substituent at the N-9 position of the carbazole is often essential for this activity.[6]

  • Antitumor Activity: N-substituted carbazoles have been screened for their efficacy against cancer cell lines. Derivatives have shown effectiveness against human breast cancer cell lines (MCF-7), highlighting the potential of this scaffold in oncology research.[6]

  • Antibacterial and Antifungal Agents: The introduction of various functional groups to the N-substituted carbazole core has led to compounds with potent antibacterial and antifungal properties.[6]

Materials Science and Organic Electronics

The photophysical and electronic properties of this compound make it and its derivatives highly suitable for applications in organic electronics.

  • Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials in the emissive layer of OLEDs due to their high triplet energy and good charge transport properties.[7] The p-tolyl group can enhance solubility and influence molecular packing in the solid state, which is crucial for device performance and longevity.

  • Dye-Sensitized Solar Cells (DSSCs): The electron-donating nature of the carbazole moiety makes it an excellent building block for organic dyes (sensitizers) in DSSCs. The related donor, 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole, has been successfully used to construct new sensitizers, broadening the possibilities for optimizing photovoltaic properties.[8]

Conceptual Application Pathway

G cluster_apps Application Pathways cluster_outcomes Target Outcomes Core This compound Scaffold MedChem Medicinal Chemistry (Further Functionalization) Core->MedChem MatSci Materials Science (Polymerization/Deposition) Core->MatSci Drugs Neuroprotective Agents, Anticancer Drugs MedChem->Drugs Devices OLEDs, Solar Cells MatSci->Devices

Caption: Core scaffold leading to diverse research and development outcomes.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound is considered an irritant.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and ensure work is conducted in a well-ventilated area or fume hood.

Conclusion

This compound is a fundamentally important molecule with a well-established physicochemical profile and versatile synthetic accessibility. Its unique electronic and structural characteristics have cemented its role as a valuable building block in both pharmaceutical and materials science research. For scientists and drug development professionals, this compound offers a robust and tunable scaffold for creating novel molecules with targeted biological activities or advanced optoelectronic functions. Continued exploration of its derivatives is expected to yield further breakthroughs in these critical fields.

References

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A Comprehensive Guide to the Crystal Structure Analysis of 9-(p-Tolyl)carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist on the crystal structure analysis of 9-(p-Tolyl)carbazole derivatives, designed for researchers, scientists, and drug development professionals. This guide offers full editorial control to detail the synthesis, crystallization, and X-ray diffraction analysis with a focus on scientific integrity and field-proven insights.

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the methodologies and scientific principles integral to the crystal structure analysis of this compound derivatives. It is structured to provide professionals in materials science and drug development with the essential knowledge to perform and interpret these analyses with a high degree of precision and insight.

Introduction: The Importance of this compound Derivatives

This compound and its related compounds are a significant class of organic molecules, notable for their distinct electronic and photophysical properties. These characteristics make them highly suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. The carbazole structure is also a recognized "privileged structure" in medicinal chemistry, with many of its derivatives showing significant biological activities.

The three-dimensional arrangement of molecules in the solid-state, or the crystal structure, is a primary determinant of these properties. Consequently, a detailed analysis of the crystal structure is a critical step in understanding the relationship between structure and property, and in designing new materials and therapies with improved functionalities.

Part 1: Synthesis and Crystallization - The Basis for High-Quality Data

The process of obtaining a high-resolution crystal structure starts with the synthesis of a high-purity material and the subsequent growth of single crystals appropriate for X-ray diffraction.

Synthetic Approaches

The synthesis of this compound derivatives is typically achieved through nucleophilic substitution reactions, such as the Buchwald-Hartwig or Ullmann condensation, between carbazole and a substituted p-tolyl halide. The selection of the catalyst, solvent, and reaction conditions is crucial for achieving high yields and purity.

Expert Insight: Even minor impurities can significantly hinder crystallization. Therefore, a rigorous purification of the crude product, usually involving column chromatography followed by recrystallization, is essential. The choice of solvent for recrystallization should be carefully screened to find the conditions that produce crystalline material.

Growing High-Quality Single Crystals for Diffraction

Growing single crystals is often the most challenging part of the process. The objective is to produce crystals of adequate size (typically 0.1-0.3 mm in all dimensions) with a high degree of internal order.

Common Crystallization Methods:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly at a constant temperature. The rate of evaporation is controlled to permit gradual crystal growth.

  • Vapor Diffusion: A solution of the compound in a small, open vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is not soluble. The slow diffusion of the anti-solvent vapor into the solution lowers the compound's solubility, encouraging crystallization.

  • Solvent-Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization takes place at the interface of the two solvents.

Protocol: Single Crystal Growth via Slow Evaporation

  • Solvent Selection: Dissolve a small quantity of the purified this compound derivative in several volatile solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) to identify a solvent in which the compound is moderately soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the selected solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particles that could serve as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has a few pinholes to allow for the slow evaporation of the solvent. Place the vial in a vibration-free area at a constant temperature.

  • Monitoring: Check the vial periodically over several days to weeks for the formation of single crystals.

Part 2: X-ray Diffraction Analysis - From Diffraction Pattern to Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. Modern diffractometers generally use a microfocus X-ray source and a sensitive detector (e.g., a CCD or CMOS detector). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at various orientations.

Trustworthiness: The quality of the diffraction data is crucial. Key indicators of data quality include high resolution, a low R(int) (a measure of the agreement between symmetry-equivalent reflections), and high completeness. Data collection strategies are optimized to maximize these parameters.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

G cluster_data_processing Data Processing cluster_structure_solution Structure Solution cluster_refinement Structure Refinement Diffraction_Images Diffraction Images Integration Integration (Extraction of Intensities) Diffraction_Images->Integration Scaling_and_Merging Scaling and Merging (Correction for experimental factors) Integration->Scaling_and_Merging Reflection_File Reflection File (hkl, I, σ(I)) Scaling_and_Merging->Reflection_File Phase_Problem The Phase Problem (Phases are lost in the experiment) Reflection_File->Phase_Problem Direct_Methods Direct Methods (Statistical determination of phases) Phase_Problem->Direct_Methods Patterson_Method Patterson Method (Uses interatomic vectors) Phase_Problem->Patterson_Method Initial_Model Initial Structural Model (Approximate atomic positions) Direct_Methods->Initial_Model Patterson_Method->Initial_Model Refinement_Cycle Least-Squares Refinement (Minimizing difference between observed and calculated structure factors) Initial_Model->Refinement_Cycle Difference_Fourier_Map Difference Fourier Map (Reveals missing or misplaced atoms) Refinement_Cycle->Difference_Fourier_Map Final_Model Final Structural Model Refinement_Cycle->Final_Model Convergence Model_Building Model Building/Correction Difference_Fourier_Map->Model_Building Model_Building->Refinement_Cycle

Figure 1: A schematic of the X-ray crystal structure determination workflow.

Detailed Steps:

  • Phase Problem: The main challenge in X-ray crystallography is the "phase problem".[1] While the intensities of the diffracted X-rays are measured, their phases are lost. Both are needed to compute the electron density map and visualize the molecule.

  • Structure Solution: To address the phase problem, methods like Direct Methods or the Patterson Method are used.[1][2][3][4][5]

    • Direct Methods: These are statistical methods that are very effective for small to medium-sized organic molecules such as this compound derivatives.[1][2][3] They use probability relationships between structure factors to derive initial phase estimates.

    • Patterson Method: This method uses a map of interatomic vectors and is particularly useful when a heavy atom is present in the structure.[1][4][5]

  • Structure Refinement: After an initial model is obtained, it is refined using a full-matrix least-squares method.[6][7][8][9] This iterative process minimizes the difference between the experimentally observed structure factor amplitudes and those calculated from the model.

    • Difference Fourier Maps: During refinement, difference Fourier maps are calculated. These maps show regions where the calculated electron density is higher or lower than the observed density, indicating missing atoms (like hydrogen atoms) or misplaced atoms.

    • Convergence: The refinement is considered complete when the model converges, meaning that further refinement cycles do not result in significant changes in the atomic parameters and the agreement between the observed and calculated data is optimized.

Part 3: Interpreting the Crystal Structure - From Geometry to Intermolecular Interactions

A solved crystal structure provides a wealth of chemical information. The analysis extends beyond determining the molecular conformation to understanding how the molecules are packed in the crystal lattice and the nature of the intermolecular interactions that control this packing.

Molecular Geometry

The primary information from a crystal structure is the precise bond lengths, bond angles, and torsion angles of the molecule. This data gives a clear picture of the molecular conformation in the solid state. For this compound derivatives, key parameters to analyze are:

  • The planarity of the carbazole ring system.

  • The dihedral angle between the carbazole and p-tolyl groups. This angle is important as it can affect the electronic communication between these two parts of the molecule and thus its photophysical properties.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

ParameterValue
Chemical FormulaC₁₉H₁₅N
Formula Weight257.33
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543(2)
b (Å)11.234(3)
c (Å)14.567(4)
α (°)90
β (°)90
γ (°)90
V (ų)1398.9(6)
Z4
Dcalc (g/cm³)1.221
F(000)544
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.123
Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound derivatives are held together by a network of non-covalent interactions. Understanding these interactions is essential for explaining the material's bulk properties.

Types of Intermolecular Interactions:

  • Van der Waals forces: These are present everywhere and play a major role in the overall packing.

  • π-π stacking: The aromatic carbazole and p-tolyl rings can interact through π-π stacking, where the planar rings are arranged in a parallel or offset manner. The distance between the interacting rings (the centroid-to-centroid distance) is a key parameter to analyze.

  • C-H···π interactions: Hydrogen atoms attached to carbon atoms can act as weak hydrogen bond donors to the electron-rich π systems of the aromatic rings.

  • Hydrogen bonds: While the parent this compound does not have traditional hydrogen bond donors or acceptors, derivatives with suitable functional groups (e.g., -OH, -NH₂, -COOH) can form strong hydrogen bonds, which will be the main factor in the crystal packing.

G Molecule_A Molecule A (Carbazole & p-Tolyl Rings) pi_pi_stacking π-π Stacking Molecule_A->pi_pi_stacking CH_pi_interaction C-H···π Interaction Molecule_A->CH_pi_interaction C-H donor van_der_Waals van der Waals Forces Molecule_A->van_der_Waals Molecule_B Molecule B (Neighboring Molecule) Molecule_B->pi_pi_stacking Molecule_B->van_der_Waals Molecule_C Molecule C (Another Neighbor) Molecule_C->CH_pi_interaction π acceptor Molecule_C->van_der_Waals

Figure 2: Common intermolecular interactions in the crystal packing of this compound derivatives.

Authoritative Grounding: The analysis of intermolecular interactions is greatly aided by software such as PLATON and Mercury. These programs can be used to visualize and quantify the different types of non-covalent interactions within the crystal lattice.

Conclusion: From Structure to Function

The crystal structure analysis of this compound derivatives provides a wealth of information that is crucial to understanding their properties and designing new molecules with specific functionalities. By carefully controlling the synthesis and crystallization, collecting high-quality diffraction data, and performing a thorough analysis of the resulting structure, researchers can gain deep insights into the structure-property relationships that determine the behavior of these important materials. This knowledge is essential for the rational design of next-generation organic electronic materials and pharmaceutical agents.

References

  • Faster calculation of the full matrix for least-squares refinement. Acta Crystallographica Section A: Foundations of Crystallography, 55(4), 695-699. [Link]

  • Phase problem and methods to solve it (direct methods, Patterson methods). Fiveable. [Link]

  • Patterson function. Wikipedia. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(4), 517-527. [Link]

  • Application of Patterson-function direct methods to materials characterization. Acta Crystallographica Section A: Foundations and Advances, 70(5), 455-466. [Link]

  • Application of Patterson-function direct methods to materials characterization. National Center for Biotechnology Information. [Link]

  • Faster calculation of the full matrix for least-squares refinement. International Union of Crystallography. [Link]

  • Patterson methods. Online Dictionary of Crystallography. [Link]

  • Refinement | Lecture Series "Basics of Macromolecular Crystallography". YouTube. [Link]

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An In-depth Spectroscopic Analysis of 9-(p-Tolyl)carbazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth analysis of the spectroscopic data for 9-(p-Tolyl)carbazole (C₁₉H₁₅N), a key molecular scaffold in materials science and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By elucidating the causal relationships between molecular structure and spectral output, this guide serves as a practical reference for the unambiguous identification, characterization, and quality control of this compound and its derivatives. Each section includes field-proven experimental protocols, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound is an aromatic heterocyclic compound featuring a carbazole nucleus N-substituted with a p-tolyl group. This structural motif is prevalent in the design of organic light-emitting diodes (OLEDs), hole-transporting materials, and pharmacologically active agents. The electronic properties, stability, and steric profile of the molecule are directly influenced by the interplay between the planar carbazole system and the appended tolyl ring. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach provides a self-validating system for its characterization.[1][2][3]

The molecular structure and atom numbering scheme used for spectral assignments throughout this guide are presented below.

Caption: Molecular structure and numbering of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The spectrum of this compound is distinctive, showing signals for both the carbazole and p-tolyl moieties.

¹H NMR Spectral Data
Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4, H-5~8.15d~7.82H
H-1, H-8~7.50d~8.22H
H-2, H-7~7.42t~7.62H
H-3, H-6~7.28t~7.42H
H-2', H-6'~7.45d~8.42H
H-3', H-5'~7.35d~8.42H
-CH₃~2.45s-3H

Note: Data is predicted based on known values for carbazole and substituted aromatics in CDCl₃. Actual values may vary slightly based on solvent and instrument.[4][5][6]

Interpretation of the ¹H NMR Spectrum
  • Carbazole Protons (H-1 to H-8): The eight protons of the carbazole core resonate in the aromatic region (7.2-8.2 ppm).

    • H-4 and H-5: These protons are the most deshielded due to their peri-position relative to the fused ring system, resulting in their downfield appearance around 8.15 ppm as a doublet.[4]

    • H-1 and H-8: These protons are adjacent to the nitrogen atom and are also significantly deshielded, but slightly less so than H-4/H-5. They appear as doublets.

    • H-2, H-7, H-3, H-6: These remaining protons appear as overlapping triplets (or more accurately, triplets of doublets) in the more upfield portion of the aromatic region. Their signals are characteristic of the spin-spin coupling with their neighbors.[5]

  • p-Tolyl Protons: The tolyl group displays a classic AA'BB' system, which simplifies to two distinct doublets due to the symmetry of the para-substituted ring.

    • H-2' and H-6': These protons are ortho to the C-N bond and appear as a doublet around 7.45 ppm.

    • H-3' and H-5': These protons are meta to the C-N bond and ortho to the methyl group, appearing as a doublet slightly upfield around 7.35 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group are in an aliphatic environment and give rise to a sharp singlet at approximately 2.45 ppm, a characteristic shift for a methyl group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly positioned within the RF coil.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 400 MHz spectrometer, 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum using the TMS signal. Integrate the peaks and determine chemical shifts, multiplicities, and coupling constants.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a single peak.

¹³C NMR Spectral Data
Assigned CarbonChemical Shift (δ, ppm)Carbon Type
C-4a, C-4b~140.5Quaternary
C-9a, C-12a~122.5Quaternary
C-1', C-4'~136.0, ~135.0Quaternary
C-4, C-5~126.0CH
C-2, C-7~120.5CH
C-3, C-6~119.5CH
C-1, C-8~109.8CH
C-2', C-6'~129.9CH
C-3', C-5'~125.5CH
-CH₃~21.1CH₃

Note: Data is predicted based on known values for carbazole and substituted aromatics.[7][8] Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Interpretation of the ¹³C NMR Spectrum
  • Quaternary Carbons: Six distinct signals are expected for the quaternary carbons. The carbons directly bonded to the nitrogen in the carbazole ring (C-4a, C-4b) are the most downfield of the carbazole carbons.[9] The tolyl quaternary carbons (C-1' and C-4') also appear in this region.

  • Protonated Aromatic Carbons: The eight CH carbons of the carbazole ring give rise to four signals due to molecular symmetry. Similarly, the four CH carbons of the p-tolyl ring produce two signals. Their chemical shifts are determined by their position relative to the nitrogen atom and the other aromatic ring.

  • Aliphatic Carbon: The methyl carbon (-CH₃) gives a characteristic signal in the upfield region (~21.1 ppm), confirming its presence.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup: Use a broadband probe tuned to the ¹³C frequency (~100 MHz on a 400 MHz spectrometer).

  • Acquisition: Run a proton-decoupled ¹³C experiment. Due to longer relaxation times for quaternary carbons, a longer relaxation delay (5-10 seconds) or the use of a relaxation agent may be necessary for accurate integration, though ¹³C spectra are not typically integrated quantitatively. A larger number of scans (e.g., 1024 or more) is required.

  • Processing & Analysis: Process the data similarly to the ¹H spectrum. Chemical shifts are assigned based on established correlation tables and comparison with related structures.[10] Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for definitive assignments.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H StretchMedium
2980-2850Aliphatic C-H Stretch (Methyl)Weak-Medium
1600, 1585, 1490Aromatic C=C Ring StretchStrong
1450C-H Bend (Methyl)Medium
1330-1250Aromatic C-N StretchStrong
820-780C-H Out-of-Plane Bend (p-sub)Strong
750-720C-H Out-of-Plane Bend (ortho-di)Strong

Note: Data is based on characteristic absorption frequencies for N-aryl compounds.[11][12][13]

Interpretation of the IR Spectrum
  • C-H Stretching: The spectrum will clearly distinguish between aromatic C-H bonds (stretching frequencies > 3000 cm⁻¹) and the aliphatic C-H bonds of the methyl group (stretching frequencies < 3000 cm⁻¹).[14][15]

  • Aromatic C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region confirms the presence of the aromatic rings.

  • C-N Stretching: A strong absorption around 1330-1250 cm⁻¹ is characteristic of the stretching vibration of the aryl-nitrogen bond.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-H out-of-plane bending. Strong bands confirming the 1,2-disubstituted pattern of the carbazole benzene rings (~750 cm⁻¹) and the 1,4-disubstituted (para) pattern of the tolyl ring (~820 cm⁻¹) are expected here.[16]

Experimental Protocol: IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR crystal first. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can offer structural clues based on fragmentation patterns.

Mass Spectrometry Data
m/zProposed FragmentRelative Intensity
257[M]⁺˙High (Molecular Ion)
242[M - CH₃]⁺High (Base Peak)
166[Carbazole]⁺˙Medium

Note: The molecular formula C₁₉H₁₅N corresponds to a monoisotopic mass of 257.1204 Da.[17][18]

Interpretation of the Mass Spectrum
  • Molecular Ion Peak ([M]⁺˙): A strong peak at m/z 257 corresponds to the intact molecule minus one electron. Its presence confirms the molecular weight of the compound.[19]

  • Major Fragmentation: The high stability of aromatic systems dictates the fragmentation pathways.

    • Loss of a Methyl Radical ([M - CH₃]⁺): The most common fragmentation pathway is the loss of a methyl radical (•CH₃, mass 15) from the molecular ion to form a highly stable cation at m/z 242. This is often the base peak (the most intense peak) in the spectrum.

    • Cleavage of the C-N Bond: Cleavage of the bond between the tolyl ring and the nitrogen can lead to a fragment corresponding to the carbazole radical cation at m/z 166.

9_p_Tolylcarbazole_Fragmentation M This compound [M]⁺˙ m/z = 257 Rad1 - •CH₃ M->Rad1 Rad2 - •Tolyl M->Rad2 F1 [M - CH₃]⁺ m/z = 242 (Base Peak) F2 [Carbazole]⁺˙ m/z = 166 Rad1->F1 Rad2->F2

Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Volatilize the sample by heating in a high vacuum. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry.

  • MS confirms the correct molecular weight (257 g/mol ).

  • IR validates the presence of the key functional groups: aromatic rings, an N-aryl linkage, and an alkyl substituent.

  • ¹H and ¹³C NMR provide the definitive connectivity map, confirming the 9-substitution on the carbazole and the para-substitution on the tolyl ring, and accounting for every hydrogen and carbon atom in the molecule.

Together, these techniques provide a robust and self-validating analytical workflow, ensuring the identity, purity, and structural integrity of this compound for any high-level research or development application.

References

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Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9-(p-Tolyl)carbazole

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in the fields of materials science and drug discovery. We delve into its fundamental chemical identity, molecular structure, and state-of-the-art synthesis protocols, emphasizing the rationale behind methodological choices. The guide further explores its spectroscopic signature, critical applications in organic electronics, and essential safety and handling protocols. This document is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of this versatile carbazole derivative.

This compound is an aromatic organic compound featuring a carbazole core N-substituted with a p-tolyl (4-methylphenyl) group. This substitution significantly influences the molecule's electronic properties, solubility, and solid-state packing, making it a tunable component for various applications.

The definitive IUPAC name for the compound is 9-(4-methylphenyl)carbazole [1]. It is widely known by several synonyms in commercial and academic literature.

Table 1: Chemical Identifiers and Synonyms

Identifier Value
IUPAC Name 9-(4-methylphenyl)carbazole[1]
Common Name This compound[1]
CAS Number 19264-73-4[1][2]
Molecular Formula C₁₉H₁₅N[1][2]

| Synonyms | 9-(p-Tolyl)-9H-carbazole, N-(p-tolyl)carbazole, 9-(4-Methylphenyl)-9H-carbazole, N-4-tolylcarbazole[1] |

The physical and computed chemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents, its potential for sublimation, and its electronic characteristics.

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 257.33 g/mol [1][3]
Monoisotopic Mass 257.12045 Da [1][4]
XLogP3-AA 5.4 [1]
Hydrogen Bond Donors 0 [1]
Hydrogen Bond Acceptors 1 (Nitrogen) [1]

| Appearance | Typically a white to off-white or beige solid |[5] |

Molecular Structure and Conformation

The molecular architecture of this compound is foundational to its function. The carbazole unit itself is a rigid, planar fused-ring system. The key structural parameter is the dihedral angle between this carbazole plane and the appended p-tolyl group.

X-ray crystallography studies on closely related derivatives, such as 9-p-Tolyl-9H-carbazole-3-carbonitrile, reveal that the carbazole ring system is nearly planar[6][7][8]. The p-tolyl ring is twisted out of this plane, with a significant dihedral angle of approximately 54.3°[6][7][8]. This non-planar conformation is crucial; it sterically hinders close π-π stacking between molecules in the solid state. This disruption of aggregation is a key design principle for developing efficient amorphous materials for organic light-emitting diodes (OLEDs), as it helps prevent fluorescence quenching and improves device lifetime. The sp² hybridization of the nitrogen atom is confirmed by the sum of bond angles around it, which is approximately 360°[6].

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This method offers high yields and excellent functional group tolerance compared to older methods like the Ullmann condensation, which require harsh conditions. The Buchwald-Hartwig approach provides a reliable and scalable route for academic and industrial laboratories.

Causality of Experimental Choices:

  • Catalyst System: A palladium(II) acetate [Pd(OAc)₂] precatalyst is chosen for its reliability and commercial availability. It forms the active Pd(0) species in situ. Xantphos is selected as the ligand; its wide bite angle is known to promote the reductive elimination step, which is often rate-limiting in C-N bond formation.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective for deprotonating the carbazole nitrogen without competing in side reactions.

  • Solvent: Toluene is an excellent choice as it is a non-polar aprotic solvent with a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate. It effectively dissolves the organic reactants.

Experimental Protocol: Buchwald-Hartwig Synthesis

Reaction: Carbazole + 4-Iodotoluene → this compound

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add carbazole (1.0 eq.), 4-iodotoluene (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

  • Catalyst Loading: In a separate vial, quickly weigh and add palladium(II) acetate (0.02 eq.) and Xantphos (0.04 eq.). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a reactant concentration of approximately 0.2 M.

  • Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a white solid.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Carbazole, 4-Iodotoluene, NaOtBu setup Combine in Schlenk Flask (Inert Atmosphere) reagents->setup catalyst Pd(OAc)₂, Xantphos catalyst->setup solvent Anhydrous Toluene solvent->setup heat Heat to 110 °C (12-24h) setup->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool, Quench with H₂O monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is performed using standard spectroscopic techniques. The expected data provides a fingerprint for the molecule.

Table 3: Representative Spectroscopic Data

Technique Key Observations
¹H NMR ~8.1 ppm (d): Protons at C4 and C5 of carbazole (adjacent to N).~7.2-7.5 ppm (m): Remaining aromatic protons of carbazole and tolyl groups.~2.4 ppm (s): Methyl (CH₃) protons of the tolyl group.
¹³C NMR ~140 ppm: Quaternary carbons of carbazole attached to nitrogen.~138 ppm: Quaternary carbon of tolyl group attached to methyl.~126-130 ppm: Aromatic CH carbons.~109 ppm: Carbons at C4 and C5 of carbazole.~21 ppm: Methyl (CH₃) carbon.
FT-IR (cm⁻¹) ~3050: Aromatic C-H stretch.~2920: Methyl C-H stretch.~1600, 1480, 1450: Aromatic C=C ring stretching.~1330: C-N stretching.

| UV-Vis (in CH₂Cl₂) | λ_max ~295 nm, 325 nm, 340 nm: Characteristic π-π* transitions of the carbazole chromophore. |

Note: Exact chemical shifts (ppm) and absorption maxima (λ_max) can vary slightly depending on the solvent and concentration. The disappearance of the N-H proton signal (typically >10 ppm in ¹H NMR) and the N-H stretch (~3400 cm⁻¹ in IR) from the carbazole starting material are key indicators of successful N-arylation.

Applications in Research and Development

The unique electronic and physical properties of this compound make it a valuable component in several high-technology fields.

  • Organic Electronics (OLEDs): Carbazole derivatives are renowned for their excellent hole-transporting capabilities and high triplet energy levels.[9] this compound can serve as a host material for phosphorescent emitters in OLEDs. Its high triplet energy prevents quenching of the phosphorescent guest, leading to high-efficiency devices. The non-planar structure helps maintain an amorphous state, which is crucial for device stability and fabrication.

  • Perovskite Solar Cells: The hole-transporting nature of carbazole derivatives makes them suitable for use as Hole Transport Layers (HTLs) in perovskite solar cells, contributing to efficient charge extraction and overall device performance.

  • Medicinal Chemistry: The carbazole scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities including antitumor, antioxidative, and anti-inflammatory properties.[6][8] this compound can serve as a precursor or intermediate for more complex, biologically active molecules.[10]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure.

  • GHS Hazard Classification:

    • H315: Causes skin irritation[1].

    • H319: Causes serious eye irritation[1].

    • The parent compound, carbazole, is suspected of causing cancer (H351) and is toxic to aquatic life[5][11]. It is prudent to handle derivatives with similar precautions.

  • Recommended Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene).

    • Wear safety glasses with side shields or goggles.

    • Use a lab coat.

  • Handling Procedures:

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]

    • Avoid contact with skin and eyes.[11][12]

    • Wash hands thoroughly after handling.[13]

    • Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[11]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][12]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek medical advice.[12]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15798651, this compound. Retrieved from [Link].

  • Lead Sciences (n.d.). 9-(p-Tolyl)-9H-carbazole. Retrieved from [Link].

  • Reddy, et al. (2012). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry. Retrieved from [Link].

  • Beilstein Archives (n.d.). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels-Alder reaction. Retrieved from [Link].

  • ResearchGate (n.d.). The synthesis of 9-tosyl-9H-carbazole (TsCz). Retrieved from [Link].

  • Ramathilagam, C., et al. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2796. Retrieved from [Link].

  • PubChemLite (n.d.). This compound (C19H15N). Retrieved from [Link].

  • PubMed (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Retrieved from [Link].

  • IUCr Journals (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Retrieved from [Link].

Sources

The Enduring Legacy of the Carbazole Nucleus: A Technical Guide to Its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carbazole core, a tricyclic aromatic heterocycle, has captivated chemists for over a century and a half. Its unique electronic properties, rigid planar structure, and versatile reactivity have established it as a privileged scaffold in both medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive journey through the history of carbazole chemistry, from its serendipitous discovery in the annals of industrial waste to its current status as a cornerstone of modern drug development and optoelectronic technologies. We will explore the seminal synthetic strategies that unlocked the potential of this remarkable molecule, from classical name reactions to the latest advancements in catalytic C-N bond formation. Furthermore, this guide will delve into the diverse applications of carbazole derivatives, showcasing their impact as potent anticancer and neuroprotective agents, and as high-performance materials in organic light-emitting diodes (OLEDs). This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the rich history and ongoing innovation surrounding the carbazole nucleus.

The Genesis of a Privileged Scaffold: Discovery and Early History

The story of carbazole begins not in a pristine laboratory, but in the tarry residues of the burgeoning coal gas industry of the 19th century. In 1872, German chemists Carl Graebe and Carl Glaser first isolated a nitrogen-containing compound from coal tar, which they named "carbazole".[1][2] This discovery laid the foundational groundwork for the exploration of a new class of aromatic heterocycles.

The initial challenge for early chemists was not only the isolation and purification of carbazole from this complex mixture but also the elucidation of its structure. Through meticulous degradation studies and elemental analysis, the tricyclic structure of carbazole, consisting of two benzene rings fused to a central five-membered nitrogen-containing ring, was established.[2]

A significant breakthrough in carbazole chemistry came in 1896 with the development of the Graebe-Ullmann synthesis .[1] This reaction, pioneered by Carl Graebe and his student Fritz Ullmann, was the first general method for the synthesis of carbazoles and marked a pivotal moment, enabling chemists to move beyond the reliance on coal tar as the sole source of this valuable scaffold.

The early 20th century witnessed the development of other classical synthetic routes, including the Bucherer carbazole synthesis (1904) and the Borsche-Drechsel cyclization (1888 and 1908), further expanding the synthetic chemist's toolkit for accessing this versatile heterocycle.[3] These early discoveries and synthetic innovations set the stage for the exploration of the vast chemical space of carbazole derivatives and their subsequent applications.

Carbazole_Discovery_Timeline 1872 1872: Isolation of Carbazole from Coal Tar (Graebe & Glaser) 1896 1896: Graebe-Ullmann Carbazole Synthesis 1872->1896 Synthetic accessibility 1904 1904: Bucherer Carbazole Synthesis 1896->1904 New routes 1888_1908 1888 & 1908: Borsche-Drechsel Cyclization Graebe_Ullmann_Synthesis cluster_0 Diazotization cluster_1 Cyclization N-aryl-o-phenylenediamine N-aryl-o-phenylenediamine Benzotriazole_intermediate Benzotriazole_intermediate N-aryl-o-phenylenediamine->Benzotriazole_intermediate NaNO2, H+ Carbazole Carbazole Benzotriazole_intermediate->Carbazole Heat (Δ) - N2 Bucherer_Lepetit_Synthesis Naphthol Naphthol Carbazole_Derivative Carbazole_Derivative Naphthol->Carbazole_Derivative Arylhydrazine, NaHSO3, Heat Arylhydrazine Arylhydrazine Borsche_Drechsel_Cyclization Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone Cyclohexanone Cyclohexanone Cyclohexanone->Arylhydrazone Tetrahydrocarbazole Tetrahydrocarbazole Arylhydrazone->Tetrahydrocarbazole Acid, Heat Carbazole Carbazole Tetrahydrocarbazole->Carbazole Oxidation

Sources

A Comprehensive Health and Safety Guide to 9-(p-Tolyl)carbazole for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the health and safety protocols for 9-(p-Tolyl)carbazole (CAS No: 19264-73-4). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The following information is synthesized from authoritative safety data sheets and chemical databases to ensure a high standard of scientific integrity and practical, field-proven insight.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. This compound is a solid organic compound used in various research applications.

IdentifierValueSource
IUPAC Name 9-(4-methylphenyl)carbazole[1]
CAS Number 19264-73-4[1][2][3]
Molecular Formula C₁₉H₁₅N[1][2][3]
Molecular Weight 257.3 g/mol [1]
Appearance White to light yellow powder or crystal
Physical State Solid at 20°C
Melting Point 105.0 to 109.0 °C
Storage Store at room temperature in a cool, dry, and dark place.[2][3]

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling procedures. The primary hazards are significant irritation to the skin and eyes.[1]

GHS ClassificationDetails
Pictogram
Signal Word Warning
Hazard Class Skin Corrosion/Irritation (Category 2)[1] Serious Eye Damage/Eye Irritation (Category 2A)[1]
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1]
Key Precautionary Statements P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] P362 + P364: Take off contaminated clothing and wash it before reuse.[1][4]

Expert Insight: The "Warning" signal word and specific irritation classifications indicate that while the compound is not considered acutely toxic, direct contact can cause significant discomfort and potential injury. The primary risk in a laboratory setting is the inadvertent transfer of the fine solid powder to the skin or eyes.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls is simple: they remove the hazard at the source.

  • Chemical Fume Hood: All weighing and handling of this compound powder should be performed within a certified chemical fume hood. This prevents the inhalation of fine particulates and contains any potential spills.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][5]

Personal Protective Equipment (PPE) Protocol

PPE is the essential final barrier between the researcher and the chemical. The selection process must be deliberate and based on the identified hazards.

PPE_Workflow start Task: Handling this compound engineering Work inside a certified chemical fume hood? start->engineering ppe_basics Mandatory PPE: - Nitrile Gloves - Safety Goggles (with side shields) - Laboratory Coat engineering->ppe_basics Yes (Standard Procedure) weighing Weighing or transferring solid? ppe_basics->weighing aerosol_risk Potential for dust/aerosol generation? weighing->aerosol_risk Yes end_ppe Proceed with Task weighing->end_ppe No (e.g., handling solution) respirator Add Respiratory Protection: NIOSH-approved respirator for particulates aerosol_risk->respirator Yes aerosol_risk->end_ppe No respirator->end_ppe face_shield Consider Face Shield in addition to goggles for splash risk

Caption: PPE Selection Workflow for this compound.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[2][5][6] If there is a risk of splashing, a face shield should be worn in addition to goggles.[2][7]

  • Skin Protection: At a minimum, nitrile gloves and a long-sleeved laboratory coat must be worn.[2][5][7][8] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[2] Contaminated clothing must be removed immediately and washed before reuse.[4][5]

  • Respiratory Protection: While working in a fume hood should be sufficient, if dust is generated and engineering controls are inadequate, a NIOSH-approved particulate respirator should be used.[5][6][9]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is a self-validating system for safety.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure a chemical fume hood is operational and uncluttered. Assemble all necessary equipment and PPE.

  • Weighing: Conduct all weighing operations on a disposable weigh boat inside the fume hood to contain any spilled powder.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

  • Post-Handling: Tightly reseal the source container. Wipe down the spatula and work surface with a damp cloth.

  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if no direct contact is suspected.[2][5]

Storage Requirements
  • Container: Keep the container tightly closed to prevent contamination and moisture uptake.[2][4][5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5][10][11]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

The Causality of First Aid: The immediate goal of first aid for this compound is dilution and removal. The irritant nature means that the longer it is in contact with tissue, the more damage can occur.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4] Seek medical attention if irritation persists.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove all contaminated clothing and shoes.[5] Seek medical advice if skin irritation develops or persists.[5]

  • Inhalation: Move the victim to fresh air immediately.[2][5] If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration. Seek medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[5] Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.[5]

Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean: For small spills, gently sweep up the solid material, avoiding dust generation.[5] Placing a cloth dampened with a suitable solvent (e.g., acetone) over the spill can help minimize dust.[9]

  • Collect: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[8][9]

  • Decontaminate: Clean the spill area with a soap and water solution.[9]

Emergency_Response event Emergency Event Involving This compound spill Spill event->spill exposure Personal Exposure event->exposure evacuate Evacuate & Secure Area spill->evacuate route Identify Exposure Route exposure->route ppe Don Appropriate PPE evacuate->ppe contain Contain & Clean Spill ppe->contain dispose Collect for Hazardous Disposal contain->dispose eye Eye Contact: Flush for 15+ min route->eye skin Skin Contact: Wash with Soap & Water route->skin inhalation Inhalation: Move to Fresh Air route->inhalation medical Seek Medical Attention eye->medical skin->medical inhalation->medical

Caption: Emergency Response Logic for Spills and Exposures.

Section 6: Waste Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Classification: Waste this compound and materials contaminated with it must be treated as hazardous chemical waste.[8]

  • Segregation: Collect this waste in a dedicated, sealed, and clearly labeled container.[6][8] Do not mix with other waste streams to prevent unknown chemical reactions.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8] Under no circumstances should this chemical be disposed of down the drain or in standard trash. [8]

Section 7: Toxicological Insights

While specific toxicological studies on this compound are limited, its hazard classification is based on data provided to the European Chemicals Agency (ECHA), identifying it as a skin and eye irritant.[1]

It is also crucial to consider the toxicology of the parent carbazole structure. Carbazole itself is suspected of being a carcinogen and is known to be very toxic to aquatic life with long-lasting effects.[4][5][8][12][13] Therefore, a conservative approach that treats this compound with a high degree of caution is scientifically justified and essential for ensuring researcher safety and environmental stewardship.

References

  • This compound | C19H15N | CID 15798651 . PubChem, National Institutes of Health. [Link]

  • 9-(p-Tolyl)-9H-carbazole . Lead Sciences. [Link]

  • Safety Data Sheet: Carbazole . Carl ROTH. [Link]

  • 9H-Carbazole: Human health tier II assessment . Australian Government, Department of Health. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • 9-p-Tolyl-9H-carbazole-3-carbonitrile . PubMed, National Institutes of Health. [Link]

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An In-depth Technical Guide to the Solubility Characteristics of 9-(p-Tolyl)carbazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Material Science and Drug Development

In the realm of advanced materials and pharmaceutical sciences, the precise characterization of a compound's solubility is not merely an academic exercise; it is a cornerstone of innovation and product development. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is paramount for successful formulation, purification, and application. This is particularly true for versatile compounds like 9-(p-Tolyl)carbazole, a key building block in the burgeoning field of organic electronics.[1][2] This guide provides an in-depth technical exploration of the solubility characteristics of this compound, offering both theoretical predictions and robust experimental protocols to empower researchers in their endeavors.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₁₉H₁₅N, is an aromatic heterocyclic compound that has garnered significant attention for its applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[1][3][4] Its rigid carbazole core provides excellent hole-transporting properties and thermal stability, while the p-tolyl substituent can be modified to fine-tune its electronic and physical characteristics.[2][5] The successful integration of this compound into these advanced applications is intrinsically linked to its solubility in various organic solvents, which dictates the processing and fabrication methods that can be employed.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces, thermodynamics, and the structural characteristics of both the solute and the solvent. The age-old adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[6][7] This concept is rooted in the polarity of molecules. Polar solvents, characterized by a separation of electric charge, tend to dissolve polar solutes, while non-polar solvents, with an even distribution of electron density, are effective at dissolving non-polar solutes.[7][8]

This compound possesses a predominantly non-polar character. The large, aromatic carbazole ring system and the attached tolyl group are rich in delocalized π-electrons, leading to significant London dispersion forces. The nitrogen heteroatom introduces a slight degree of polarity, but the overall molecule is dominated by its non-polar regions. Therefore, it is anticipated to exhibit higher solubility in non-polar or weakly polar organic solvents.

Several thermodynamic models can be employed to predict and correlate solubility data, including the empirical Van't Hoff equation, the λh equation, and activity coefficient models like NRTL and UNIQUAC.[9] These models provide a quantitative framework for understanding the temperature dependence of solubility and the non-ideal behavior of solutions.

Predicted Qualitative Solubility Profile of this compound

Based on the "like dissolves like" principle and the molecular structure of this compound, a qualitative prediction of its solubility in a range of common organic solvents can be made. This predictive analysis is a crucial first step in solvent screening for various applications.

Solvent Predicted Solubility Rationale
Toluene HighAromatic and non-polar, closely matching the solute's character.
Chloroform HighA good solvent for many organic compounds, with some polarity to interact with the nitrogen atom.
Dichloromethane (DCM) HighSimilar to chloroform, effective at dissolving a wide range of organic molecules.
Tetrahydrofuran (THF) Moderate to HighA polar aprotic solvent that can engage in dipole-dipole interactions.
Acetone ModerateA polar aprotic solvent, its carbonyl group may offer some interaction.
Ethyl Acetate ModerateA moderately polar solvent.
Acetonitrile Low to ModerateA polar aprotic solvent, but its polarity may be too high for optimal dissolution.
Ethanol LowA polar protic solvent, the hydrogen bonding network may not be effectively disrupted by the non-polar solute.
Methanol LowSimilar to ethanol, a highly polar protic solvent.
Hexane Low to ModerateA non-polar aliphatic solvent; while non-polar, the aromatic nature of the solute may prefer aromatic solvents.
Dimethyl Sulfoxide (DMSO) ModerateA highly polar aprotic solvent, often a good solvent for a wide range of compounds.[10]
N,N-Dimethylformamide (DMF) ModerateA polar aprotic solvent, commonly used for dissolving organic compounds.[10]

Experimental Determination of Solubility: A Validating Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following is a detailed, self-validating protocol for the gravimetric determination of this compound solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Glass syringes

  • Oven

Experimental Workflow

The experimental workflow for determining the solubility of this compound is a systematic process designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh excess this compound B Add known volume of solvent to vial A->B C Seal vial tightly B->C D Place vial in temperature-controlled shaker C->D E Equilibrate for 24-48 hours D->E F Allow undissolved solid to settle E->F G Withdraw supernatant with syringe F->G H Filter supernatant into a pre-weighed vial G->H I Record the exact mass of the filtrate H->I J Evaporate solvent in oven I->J K Weigh the vial with the dried solute J->K L Calculate mass of dissolved solute K->L M Calculate solubility (g/100 mL or mol/L) L->M

Figure 1: A step-by-step workflow for the gravimetric determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a glass syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry vial.

    • Record the exact mass of the filtered solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

    • Allow the vial to cool to room temperature in a desiccator and then weigh it accurately.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the vial and solute minus the initial weight of the empty vial.

    • The mass of the solvent is the total mass of the filtered solution minus the mass of the dissolved solute.

    • Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

Influence of Temperature on Solubility

For most solid solutes, solubility in organic solvents increases with increasing temperature.[11] This relationship can be investigated by performing the solubility determination protocol at various temperatures (e.g., 25 °C, 40 °C, 60 °C). The experimental data can then be correlated using thermodynamic models to understand the dissolution process's enthalpy and entropy.

Conclusion: A Foundation for Informed Application

This technical guide has provided a comprehensive overview of the solubility characteristics of this compound. By combining theoretical predictions with a robust experimental protocol, researchers and developers are equipped with the foundational knowledge and practical tools necessary to effectively utilize this important compound. A thorough understanding of its solubility will undoubtedly accelerate innovation in organic electronics and other fields where precise control over material properties is paramount.

References

  • Preparation and property analysis of antioxidant of carbazole derivatives. (2024). PMC. Retrieved from [Link]

  • Determination and correlation for solubility of aromatic acids in solvents. (2012). ResearchGate. Retrieved from [Link]

  • Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (n.d.). SciSpace. Retrieved from [Link]

  • Thermodynamics and Transport Properties of Heavy Aromatics in a Mixture of DMSO and Toluene Solvents. (2022). PMC. Retrieved from [Link]

  • Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. (2020). ACS Publications. Retrieved from [Link]

  • I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why? (2021). ResearchGate. Retrieved from [Link]

  • 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. (2019). ResearchGate. Retrieved from [Link]

  • Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. (2014). ResearchGate. Retrieved from [Link]

  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (2023). ChemRxiv. Retrieved from [Link]

  • The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (2016). Chinese Journal of Organic Chemistry. Retrieved from [Link]

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  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). NIH. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 9-(p-Tolyl)carbazole as a High-Performance Host Material in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and materials scientists on the application of 9-(p-Tolyl)carbazole as a host material in Organic Light-Emitting Diodes (OLEDs). While specific performance data for this compound is emerging, its properties can be expertly contextualized within the well-established class of 9-arylcarbazoles. This guide will detail the fundamental material properties, provide protocols for device fabrication and characterization, and discuss the critical structure-property relationships that govern the performance of OLEDs employing this class of materials. We will leverage data from closely related analogues, such as 9-Phenylcarbazole, to establish performance benchmarks and guide materials engineering efforts.

Introduction to 9-Arylcarbazoles in OLEDs

Carbazole derivatives are a cornerstone of modern OLED technology, prized for their excellent hole-transporting capabilities, high thermal stability, and wide energy gaps. These characteristics make them ideal candidates for host materials in the emissive layer of phosphorescent, fluorescent, and thermally activated delayed fluorescence (TADF) OLEDs. The host material plays a critical role in device performance by facilitating charge transport and ensuring that excitons (electron-hole pairs) are efficiently confined and transferred to the guest emitter molecules, thereby preventing efficiency roll-off mechanisms like triplet-triplet annihilation and concentration quenching.[1]

This compound belongs to the 9-arylcarbazole family, which is noted for its robust thermal and morphological stability. The introduction of an aryl group at the 9-position of the carbazole core can tune the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, without significantly compromising the high triplet energy required for hosting blue phosphorescent emitters.[2]

Material Properties of this compound

The performance of this compound as a host material is dictated by its fundamental photophysical and electrical properties. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics based on its chemical structure and data from analogous compounds.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a carbazole core with a tolyl (methylphenyl) group attached to the nitrogen atom. The tolyl group provides steric hindrance, which can help to suppress intermolecular interactions and maintain an amorphous morphology in the thin film state, a crucial factor for device stability and lifetime.

  • Synthesis: 9-Arylcarbazoles are typically synthesized via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions.[3] A general synthetic route for this compound would involve the coupling of carbazole with a tolyl halide (e.g., 4-iodotoluene) in the presence of a palladium or copper catalyst and a base.

Key Optoelectronic Properties

The following table summarizes the expected optoelectronic properties of this compound, with comparative data from the closely related 9-Phenylcarbazole.

PropertyExpected Value for this compound9-Phenylcarbazole (Reference)Significance in OLEDs
HOMO Level ~ -5.8 eV-5.8 to -5.9 eV[4]Determines the efficiency of hole injection from the hole transport layer (HTL). A good alignment minimizes the injection barrier.
LUMO Level ~ -2.3 eV~ -2.4 eVInfluences electron injection from the electron transport layer (ETL) and the overall charge balance within the emissive layer.
Triplet Energy (T₁) > 2.9 eV~ 2.9 - 3.0 eV[5]Must be higher than that of the phosphorescent or TADF emitter to prevent back energy transfer and ensure efficient light emission.
Glass Transition (Tg) HighHigh (often > 100 °C for derivatives)A high Tg indicates good morphological stability, which is crucial for preventing device degradation and ensuring a long operational lifetime.
Hole Mobility (μh) Moderate to HighExpected to have good hole transport[1]Efficient hole transport is necessary to balance the charge carrier flux in the emissive layer, leading to higher recombination efficiency.

OLED Device Fabrication Protocol

The fabrication of OLEDs using this compound as a host is typically performed in a high-vacuum environment using thermal evaporation. The following protocol outlines a standard multilayer device architecture.

Substrate Preparation
  • Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Sonication: Sequentially sonicate the substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Treat the substrates with UV-ozone for 10-15 minutes to remove organic residues and improve the work function of the ITO for efficient hole injection.

Thin Film Deposition

Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). The organic layers and the metal cathode are deposited sequentially without breaking the vacuum.

  • Hole Injection Layer (HIL): Deposit a 10 nm layer of a suitable HIL material, such as HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), at a rate of 0.1 Å/s.

  • Hole Transport Layer (HTL): Deposit a 40 nm layer of an HTL material, such as NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine), at a rate of 1-2 Å/s.

  • Emissive Layer (EML): Co-evaporate this compound as the host and a phosphorescent or TADF emitter as the guest. A typical layer thickness is 30 nm. The doping concentration of the emitter is critical and should be optimized (typically 5-15 wt%). The deposition rates should be carefully controlled to achieve the desired doping ratio.

  • Electron Transport Layer (ETL): Deposit a 30 nm layer of an ETL material, such as TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene), at a rate of 1-2 Å/s.

  • Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) at a rate of 0.1 Å/s to facilitate electron injection.

  • Cathode: Deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of 5-10 Å/s.

Encapsulation

After deposition, the devices must be encapsulated under an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers and the reactive cathode from degradation by atmospheric moisture and oxygen. This is typically done by sealing a glass lid over the device with a UV-curable epoxy resin.

Characterization and Performance Evaluation

Once fabricated, the OLEDs should be characterized to evaluate their performance.

Electroluminescence (EL) Characteristics
  • Current-Voltage-Luminance (J-V-L): Measure the J-V-L characteristics using a source measure unit and a calibrated photodiode or spectroradiometer. From this data, you can determine the turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • EL Spectrum: Measure the EL spectrum at different driving voltages to assess the color purity and stability. The Commission Internationale de l'Eclairage (CIE) coordinates can be calculated from the spectrum.

Operational Lifetime

The operational lifetime of the device is a critical parameter. It is typically defined as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of the initial luminance) under a constant current density.

Visualizing the Workflow and Device Architecture

OLED Device Architecture

OLED_Architecture cluster_device OLED Device Stack Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) Cathode->EIL ETL ETL (e.g., TPBi, 30 nm) EIL->ETL EML EML: this compound : Emitter (30 nm) ETL->EML HTL HTL (e.g., NPB, 40 nm) EML->HTL HIL HIL (e.g., HAT-CN, 10 nm) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer OLED device architecture utilizing this compound as the host in the emissive layer.

Energy Level Diagram

Energy_Levels cluster_energy Energy Level Diagram (eV) Anode Anode (ITO) ~-4.7 eV HIL HIL HOMO ~-5.5 eV HTL HTL HOMO ~-5.4 eV Anode->HTL Hole Injection Host_HOMO Host (9-Tolylcarbazole) HOMO ~-5.8 eV Emitter_HOMO Emitter HOMO Emitter_LUMO Emitter LUMO Host_LUMO Host (9-Tolylcarbazole) LUMO ~-2.3 eV ETL ETL LUMO ~-2.7 eV Cathode Cathode (Al) ~-4.2 eV Cathode->ETL Electron Injection Workflow cluster_workflow OLED Fabrication and Characterization Workflow cluster_fab Fabrication cluster_char Characterization Substrate_Prep Substrate Cleaning Deposition Thin Film Deposition Substrate_Prep->Deposition Encapsulation Encapsulation Deposition->Encapsulation EL_Char Electroluminescence Characterization Encapsulation->EL_Char Lifetime_Test Operational Lifetime Testing EL_Char->Lifetime_Test

Caption: A streamlined workflow for the fabrication and characterization of OLEDs.

Troubleshooting and Optimization

The performance of OLEDs can be sensitive to a variety of factors. Here are some common issues and potential solutions when working with 9-arylcarbazole hosts:

  • Low Efficiency: This can be due to poor charge balance, inefficient energy transfer, or quenching mechanisms. [5] * Troubleshooting:

    • Optimize the thickness of the charge transport layers to balance hole and electron fluxes.
    • Adjust the doping concentration of the emitter to maximize energy transfer and minimize self-quenching.
    • Ensure the triplet energy of the host is sufficiently higher than the emitter.
  • High Turn-on Voltage: This often indicates large energy barriers for charge injection.

    • Troubleshooting:

      • Select HIL, HTL, and ETL materials with energy levels that are well-aligned with the anode, cathode, and the host material.

      • Ensure the purity of all materials, as impurities can create charge traps.

  • Short Lifetime: Device degradation can be caused by morphological instabilities or chemical degradation of the organic materials.

    • Troubleshooting:

      • Use host materials with a high glass transition temperature (Tg) for better morphological stability.

      • Ensure a hermetic encapsulation to prevent degradation from oxygen and moisture.

      • Operate the device at a lower current density to reduce thermal stress.

Conclusion

This compound represents a promising host material for high-performance OLEDs, benefiting from the well-established advantages of the 9-arylcarbazole class of compounds. Its expected high triplet energy, good thermal stability, and effective hole-transporting properties make it a versatile candidate for hosting a variety of emitter types. By following the detailed protocols for device fabrication and characterization outlined in this guide, and by carefully considering the principles of device physics and materials science, researchers can effectively explore the potential of this compound and its derivatives in advancing OLED technology.

References

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Application Note & Protocol: Synthesis of 9-(p-Tolyl)carbazole via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 9-(p-Tolyl)carbazole, a crucial building block in materials science and pharmaceutical research. The protocol detailed herein utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This method offers a significant improvement over traditional methods, which often require harsh reaction conditions and have limited substrate scope.[1][4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and practical advice for a successful synthesis.

Introduction: The Significance of this compound and the Buchwald-Hartwig Amination

This compound is a key structural motif found in a variety of organic materials, particularly for applications in organic light-emitting diodes (OLEDs), and is also a prevalent scaffold in many pharmaceutical compounds.[5] The efficient synthesis of this and other N-arylcarbazoles is therefore of significant interest. The Buchwald-Hartwig amination has emerged as the premier method for constructing the C(sp²)–N bond, offering high yields, broad functional group tolerance, and milder reaction conditions compared to classical methods like the Ullmann condensation.[1][4][6][7]

The reaction, developed through the seminal work of Stephen L. Buchwald and John F. Hartwig, involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[1] The versatility of this reaction is largely due to the continuous development of sophisticated phosphine ligands that facilitate the key steps of the catalytic cycle and expand the scope of compatible substrates.[1][8]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][5][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (p-iodotoluene) in an oxidative addition step to form a Pd(II) intermediate.[6][9] This is often considered the rate-determining step of the cycle.[10]

  • Amine Coordination and Deprotonation: The amine (carbazole) then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[9][11] The choice of base is critical and can significantly influence the reaction rate and outcome.[12][13]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond in the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6][9]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle for this compound Synthesis Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(p-tolyl)(I) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido L-Pd(II)(p-tolyl)(carbazolyl) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product ArylHalide p-Iodotoluene ArylHalide->OxAdd Amine Carbazole + Base Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a representative, optimized procedure for the synthesis of this compound on a laboratory scale.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
Carbazole167.211.00 g5.98Starting Material
p-Iodotoluene218.041.43 g6.58Starting Material
Pd₂(dba)₃915.7227.4 mg0.03 (1 mol% Pd)Catalyst Precursor
XPhos476.6157.0 mg0.12 (2 mol%)Ligand
Sodium tert-butoxide (NaOtBu)96.100.81 g8.37Base
Toluene-30 mL-Solvent
Equipment
  • 100 mL round-bottom flask or Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow Experimental Workflow for this compound Synthesis A 1. Assemble & Purge Glassware B 2. Add Solids: Carbazole, p-Iodotoluene, Pd2(dba)3, XPhos, NaOtBu A->B C 3. Add Degassed Toluene B->C D 4. Heat to Reflux (110 °C) under Inert Atmosphere C->D E 5. Monitor Reaction by TLC/GC-MS D->E F 6. Reaction Quench & Workup E->F Upon Completion G 7. Purification by Column Chromatography F->G H 8. Characterization G->H

Caption: Step-by-step experimental workflow.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole (1.00 g, 5.98 mmol), p-iodotoluene (1.43 g, 6.58 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 27.4 mg, 0.03 mmol), XPhos (57.0 mg, 0.12 mmol), and sodium tert-butoxide (0.81 g, 8.37 mmol).[12]

    • Expert Insight: The use of a pre-catalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos is crucial for achieving high catalytic activity, especially with less reactive aryl halides.[14][15] Sodium tert-butoxide is a strong, non-nucleophilic base that effectively facilitates the deprotonation of carbazole.[12][16]

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as the active Pd(0) species is sensitive to oxygen.[3][17]

  • Solvent Addition: Under a positive pressure of inert gas, add 30 mL of anhydrous, degassed toluene via syringe.

    • Causality: Toluene is a common solvent for Buchwald-Hartwig aminations due to its ability to dissolve the organic reagents and its high boiling point, which allows for elevated reaction temperatures.[12][16] Degassing the solvent is essential to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) to afford this compound as a solid.[18]

Safety Precautions

  • Inert Atmosphere: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.[3]

  • Solvents: Toluene is flammable and should be handled in a well-ventilated fume hood.

  • Base: Sodium tert-butoxide is a corrosive and moisture-sensitive solid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[3]

  • Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[3]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen contamination)Ensure proper inert atmosphere techniques are used. Use freshly opened or properly stored catalyst and ligand.
Poorly soluble baseEnsure vigorous stirring. Consider using a different solvent or a more soluble base if solubility is a persistent issue.[12]
Inappropriate ligand or baseFor challenging substrates, a different ligand or base may be required. Screen alternative conditions.[12][16]
Formation of Side Products Hydrodehalogenation of the aryl halideThis can be a competing side reaction.[1] Optimizing the ligand and base can minimize this.
Biaryl formationCan occur at high temperatures. Consider lowering the reaction temperature and extending the reaction time.

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of this compound. The protocol detailed in this application note provides a reliable and reproducible procedure for obtaining this valuable compound in good yield. By understanding the underlying mechanism and the critical role of each component, researchers can successfully apply and adapt this methodology for the synthesis of a wide range of N-arylcarbazoles and other arylamines.

References

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Application of 9-(p-Tolyl)carbazole in Dye-Sensitized Solar Cells (DSSCs): Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Role of 9-(p-Tolyl)carbazole in Advanced Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a cost-effective and versatile alternative to conventional silicon-based solar cells. The efficiency and stability of DSSCs are intrinsically linked to the molecular architecture of their core components, particularly the sensitizing dye responsible for light harvesting. Within the diverse landscape of organic photosensitizers, this compound has emerged as a pivotal electron-donating building block. Its incorporation into a Donor-π-Acceptor (D-π-A) or Donor-Acceptor-π-Acceptor (D-A-π-A) framework imparts advantageous properties to the dye, including high hole mobility, excellent thermal and chemical stability, and the ability to finely tune the photophysical and electrochemical characteristics of the final sensitizer.[1][2][3]

The this compound moiety, with its electron-rich nature, serves as an excellent primary electron donor, initiating the crucial process of charge separation upon photoexcitation. The tolyl group provides additional electron-donating strength and can influence the dye's solubility and prevent undesirable aggregation on the semiconductor surface—a common cause of efficiency loss.[4][5] This guide provides a comprehensive overview of the application of this compound-based dyes in DSSCs, complete with detailed protocols for device fabrication and characterization, offering researchers a practical toolkit for advancing their work in this dynamic field.

Mechanism of Action: The Journey from Photon to Current

The operational principle of a DSSC employing a this compound-based dye is a cascade of photophysical and electrochemical events. The following diagram illustrates the fundamental workflow from light absorption to electricity generation.

DSSC_Workflow cluster_anode Photoanode cluster_external External Circuit cluster_cathode Counter Electrode Light_Absorption 1. Light Absorption (Photon In) Electron_Injection 2. Electron Injection (Dye -> TiO2) Light_Absorption->Electron_Injection Excited Dye (D*) TiO2 TiO2 Nanoparticles Electron_Injection->TiO2 e- Dye_Regeneration 3. Dye Regeneration (Electrolyte -> Dye+) Dye_Regeneration->Light_Absorption Regenerated Dye (D) External_Load External Load TiO2->External_Load e- Electrolyte_Regeneration 4. Electrolyte Regeneration (e- from Cathode) External_Load->Electrolyte_Regeneration e- Electrolyte_Regeneration->Dye_Regeneration I- / I3- redox shuttle caption Figure 1: Operational workflow of a DSSC. Dye_Synthesis_Workflow Carbazole This compound Bromination Bromination (e.g., NBS) Carbazole->Bromination Bromo_Carbazole Brominated This compound Bromination->Bromo_Carbazole Suzuki_Coupling Suzuki Coupling (with Thiophene boronic ester) Bromo_Carbazole->Suzuki_Coupling Thiophene_Carbazole Thiophene-substituted This compound Suzuki_Coupling->Thiophene_Carbazole Vilsmeier_Haack Vilsmeier-Haack Formylation Thiophene_Carbazole->Vilsmeier_Haack Aldehyde_Intermediate Aldehyde Intermediate Vilsmeier_Haack->Aldehyde_Intermediate Knoevenagel_Condensation Knoevenagel Condensation (with Cyanoacetic acid) Aldehyde_Intermediate->Knoevenagel_Condensation Final_Dye Final D-π-A Dye Knoevenagel_Condensation->Final_Dye caption Figure 2: General synthetic workflow for a this compound-based dye.

Figure 2: General synthetic workflow for a this compound-based dye.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Appropriate thiophene boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Cyanoacetic acid

  • Piperidine

  • Appropriate solvents (e.g., THF, Chloroform)

Procedure:

  • Bromination: Brominate the this compound at the desired position (typically the 3 and/or 6 positions) using NBS in a suitable solvent like DMF or chloroform.

  • Suzuki Coupling: Couple the brominated carbazole with a thiophene boronic acid or ester in the presence of a palladium catalyst and a base to introduce the π-spacer.

  • Formylation: Introduce an aldehyde group to the thiophene ring via a Vilsmeier-Haack reaction using POCl₃ and DMF.

  • Knoevenagel Condensation: React the aldehyde intermediate with cyanoacetic acid in the presence of a catalytic amount of piperidine to form the final D-π-A dye with a cyanoacrylic acid acceptor/anchoring group.

  • Purification: Purify the final product using column chromatography.

Protocol 2: Fabrication of the DSSC Device

This protocol outlines the assembly of a sandwich-type DSSC.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • TiO₂ paste (e.g., from Solaronix)

  • This compound-based dye

  • Co-adsorbent (e.g., chenodeoxycholic acid, CDCA), if required

  • Solvent for dye solution (e.g., a 1:1 mixture of acetonitrile and toluene)

  • Platinum precursor solution (e.g., H₂PtCl₆ in isopropanol)

  • Iodide-based electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Thermoplastic sealant (e.g., Surlyn)

  • Ethanol, isopropanol, and deionized water

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.

    • Dry the TiO₂ film at 125°C for 5 minutes.

    • Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to ensure good particle-to-particle connection and remove organic binders.

    • Allow the photoanode to cool down to room temperature.

  • Dye Sensitization:

    • Prepare a dye solution of the this compound-based dye (e.g., 0.2 mM) in a suitable solvent mixture (e.g., 1:1 acetonitrile:toluene). [6]If using a co-adsorbent like CDCA, add it to the dye solution (e.g., in a 1:1 molar ratio with the dye).

    • Immerse the sintered TiO₂ photoanode into the dye solution and keep it in a sealed, dark container for 12-18 hours to allow for dye adsorption. [6] * After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode in a gentle stream of nitrogen or air.

  • Preparation of the Counter Electrode:

    • Clean another FTO glass substrate as described in step 1.

    • Deposit a thin layer of platinum on the conductive side of the FTO glass by drop-casting the H₂PtCl₆ solution and then heating it at 400°C for 15 minutes.

  • Assembly of the DSSC:

    • Place a thermoplastic sealant frame (e.g., Surlyn) on the dye-sensitized photoanode, surrounding the active area.

    • Place the platinum-coated counter electrode on top of the sealant, with the conductive sides of both electrodes facing each other.

    • Heat the assembly on a hot plate at around 100-120°C with gentle pressure to seal the cell.

    • Introduce the electrolyte into the cell through a pre-drilled hole in the counter electrode using a vacuum backfilling technique.

    • Seal the hole with a small piece of sealant and a microscope coverslip.

Protocol 3: Characterization of the DSSC

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat

  • Monochromator with a light source for IPCE measurement

Procedure:

  • Current-Voltage (I-V) Measurement:

    • Place the fabricated DSSC under the solar simulator.

    • Connect the photoanode (working electrode) and the counter electrode (counter and reference electrode) to the potentiostat.

    • Sweep the voltage from a reverse bias to a forward bias and record the corresponding current to obtain the I-V curve.

    • From the I-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Illuminate the DSSC with monochromatic light of varying wavelengths.

    • Measure the short-circuit current generated at each wavelength.

    • Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons at each wavelength. This provides information on the spectral response of the solar cell.

Conclusion and Future Outlook

The this compound moiety has proven to be a versatile and effective donor unit in the design of organic sensitizers for dye-sensitized solar cells. Its favorable electronic properties and structural flexibility allow for the development of dyes with high power conversion efficiencies. The protocols outlined in this guide provide a solid foundation for researchers to fabricate and characterize DSSCs based on this important class of materials.

Future research in this area will likely focus on further molecular engineering of this compound-based dyes to enhance their light-harvesting capabilities, particularly in the near-infrared region. The development of novel π-spacers and acceptor units to optimize energy level alignment and charge transfer dynamics will be crucial. Additionally, exploring the use of these dyes in solid-state DSSCs and perovskite solar cells could open up new avenues for next-generation photovoltaic technologies.

References

  • Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution. PMC. [Link]

  • Push–pull carbazole twin dyads as efficient sensitizers/co-sensitizers for DSSC application: effect of various anchoring groups on photovoltaic performance. RSC Publishing. [Link]

  • Improved photovoltaic performances of Ru (II) complex sensitized DSSCs by co-sensitization of carbazole based chromophores. ResearchGate. [Link]

  • Photovoltaic performance of DSSCs fabricated using 9-12. ResearchGate. [Link]

  • Monitoring the dependence of the photovoltaic properties of dye-sensitized solar cells from the structure of D–A–π–A-type sensitizers with a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole donor building block. Molecular Systems Design & Engineering. [Link]

  • Dye-sensitized solar cells: spectroscopic evaluation of dye loading on TiO2. Journal of Materials Chemistry. [Link]

  • 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. ResearchGate. [Link]

  • Novel D-A-D Fluorescent Dyes Based on 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as a Donor Unit for Solution-Processed Organic Light-Emitting-Diodes. PMC. [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. [Link]

  • Carbazole-phenothiazine sensitizers boost tandem DSSC efficiency to 12.85. ChemRxiv. [Link]

  • Dye sensitization pathway in the visible light photodegradation of crystal violet on TiO2 surface. Materials Chemistry and Mechanics. [Link]

  • The Effect of TiO2 Film Immersion Duration in N719 Dye on Microstructure, Optical Properties, and Photoanode Performance. Atlantis Press. [Link]

  • A Di-Carbazole-Based Dye as a Potential Sensitizer for Greenhouse-Integrated Dye-Sensitized Solar Cells. ResearchGate. [Link]

  • New carbazole-based organic dyes with different acceptors for dye-sensitized solar cells: Synthesis, characterization, dssc fabrications and density functional theory studies. Sci-Hub. [Link]

  • A Di-Carbazole-Based Dye as a Potential Sensitizer for Greenhouse-Integrated Dye-Sensitized Solar Cells. MDPI. [Link]

  • The Effect of TiO2 Film Immersion Duration in N719 Dye on Microstructure, Optical Properties, and Photoanode Performance of Photosupercapacitors Based FTO/TiO2/N719/Activated Carbon/Carbon Black. Atlantis Press. [Link]

  • Synthesis of Alkyl-functionalized Organic Dyes and Their Application to Dye Sensitized Solar Cells (DSSCs). ResearchGate. [Link]

  • Carbazole-based sensitizers for potential application to dye sensitized solar cells. Indian Academy of Sciences. [Link]

  • MOLECULAR DESIGN AND SYNTHESIS OF DYES FOR DYE-SENSITIZED SOLAR CELLS (DSSCs). AIR Unimi. [Link]

Sources

Application Notes and Protocols: High-Purity Isolation of 9-(p-Tolyl)carbazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of 9-(p-Tolyl)carbazole using automated flash column chromatography. Carbazole derivatives are a critical class of compounds in materials science and pharmaceutical development, and achieving high purity is paramount for their application in areas such as organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates. This document outlines the foundational principles of normal-phase chromatography, a step-by-step methodology for purification, and strategies for method optimization. The causality behind experimental choices is explained to provide researchers with a robust understanding of the purification process. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.

Introduction: The Rationale for Chromatographic Purification

This compound is a key building block in the synthesis of functional materials and bioactive molecules. Its rigid, planar carbazole core coupled with the tolyl substituent imparts unique photophysical and electronic properties. The synthesis of this compound, commonly achieved through methods like the Ullmann condensation, often results in a crude product containing unreacted starting materials, such as carbazole and a p-tolyl halide, as well as potential side-products. These impurities can significantly compromise the performance of the final material or the efficacy and safety of a pharmaceutical agent.

Column chromatography is a powerful and widely used technique for the separation and purification of organic compounds from a mixture.[1] This method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[2] For non-polar to moderately polar compounds like this compound, normal-phase chromatography, which employs a polar stationary phase (typically silica gel) and a non-polar mobile phase, is the method of choice.[3][4] The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar stationary phase and thus elute more slowly, while less polar compounds are carried through the column more quickly by the non-polar mobile phase.[5]

This application note details a robust and reproducible protocol for the purification of this compound using automated flash column chromatography, a technique that offers faster separations and higher resolution compared to traditional gravity-fed columns.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties of the target compound and the solvents used is crucial for developing a safe and effective purification protocol.

This compound Properties
PropertyValueSource
Molecular FormulaC₁₉H₁₅N[6]
Molecular Weight257.3 g/mol [6]
AppearanceSolid[7]
Topological Polar Surface Area4.9 Ų[6]

The low topological polar surface area of this compound suggests it is a relatively non-polar molecule, making it well-suited for normal-phase chromatography.

Safety Precautions

This compound: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Solvents: The mobile phase for this purification utilizes hexane and ethyl acetate. Both are flammable liquids and should be handled in a well-ventilated fume hood, away from ignition sources.[8][9][10][11][12][13][14][15][16]

  • Hexane: Highly flammable and can cause skin irritation, drowsiness, or dizziness. It is also a suspected reproductive toxin.[9][11][14][15][16]

  • Ethyl Acetate: Highly flammable and causes serious eye irritation. Vapors may cause drowsiness or dizziness.[8][10][12][13]

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[6][7][8][9][10][11][12][13][14][15][16]

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.

Materials and Equipment
  • Crude this compound

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel 60 F₂₅₄)

  • Automated flash chromatography system

  • Pre-packed or self-packed flash column

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Thin-Layer Chromatography (TLC) for Method Development

The first and most critical step is to determine the optimal mobile phase composition using TLC.[17] The goal is to achieve good separation between the desired product and any impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4.

  • Prepare TLC Chambers: Line TLC chambers with filter paper and add a small amount of different hexane:ethyl acetate solvent mixtures (e.g., 95:5, 90:10, 85:15, 80:20 v/v).

  • Spot the Plate: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane. Spot the solution onto a TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chambers and allow the solvent to ascend to near the top of the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

  • Calculate Rf Values: The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Identify the solvent system that provides the best separation and the target Rf for this compound. A literature precedent for a similar compound, 9-p-Tolyl-9H-carbazole-3-carbonitrile, suggests a 4:1 hexane:ethyl acetate mixture may be a good starting point.[18][19]

Step 2: Column Preparation and Sample Loading
  • Column Selection: Choose an appropriately sized silica gel column for the amount of crude material. A good rule of thumb is a sample-to-silica ratio of 1:30 to 1:100 by weight.

  • Sample Preparation: Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane. Add a small amount of silica gel (approx. 2-3 g) to this solution and evaporate the solvent to dryness using a rotary evaporator. This "dry loading" technique generally results in better separation.

  • Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) using the automated flash system until the baseline is stable.

Step 3: Elution and Fraction Collection
  • Load the Sample: Carefully load the dried sample onto the top of the column.

  • Gradient Elution: Program the flash chromatography system to run a linear gradient. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate over a set number of column volumes. A typical gradient might be from 5% to 20% ethyl acetate over 10-15 column volumes. This gradient elution ensures that the less polar impurities are washed off first, followed by the product, and finally the more polar impurities.

  • Fraction Collection: Collect fractions based on the UV detector signal. This compound should elute as a distinct peak.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Hexane:EtOAc ratio) Sample_Prep Prepare Sample (Dry loading on silica) TLC->Sample_Prep Column_Equil Equilibrate Column (Initial mobile phase) Sample_Prep->Column_Equil Load Load Sample onto Column Column_Equil->Load Elute Gradient Elution (Increase EtOAc percentage) Load->Elute Collect Collect Fractions (Monitor by UV) Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product High-Purity this compound Evaporate->Final_Product

Sources

Application Notes and Protocols: Characterization of 9-(p-Tolyl)carbazole Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-(p-Tolyl)carbazole (PTC) is a carbazole derivative that has garnered significant attention in the field of organic electronics.[1][2] Its unique molecular structure, featuring a carbazole core with a tolyl group, imparts desirable properties such as high thermal stability and excellent hole-transporting capabilities.[3] These characteristics make PTC a promising material for various applications, including organic light-emitting diodes (OLEDs), organic solar cells, and thin-film transistors.[1] The performance of these devices is intrinsically linked to the quality and properties of the PTC thin film. Therefore, a thorough characterization of these films is paramount for optimizing device fabrication and performance.

This guide provides a comprehensive overview of the essential techniques for characterizing this compound thin films. It is designed for researchers, scientists, and drug development professionals who are working with or developing organic electronic devices. The protocols detailed herein are presented with the underlying scientific principles to provide a deeper understanding of the experimental choices.

Thin Film Deposition

The properties of PTC thin films are highly dependent on the deposition technique employed. Various methods can be used to fabricate these films, each with its own advantages and disadvantages.[4][5][6][7]

  • Physical Vapor Deposition (PVD): This technique involves the evaporation of the source material in a vacuum, which then condenses onto a substrate to form a thin film.[5][6] PVD methods, such as thermal evaporation, are often favored for their ability to produce high-purity, uniform films with precise thickness control.[6]

  • Spin Coating: This solution-based method involves dispensing a solution of the material onto a spinning substrate.[3][5] The centrifugal force spreads the solution, and the solvent evaporates, leaving behind a thin film. Spin coating is a cost-effective and straightforward technique suitable for laboratory-scale fabrication.[3]

  • Dip Coating: In this method, the substrate is immersed in and withdrawn from a solution of the material at a constant speed.[5][8] The film thickness is controlled by the withdrawal speed, solution viscosity, and solvent evaporation rate.[5]

The choice of deposition technique will influence the film's morphology, crystallinity, and ultimately its optical and electrical properties.

Structural Characterization

X-Ray Diffraction (XRD)

X-ray diffraction is a powerful non-destructive technique used to determine the crystalline structure of materials.[9] For PTC thin films, XRD can provide information about the degree of crystallinity, crystal orientation, and phase purity.[9][10][11][12]

Causality Behind Experimental Choices: The choice of XRD geometry is critical for thin film analysis. Grazing-incidence XRD (GIXD) is often preferred over conventional Bragg-Brentano geometry because it increases the interaction volume of the X-ray beam with the thin film, thereby enhancing the diffraction signal from the film while minimizing the signal from the substrate.[10][13]

Protocol: Grazing-Incidence X-Ray Diffraction (GIXD) of PTC Thin Films

  • Sample Preparation: Mount the PTC thin film on a flat, zero-background sample holder.

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα X-ray source (λ = 1.54 Å).

    • Set the incident angle (ω) to a small value, typically between 0.2° and 1.0°, to maximize the surface sensitivity.

    • Set the detector to scan over a 2θ range relevant for organic materials, typically from 5° to 40°.

  • Data Collection: Initiate the scan and collect the diffraction pattern. The collection time may need to be optimized to obtain a good signal-to-noise ratio, as organic films can have low scattering intensity.[9][13]

  • Data Analysis:

    • Identify the diffraction peaks and calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).

    • Compare the obtained diffraction pattern with known patterns for carbazole derivatives to determine the crystal structure and orientation.

    • The peak broadening can be used to estimate the crystallite size using the Scherrer equation.

Morphological Characterization

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface.[14][15] For PTC thin films, AFM is invaluable for visualizing the surface morphology, determining surface roughness, and identifying the presence of grains, domains, or defects.[1][14][16][17]

Causality Behind Experimental Choices: Tapping mode AFM is generally preferred for imaging soft organic thin films like PTC. This is because it minimizes the lateral forces exerted by the tip on the sample, thus preventing damage to the film and ensuring a more accurate representation of the surface topography.

Protocol: Tapping Mode AFM of PTC Thin Films

  • Sample Preparation: Mount the PTC thin film on a clean, flat substrate.

  • Instrument Setup:

    • Select a silicon cantilever with a sharp tip suitable for tapping mode imaging.

    • Mount the cantilever in the AFM head.

    • Perform a laser alignment and photodetector adjustment to optimize the signal.

  • Imaging Parameters:

    • Engage the tip with the sample surface in tapping mode.

    • Set the scan size to an appropriate value (e.g., 1 µm x 1 µm) to visualize the key morphological features.

    • Adjust the scan rate, setpoint, and feedback gains to obtain a high-quality image with minimal artifacts.

  • Data Acquisition and Analysis:

    • Acquire the topography and phase images.

    • Use the AFM software to analyze the images and quantify parameters such as root-mean-square (RMS) roughness and grain size.

Optical Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For PTC thin films, this technique provides information about the electronic transitions within the molecule and can be used to determine the optical bandgap.[3][18][19][20]

Causality Behind Experimental Choices: The choice of substrate is important for UV-Vis measurements of thin films. A transparent substrate, such as quartz or glass, is necessary to ensure that the measured absorbance is solely due to the PTC film.

Protocol: UV-Vis Spectroscopy of PTC Thin Films

  • Sample Preparation: Deposit the PTC thin film on a transparent quartz or glass substrate. An identical uncoated substrate should be used as a reference.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Place the reference substrate in the reference beam path and the PTC-coated substrate in the sample beam path.

  • Data Collection:

    • Scan a wavelength range that covers the expected absorption of carbazole derivatives, typically from 200 nm to 800 nm.

  • Data Analysis:

    • The absorption spectrum will show peaks corresponding to π-π* and n-π* electronic transitions.[3]

    • To determine the optical bandgap (Eg), a Tauc plot is constructed by plotting (αhν)^n versus hν, where α is the absorption coefficient, hν is the photon energy, and n is a constant that depends on the nature of the electronic transition (n=2 for an indirect transition and n=1/2 for a direct transition). The bandgap is determined by extrapolating the linear portion of the plot to the energy axis.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a technique that measures the light emitted from a material after it has absorbed photons.[8][21][22] For PTC thin films, PL spectroscopy can provide insights into the emissive properties, the presence of defects or impurities, and the efficiency of radiative recombination.[18][21]

Causality Behind Experimental Choices: The choice of excitation wavelength is crucial. It should be a wavelength at which the PTC film has strong absorption, as determined by UV-Vis spectroscopy, to ensure efficient excitation and a strong emission signal.

Protocol: Photoluminescence Spectroscopy of PTC Thin Films

  • Sample Preparation: The PTC thin film on a suitable substrate is placed in the sample holder of the spectrofluorometer.

  • Instrument Setup:

    • Select an excitation wavelength based on the UV-Vis absorption spectrum of the PTC film.

    • Set the emission and excitation slit widths to control the spectral resolution and signal intensity.

  • Data Collection:

    • Scan the emission wavelength range, starting from a wavelength slightly longer than the excitation wavelength, to capture the entire emission spectrum.

  • Data Analysis:

    • The PL spectrum will reveal the emission peaks characteristic of the PTC material. The peak position provides information about the energy of the emitted photons, while the peak intensity is related to the emission efficiency.

    • The shape and position of the emission bands can be influenced by intermolecular interactions and the morphology of the film.[21]

Electrical Characterization

Current-Voltage (I-V) Characteristics and Hole Mobility Measurement

Understanding the electrical properties of PTC thin films is crucial for their application in electronic devices.[23][24][25] Measuring the current-voltage characteristics of a device incorporating the PTC film allows for the determination of key parameters such as charge carrier mobility.[26][27][28][29][30]

Causality Behind Experimental Choices: The device architecture is critical for accurately measuring the hole mobility. A common device structure is a hole-only device, which typically consists of a sandwich structure of ITO/PEDOT:PSS/PTC/Au. The high work function of the anode (ITO/PEDOT:PSS) and cathode (Au) facilitates the injection of holes while blocking the injection of electrons, ensuring that the measured current is dominated by hole transport.

G cluster_0 Device Fabrication cluster_1 I-V Measurement Substrate ITO-coated Glass Substrate Cleaning Substrate Cleaning (Detergent, DI Water, Acetone, IPA) PEDOT Spin Coat PEDOT:PSS (Hole Injection Layer) Anneal1 Anneal at 120°C PTC Deposit PTC Thin Film (Active Layer) Cathode Deposit Gold (Au) Cathode (Thermal Evaporation) Device Completed Hole-Only Device Probe Connect Device to Probe Station Device->Probe SMU Connect to Source Measure Unit (SMU) Sweep Apply Voltage Sweep (e.g., 0V to 10V) Measure Measure Current Response Data Obtain I-V Data

Protocol: Hole Mobility Measurement using the Space-Charge Limited Current (SCLC) Method

  • Device Fabrication: Fabricate a hole-only device with the structure ITO/PEDOT:PSS/PTC/Au as described in the workflow diagram.

  • I-V Measurement:

    • Place the device on a probe station.

    • Connect the ITO anode and Au cathode to a source-measure unit (SMU).

    • Apply a forward voltage sweep (positive bias to the ITO) and measure the corresponding current.

  • Data Analysis:

    • Plot the current density (J) versus the applied voltage (V) on a log-log scale.

    • The J-V characteristic will typically show two distinct regions: an ohmic region at low voltages (J ∝ V) and a space-charge limited region at higher voltages (J ∝ V^2).

    • The hole mobility (μ) can be extracted from the SCLC region using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the PTC material, and d is the thickness of the PTC film.

Data Summary

Characterization TechniqueInformation ObtainedTypical Values/Observations for Carbazole Derivatives
X-Ray Diffraction (XRD) Crystallinity, crystal orientation, phase purity.Broad peaks may indicate amorphous or nanocrystalline nature. Sharp peaks suggest higher crystallinity.
Atomic Force Microscopy (AFM) Surface morphology, roughness, grain size.RMS roughness can range from a few angstroms to several nanometers depending on deposition.[1]
UV-Visible Spectroscopy Electronic transitions, optical bandgap.Absorption peaks typically in the UV region (around 300-400 nm).[3][31] Optical bandgap in the range of 3.0-4.0 eV.[18]
Photoluminescence (PL) Spectroscopy Emissive properties, defect states.Emission in the blue or green region of the spectrum.[3][32]
Current-Voltage (I-V) Characteristics Charge transport properties, hole mobility.Hole mobility can range from 10⁻⁶ to 10⁻³ cm²/Vs or higher.[29]

Conclusion

The comprehensive characterization of this compound thin films is essential for the advancement of organic electronic devices. By employing the techniques and protocols outlined in this guide, researchers can gain a thorough understanding of the structural, morphological, optical, and electrical properties of their PTC films. This knowledge is critical for establishing structure-property relationships and for the rational design and optimization of high-performance organic electronic devices.

References

  • Photoluminescence of donor–acceptor carbazole-based molecules in amorphous and powder forms. Journal of Applied Physics. [Link]

  • Grazing-incidence X-ray diffraction tomography for characterizing organic thin films. IUCr. [Link]

  • Quantitative structural analysis of organic thin films: An x-ray diffraction study. ResearchGate. [Link]

  • Quantitative structural analysis of organic thin films: An x-ray diffraction study. Office of Scientific and Technical Information. [Link]

  • UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. MDPI. [Link]

  • The Benefits of Using XRD to Analyze Thin Films. AZoM. [Link]

  • Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. AIP Publishing. [Link]

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Application Notes & Protocols: 9-(p-Tolyl)carbazole as a Versatile Building Block for High-Performance Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in organic electronics and materials science on the application of 9-(p-Tolyl)carbazole. We will explore its fundamental physicochemical properties, provide detailed protocols for its synthesis and characterization, and discuss its role as a critical building block in a range of organic semiconductor devices, including Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs). The causality behind experimental choices and best practices are elucidated to ensure scientific rigor and reproducibility.

Introduction: The Strategic Importance of this compound

The carbazole moiety has long been a cornerstone in the design of materials for organic electronics, prized for its rigid, planar structure and excellent hole-transporting capabilities.[1][2] The strategic introduction of a p-tolyl group at the 9-position of the carbazole core, yielding this compound, offers a subtle yet powerful modification that enhances the material's properties for semiconductor applications. The tolyl group improves solubility and film-forming properties while maintaining the desirable electronic characteristics of the carbazole unit. This strategic functionalization makes this compound and its derivatives highly sought-after components in the development of next-generation organic electronic devices.[3]

Physicochemical Properties: A Foundation for High Performance

The efficacy of this compound as a building block for organic semiconductors is rooted in its distinct photophysical and electrochemical properties. The carbazole core provides a high triplet energy, making it an excellent host material for phosphorescent and thermally activated delayed fluorescence (TADF) emitters in OLEDs.[4][5][6] The p-tolyl group, while sterically hindering excessive intermolecular interactions, contributes to the overall electronic structure, influencing the HOMO and LUMO energy levels.

Table 1: Key Physicochemical Properties of this compound and its Derivatives

PropertyValueSignificance in Organic Semiconductors
Molecular FormulaC₁₉H₁₅NFoundational structural information.
Molecular Weight257.33 g/mol [7]Relevant for calculations and material characterization.
Highest Occupied Molecular Orbital (HOMO)~ -5.4 to -5.8 eVDetermines hole injection/extraction efficiency and compatibility with other device layers.[1]
Lowest Unoccupied Molecular Orbital (LUMO)~ -2.0 to -2.4 eVInfluences electron injection/transport and the material's band gap.[8]
Triplet Energy (ET)High (typically > 2.7 eV)Crucial for preventing energy loss in phosphorescent and TADF OLEDs, enabling efficient blue emission.[3]
Hole Mobility (µh)10⁻⁶ to 10⁻⁴ cm²/VsIndicates the efficiency of hole transport, a key parameter for hole-transporting layers (HTLs).[9]
Glass Transition Temperature (Tg)HighContributes to the morphological stability and longevity of organic electronic devices.

Note: The exact values for HOMO, LUMO, and hole mobility can vary depending on the specific derivative, measurement technique (e.g., cyclic voltammetry, time-of-flight), and film morphology.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is most commonly achieved through cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prevalent methods.[10][11] The Buchwald-Hartwig reaction is often favored due to its milder reaction conditions and broader substrate scope.[11][12][13]

Detailed Synthesis Protocol via Buchwald-Hartwig Amination

This protocol provides a reliable method for the synthesis of this compound.

Reaction Scheme:

Carbazole + 4-Iodotoluene → this compound

Materials and Reagents:

  • Carbazole

  • 4-Iodotoluene (or 4-Bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine carbazole (1.0 eq), 4-iodotoluene (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The amount of solvent should be sufficient to dissolve the reactants upon heating (typically a 0.1 to 0.5 M concentration of the limiting reagent).

  • Reaction: Stir the mixture at reflux (approximately 110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Protocol Choices:
  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can deactivate it. Performing the reaction under an inert atmosphere is crucial for achieving high yields.

  • Ligand Choice (Xantphos): The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher efficiency.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the carbazole nitrogen. Sodium tert-butoxide is a common and effective choice.

  • Purification: Column chromatography is essential to remove unreacted starting materials, catalyst residues, and byproducts, ensuring the high purity required for semiconductor applications.

Visualization of the Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization reagents Combine Reactants: Carbazole, 4-Iodotoluene, Pd(OAc)2, Xantphos, NaOtBu solvent Add Anhydrous Toluene reagents->solvent reflux Reflux at 110 °C (12-24h) solvent->reflux tlc Monitor by TLC reflux->tlc quench Quench with NH4Cl(aq) tlc->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry column Column Chromatography dry->column characterize Characterize: NMR, Mass Spec column->characterize

Caption: Workflow for the synthesis of this compound.

Applications in Organic Electronics

The versatile properties of this compound make it a valuable component in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound and its derivatives are primarily used as:

  • Host Materials: Their high triplet energy allows for efficient energy transfer to phosphorescent and TADF guest emitters without quenching, which is particularly important for achieving high-efficiency blue OLEDs.[4][14]

  • Hole-Transporting Layers (HTLs): The carbazole moiety's inherent hole-transporting ability, coupled with good film-forming properties, makes these materials suitable for HTLs, facilitating the efficient injection and transport of holes from the anode.

Device Architecture and the Role of this compound:

G anode Anode (e.g., ITO) htl Hole-Transporting Layer (e.g., this compound derivative) anode->htl Hole Injection eml Emissive Layer (Host: this compound + Guest Emitter) htl->eml Hole Transport eml->eml Recombination & Light Emission etl Electron-Transporting Layer etl->eml Electron Transport cathode Cathode (e.g., Al) cathode->etl Electron Injection

Caption: Role of this compound in a typical OLED device.

Organic Solar Cells (OSCs)

In OSCs, derivatives of this compound can be incorporated as:

  • Donor Materials: In bulk heterojunction (BHJ) solar cells, carbazole-based polymers and small molecules can act as the electron donor component, absorbing sunlight and generating excitons.[15]

  • Hole-Transporting Layers (HTLs): Similar to their role in OLEDs, these materials can be used as HTLs in both standard and inverted OSC architectures to facilitate efficient hole extraction to the anode.[16][17][18][19][20] Their tunable HOMO levels allow for better energy level alignment with the donor material, minimizing energy loss.

Organic Field-Effect Transistors (OFETs)

The charge-transporting properties of this compound-based materials also make them suitable for use as the active semiconductor layer in p-type OFETs. The mobility of charge carriers in the solid state is a critical parameter for OFET performance, and the ability to form well-ordered thin films is advantageous.

Advanced Derivatives and Future Outlook

The this compound scaffold serves as an excellent platform for further chemical modification to fine-tune its properties for specific applications. For instance, introducing additional functional groups on the carbazole core or the tolyl moiety can alter the HOMO/LUMO levels, enhance charge mobility, and improve device performance.[21][22][23] The development of dendrimeric and polymeric structures based on this compound is a promising avenue for creating solution-processable materials with enhanced film-forming properties and stability.[5]

Conclusion

This compound is a highly versatile and valuable building block in the field of organic semiconductors. Its well-balanced electronic and physical properties, coupled with its synthetic accessibility, have established it as a material of choice for researchers developing high-performance OLEDs, OSCs, and OFETs. The continued exploration of its derivatives is expected to lead to further advancements in the efficiency, stability, and processability of organic electronic devices.

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Hole-transporting layer (HTL) materials based on 9-(p-Tolyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 9-(p-Tolyl)carbazole-Based Hole-Transporting Layer (HTL) Materials

Authored by a Senior Application Scientist

Introduction: The Rise of Carbazole-Based Architectures in Optoelectronics

In the landscape of organic and perovskite optoelectronics, the Hole-Transporting Layer (HTL) is a critical component governing device efficiency, stability, and operational lifetime. An ideal HTL must possess a trifecta of properties: high hole mobility for efficient charge extraction, appropriate energy level alignment with the adjacent active layer to minimize voltage losses, and robust thermal and morphological stability to ensure long-term performance.[1][2]

For years, 2,2',7,7'-tetrakis(N,N'-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD) has been the benchmark HTL, particularly in high-efficiency perovskite solar cells (PSCs). However, its complex, multi-step synthesis and high cost present significant barriers to commercial scale-up.[2] This has catalyzed a search for alternative materials, with carbazole derivatives emerging as leading contenders.[2][3]

The this compound unit, in particular, serves as an excellent foundational block for novel HTLs. Carbazole is an electron-rich aromatic heterocycle known for its good charge-transporting properties and high chemical stability.[2][4] The addition of a p-tolyl group at the 9-position enhances solubility and introduces a non-coplanar structure that helps prevent crystallization, promoting the formation of stable amorphous films—a crucial requirement for device fabrication.[5][6] This guide provides a comprehensive overview of the design, synthesis, characterization, and application of this compound-based materials as next-generation HTLs.

Molecular Design, Synthesis, and Core Properties

Rationale for the this compound Core

The molecular architecture of an HTL is deliberately engineered to optimize its electronic and physical properties. The this compound core offers several advantages:

  • Tunable Electronics: The carbazole nitrogen and aromatic rings provide multiple sites for functionalization. By attaching different electron-donating or -withdrawing groups, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be precisely tuned to match the valence band of various perovskite absorbers or the HOMO level of emissive layers in Organic Light-Emitting Diodes (OLEDs).[7][8]

  • High Thermal Stability: The rigid carbazole moiety imparts a high glass transition temperature (Tg), which prevents morphological degradation of the thin film at elevated operating temperatures, a common failure mechanism in organic devices.[4][9]

  • Amorphous Film Formation: The twisted conformation between the carbazole plane and the p-tolyl group disrupts intermolecular packing, which suppresses crystallization and promotes the formation of uniform, amorphous thin films.[5][6]

Fig 2. Workflow for PSC Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Finalization a FTO Glass Cleaning (Detergent, DI Water, Acetone, IPA) b UV-Ozone Treatment a->b c ETL Deposition (e.g., SnO2) Spin-coat & Anneal b->c d Perovskite Deposition Spin-coat with Anti-solvent & Anneal c->d e HTL Deposition Spin-coat Carbazole HTL Solution d->e f Metal Contact Evaporation (e.g., Gold/Silver) e->f g Device Encapsulation f->g Fig 3. Energy Level Diagram of a PSC cluster_levels FTO FTO FTO_work ETL ETL (e.g., SnO2) ETL_LUMO LUMO Perovskite Perovskite (Absorber) PVSK_LUMO LUMO HTL Carbazole HTL HTL_LUMO LUMO Metal Metal (e.g., Au) Metal_work ETL_HOMO HOMO ETL_LUMO->ETL_HOMO ~4.4 eV PVSK_LUMO->ETL_LUMO e- PVSK_HOMO HOMO PVSK_LUMO->PVSK_HOMO ~1.6 eV HTL_HOMO HOMO HTL_LUMO->HTL_HOMO ~3.3 eV HTL_HOMO->PVSK_HOMO h+

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Application Notes and Protocols for Electroluminescent 9-(p-Tolyl)carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 9-(p-Tolyl)carbazole Derivatives in Organic Electronics

Carbazole derivatives have emerged as a cornerstone in the field of organic electronics, demonstrating remarkable utility in a variety of applications including organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors.[1] The inherent properties of the carbazole moiety, such as its electron-rich nature, high thermal and electrochemical stability, and excellent hole-transporting capabilities, make it an ideal building block for high-performance optoelectronic materials.[1][2] The strategic functionalization of the carbazole core, particularly at the 9-position with a p-tolyl group, offers a versatile platform for fine-tuning the electronic and photophysical properties of the resulting materials. This substitution not only enhances solubility but also influences the molecular packing and charge-transport characteristics, which are critical for efficient device performance.[3]

These derivatives are widely employed as host materials for phosphorescent emitters in OLEDs, where their high triplet energy levels facilitate efficient energy transfer to the guest emitter, and as hole-transporting materials that ensure balanced charge injection and transport within the device.[4][5][6] Furthermore, their intrinsic fluorescence can be harnessed for the development of efficient blue-emitting OLEDs, a crucial component for full-color displays and solid-state lighting.[7][8]

This comprehensive guide provides detailed protocols and insights into the synthesis, characterization, and application of this compound derivatives, with a focus on their electroluminescent properties. The methodologies outlined herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for the exploration and optimization of these promising materials.

I. Synthesis and Purification of this compound Derivatives

The synthesis of this compound and its derivatives often involves well-established cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These methods offer a high degree of control over the final molecular structure, allowing for the introduction of various functional groups to tailor the material's properties.[4][9][10] The choice of synthetic route is dictated by the desired substitution pattern on the carbazole core.

Protocol 1: Synthesis of 9-(p-Tolyl)-9H-carbazole via Suzuki-Miyaura Coupling

This protocol describes a common method for the synthesis of the parent this compound structure.

Materials:

  • 9H-Carbazole

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • In a round-bottom flask, combine 9H-carbazole (1.0 eq), 4-bromotoluene (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 3:1 mixture of toluene and deionized water to the flask.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to yield 9-(p-tolyl)-9H-carbazole as a white solid.[11]

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/hexane.

Causality of Choices: The Suzuki-Miyaura coupling is chosen for its high efficiency and tolerance to a wide range of functional groups. Palladium(II) acetate and triphenylphosphine form the catalytic system essential for the carbon-nitrogen bond formation. Potassium carbonate acts as the base required for the catalytic cycle. A biphasic solvent system (toluene/water) is often used to facilitate the reaction.

II. Physicochemical Characterization

A thorough characterization of the synthesized this compound derivatives is crucial to understand their structure-property relationships and to predict their performance in electroluminescent devices.

Protocol 2: Photophysical and Electrochemical Characterization

This protocol outlines the key techniques for evaluating the optical and electronic properties of the synthesized materials.

A. UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:

  • Prepare dilute solutions of the synthesized compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Record the UV-Vis absorption spectrum to determine the absorption maxima (λabs).

  • Record the photoluminescence (PL) emission spectrum by exciting the sample at its absorption maximum. This will provide the emission maxima (λem) and the photoluminescence quantum yield (PLQY).[7][12]

  • For solid-state characterization, prepare thin films of the material by spin-coating or thermal evaporation onto a quartz substrate and repeat the measurements.

B. Cyclic Voltammetry (CV):

  • Prepare a solution of the compound in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials of the material.

  • From the onset of the oxidation and reduction peaks, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.[13][14]

C. Thermal Analysis:

  • Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td), which indicates the thermal stability of the material.[2]

  • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), which is important for the morphological stability of the amorphous thin films in OLEDs.[15]

Caption: Workflow for the development of this compound derivatives.

III. OLED Device Fabrication and Testing

The electroluminescent properties of this compound derivatives are ultimately evaluated by fabricating and testing OLED devices. These materials can be incorporated as the emitting layer, a host for a phosphorescent dopant, or as a hole-transporting layer.[16][17][18]

Protocol 3: Fabrication of a Multilayer OLED

This protocol describes the fabrication of a solution-processed OLED using a this compound derivative as the emissive layer.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • This compound derivative solution in a suitable solvent (e.g., chlorobenzene)

  • Electron Transport Layer (ETL) material (e.g., TPBi: 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven.

  • Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and facilitate hole injection.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate to act as a hole injection layer. Anneal the substrate at the recommended temperature.

  • Inside a nitrogen-filled glovebox, spin-coat the this compound derivative solution onto the PEDOT:PSS layer to form the emissive layer (EML). Anneal to remove the solvent.

  • Transfer the substrate to a thermal evaporator. Sequentially deposit the electron transport layer (ETL), a thin layer of LiF as an electron injection layer, and an aluminum cathode. The deposition rates and thicknesses should be carefully controlled.[19]

  • Encapsulate the device to protect it from atmospheric moisture and oxygen.

OLED_Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (e.g., TPBi) EIL->ETL EML Emissive Layer (this compound derivative) ETL->EML HIL Hole Injection Layer (PEDOT:PSS) EML->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer OLED device architecture.

Protocol 4: Electroluminescence Characterization
  • Connect the fabricated OLED device to a source measure unit.

  • Measure the current density-voltage-luminance (J-V-L) characteristics of the device.

  • Record the electroluminescence (EL) spectrum at different operating voltages.

  • Calculate the device performance metrics, including the turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).[19]

  • Determine the Commission Internationale de l'Éclairage (CIE) coordinates from the EL spectrum to quantify the emission color.[7]

IV. Performance Data of Selected this compound Derivatives

The following table summarizes the performance of some reported this compound derivatives in OLEDs, showcasing their potential in different roles within the device.

Compound ClassRole in OLEDHOMO (eV)LUMO (eV)Emission ColorMax. EQE (%)Reference
D-A-D Fluorescent DyesEmissive Layer--Red-[3]
Carbazole-π-ImidazoleEmissive Layer--Deep-Blue4.43[7]
Carbazole-BenzocarbazoleHost Material----[2]
Tolyl Carbazole Dimers/TrimersHole Transport5.07 - 5.50---[20]

V. Conclusion and Future Outlook

This compound derivatives represent a highly versatile and promising class of materials for organic electronics. Their tunable electronic properties, excellent thermal stability, and good charge-transporting characteristics make them ideal candidates for various roles in high-performance OLEDs. The protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and device application of these materials. Future research in this area will likely focus on the development of novel derivatives with even more refined properties, such as those exhibiting thermally activated delayed fluorescence (TADF) for achieving 100% internal quantum efficiency in fluorescent OLEDs, and further optimization of device architectures to maximize their performance and stability. The continued exploration of this chemical space will undoubtedly lead to significant advancements in OLED technology and other organic electronic applications.

References

  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • Bourass, M. (2022). Electronic structures and photophysical properties of carbazole and thiophene based organic compounds used as hole‐injecting layer for organic light‐emitting diodes (OLEDs). SciSpace.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Novel D-A-D Fluorescent Dyes Based on 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as a Donor Unit for Solution-Processed Organic Light-Emitting-Diodes.
  • Tavgeniene, D., et al. (2025). High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives.
  • Hyun, A. R., Lee, J. H., Kang, I. N., & Park, J. W. (2006). Synthesis and electroluminescent properties of para- and meta-tolyl carbazyl derivatives. Thin Solid Films, 509(1-2), 127-131.
  • PMC. (n.d.).
  • Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c deriv
  • NIH. (2018).
  • PMC. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.
  • PMC. (n.d.). 9-p-Tolyl-9H-carbazole-3-carbonitrile.
  • MDPI. (n.d.). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review.
  • OSTI.GOV. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
  • Ossila. (n.d.).
  • PubMed. (2023).
  • PubMed. (2012). N-heterocyclic carbazole-based hosts for simplified single-layer phosphorescent OLEDs with high efficiencies.
  • ResearchGate. (2018). (PDF)
  • Safdar, S., et al. (n.d.). Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics. Semantic Scholar.
  • Electrochemical and Spectral Characteriz
  • Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). (n.d.). Semantic Scholar.
  • MDPI. (n.d.).
  • PubMed. (2015). Experimental and DFT Studies on the Vibrational and Electronic Spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde.
  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells.
  • PubMed. (2001).
  • The Crucial Role of High-Purity Carbazole Derivatives in Modern OLED Technology. (n.d.).
  • PubMed Central. (2024).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.
  • PubMed Central. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade.
  • MDPI. (n.d.). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)
  • MDPI. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores.
  • PubMed. (2008). Synthesis and electrochemical properties of peripheral carbazole functional Ter(9,9-spirobifluorene)s.
  • PMC. (2025).
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.). 9-p-Tolyl-9H-carbazole-3-carbonitrile.
  • ResearchGate. (2025).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-(p-Tolyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 9-(p-Tolyl)carbazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this N-arylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthesis for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

The two primary and most successful methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The Buchwald-Hartwig reaction is often preferred due to its generally milder reaction conditions, broader substrate scope, and higher yields.[1][2] The Ullmann condensation, while one of the oldest cross-coupling reactions, typically requires higher temperatures and can be more sensitive to substrate choice.[2][3]

Q2: I'm setting up the Buchwald-Hartwig amination for the first time. Which catalyst and ligand combination is most reliable?

For the coupling of carbazole with p-tolyl halides, a combination of a palladium(II) precatalyst or a Pd(0) source like Pd₂(dba)₃ with a sterically hindered biaryl phosphine ligand is highly recommended. Ligands such as XPhos, RuPhos, or BrettPhos are excellent choices as they promote the formation of the active monoligated palladium species, which accelerates the rate-limiting oxidative addition and reductive elimination steps.[1][4] Using a pre-formed palladium precatalyst is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂, as it leads to a cleaner formation of the active catalytic species.[5][6]

Q3: My yield is consistently low. What are the first things I should check?

Low yield is a common issue that can usually be traced to one of three areas:

  • Catalyst Inactivity: Ensure your palladium source and ligand are of high quality. More importantly, the reaction must be conducted under strictly anhydrous and anaerobic (inert) conditions (e.g., under Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Inefficient Deprotonation: Carbazole's N-H bond (pKa ≈ 17 in DMSO) must be deprotonated to form the nucleophilic carbazolide anion. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for the Buchwald-Hartwig reaction.[7] Insufficient base or a weaker base will result in a sluggish or incomplete reaction.

  • Substrate Reactivity: The reactivity of the aryl halide partner is crucial. The general trend is Ar-I > Ar-Br > Ar-Cl.[6] If you are using p-chlorotoluene and experiencing issues, switching to p-bromotoluene will significantly increase the rate of oxidative addition.

Q4: How important is the choice of solvent?

Solvent choice is critical for both solubility and reaction rate. For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene, dioxane, or THF are standard.[6] Poor solubility of any of the reactants or the base can severely hamper the reaction.[6] For Ullmann reactions, higher-boiling polar aprotic solvents like DMF or NMP are often required to reach the necessary temperatures.[2]

In-Depth Troubleshooting Guide

This section is structured to address specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

You've run the reaction, and TLC/LC-MS analysis shows little to no formation of this compound.

The catalytic cycle, which involves oxidative addition, base-mediated deprotonation, and reductive elimination, can fail at multiple points.[8]

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.

    • Use a Pre-catalyst: If you are using Pd(OAc)₂ or PdCl₂, which require in situ reduction, consider switching to a modern, air-stable Pd(II) pre-catalyst (e.g., an XPhos-based G3 precatalyst). These are designed for efficient and clean generation of the active LPd(0) species.[6]

    • Check Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation. Use fresh, high-purity ligands.

    • Optimize Pd:Ligand Ratio: While a 1:1 to 1:2 Pd-to-ligand ratio is common, this can be critical. For bulky monophosphine ligands, a lower ligand ratio can favor the formation of the active monoligated species.[9]

The carbazolide anion is the active nucleophile. If it is not formed efficiently, the reaction will not proceed.

  • Troubleshooting Steps:

    • Base Strength: For Buchwald-Hartwig, ensure you are using a sufficiently strong base like NaOtBu or LHMDS. For Ullmann reactions, K₂CO₃ or Cs₂CO₃ are more common, but require higher temperatures to be effective.[7][10]

    • Base Solubility & Quality: Use a high-quality, anhydrous base. Clumps of base may have poor solubility. Ensure vigorous stirring to maximize the surface area and interaction with the carbazole.[11]

    • Stoichiometry: Use at least 1.2-1.5 equivalents of base relative to the limiting reagent to ensure complete deprotonation and drive the reaction forward.

Buchwald_Hartwig_Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L(Ar)(PdII)X Pd0->OxAdd + Ar-X (p-Tolyl-Br) InactivePd Inactive Pd Species (Oxidized/Aggregated) Pd0->InactivePd O₂ Contamination OxAdd->Pd0 Slow/Fails (e.g., with Ar-Cl) AmineComplex Amine Coordination & Deprotonation OxAdd->AmineComplex + Carbazole + Base AmidoComplex Arylpalladium(II) Amido Complex L(Ar)(PdII)NR2 AmineComplex->AmidoComplex - Base-H+X- AmidoComplex->Pd0 Reductive Elimination Product This compound (Product) AmidoComplex->Product SideProduct Side Reactions (e.g., β-Hydride Elimination) AmidoComplex->SideProduct Competing Pathway

Buchwald-Hartwig cycle and common failure points.
Problem 2: Significant Side Product Formation

Your reaction works, but you observe major side products, complicating purification and lowering the yield.

You observe toluene as a byproduct, and a significant amount of your p-tolyl halide is consumed without forming the product. This arises from a competing β-hydride elimination pathway, which is more common with certain substrates but can occur here.[1]

  • Troubleshooting Steps:

    • Ligand Choice: Use bulkier, electron-rich ligands (e.g., biaryl phosphines). These ligands sterically favor the reductive elimination pathway that forms the desired C-N bond over side reactions.[1]

    • Temperature Control: Lowering the reaction temperature may disfavor the side reaction, though it might also slow the desired coupling. An optimal temperature must be found empirically.

You observe significant formation of bitolyl. This is more prevalent in Ullmann-type reactions but can occur in Pd-catalyzed systems under certain conditions.

  • Troubleshooting Steps:

    • Lower Temperature: High temperatures can promote homocoupling.

    • Adjust Catalyst Loading: Using a lower catalyst loading can sometimes mitigate this side reaction.

    • Ensure Proper Stoichiometry: Ensure carbazole is not the limiting reagent, as an excess of the aryl halide can favor self-coupling.

Problem 3: Reaction Stalls or is Incomplete

The reaction starts well but stops before all the limiting reagent is consumed.

  • Troubleshooting Steps:

    • Iodide Inhibition (for Aryl Iodide substrates): When using p-iodotoluene in a Buchwald-Hartwig reaction, the iodide anion (I⁻) generated can act as a catalyst inhibitor by strongly coordinating to the Pd(II) intermediate.[6][12] Switching to an aryl bromide is the most effective solution. Alternatively, using a solvent in which the resulting sodium iodide is poorly soluble can help precipitate the inhibitor.[12]

    • Thermal Decomposition: If running the reaction at high temperatures (>120 °C) for extended periods, the catalyst complex may begin to decompose. Consider if a more active ligand would allow for a lower reaction temperature.

Troubleshooting_Workflow start Reaction Issue? low_yield Low / No Yield start->low_yield side_products Side Products start->side_products stalled Stalled Reaction start->stalled cause_catalyst Check Catalyst System (Inert atmosphere, Pre-catalyst) low_yield->cause_catalyst cause_base Check Base (Strength, Solubility) low_yield->cause_base cause_substrate Check Substrate (Ar-Br vs Ar-Cl) low_yield->cause_substrate cause_hydrodehalogenation Hydrodehalogenation? (Use bulkier ligand) side_products->cause_hydrodehalogenation cause_homocoupling Homocoupling? (Lower temp) side_products->cause_homocoupling cause_inhibition Inhibition? (Switch from Ar-I to Ar-Br) stalled->cause_inhibition cause_decomposition Decomposition? (Lower temp, check ligand) stalled->cause_decomposition

A decision tree for troubleshooting common issues.

Data & Protocols

Table 1: Comparison of Primary Synthesis Methods
ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts)Copper (e.g., CuI, Cu powder, CuO)
Typical Ligand Bulky Phosphines (XPhos, RuPhos)Diamines, Phenanthroline, Amino acids
Typical Base Strong (NaOtBu, LHMDS)Weaker (K₂CO₃, KOH, Cs₂CO₃)
Solvent Anhydrous Toluene, Dioxane, THFDMF, NMP, DMSO
Temperature 80 - 110 °C120 - 210 °C
Pros High yields, mild conditions, broad scope.[1]Low-cost catalyst.
Cons Expensive catalyst/ligands, air-sensitive.Harsh conditions, lower yields, narrow scope.[2]
Protocol 1: Optimized Buchwald-Hartwig Synthesis

This protocol is a robust starting point for achieving high yields.

Reagents & Conditions:

ReagentM.W.Amount (mmol)Eq.Mass/Volume
Carbazole167.2110.01.01.67 g
p-Bromotoluene171.0411.01.11.88 g (1.35 mL)
XPhos Pd G3 Pre-catalyst868.580.10.0187 mg
Sodium tert-butoxide96.1014.01.41.35 g
Toluene (Anhydrous)---50 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask, add carbazole, p-bromotoluene, the XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10:1 Hexane:Ethyl Acetate) or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a solid.[13][14]

References

  • Archana, J., et al. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2796. [Link]

  • This reference is not directly cited in the text but provides general context on carbazole deriv
  • Gupton, J. T., et al. (2007). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2007(13), 254-264. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • American Chemical Society. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Verkade, J. G., et al. (2006). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(20), 7790-7796. [Link]

  • Ujaque, G., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(19), 10475-10485. [Link]

  • Pérez-Temprano, M. H., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 42(6), 523-534. [Link]

  • Pérez-Temprano, M. H., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC - NIH. [Link]

  • This reference is not directly cited in the text but provides general context on the history of the reaction.
  • Wang, D., & Ku, C. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • This reference is not directly cited in the text but provides context on rel
  • Oestreich, M., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-8. [Link]

  • ResearchGate. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. [Link]

  • This reference is not directly cited in the text but provides a general overview of the reaction.
  • This reference is not directly cited in the text but provides context on heterogeneous c
  • This reference is not directly cited in the text but describes a rel
  • PubMed Central. (2016). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. National Institutes of Health. [Link]

  • Feringa, B. L., & Minnaard, A. J. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Scientific Update. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • This reference is not directly cited in the text but shows a rel
  • This reference is a duplic
  • Organic Chemistry Portal. (2023). Ullmann Reaction. [Link]

Sources

Technical Support Center: Overcoming Solubility and Film Fabrication Challenges with 9-(p-Tolyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-(p-Tolyl)carbazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile carbazole derivative in their device fabrication workflows. As a Senior Application Scientist, I have compiled this resource to address the common challenges associated with the solubility and thin-film deposition of this compound, providing both theoretical insights and practical, field-proven solutions.

The unique electronic properties of this compound make it an excellent candidate for a hole transport layer (HTL) in organic light-emitting diodes (OLEDs), perovskite solar cells, and other organic electronic devices. However, its relatively non-polar and planar structure can present significant challenges in achieving the high-quality, uniform thin films necessary for optimal device performance. This guide provides a comprehensive question-and-answer-based approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: The solubility of this compound is governed by the "like dissolves like" principle. As a largely non-polar molecule with a large aromatic core, it exhibits the best solubility in non-polar and moderately polar aromatic and chlorinated solvents. While exact quantitative solubility data is not widely published, a qualitative assessment based on its structure and available literature on similar carbazole derivatives provides a reliable starting point.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaBoiling Point (°C)Predicted SolubilityRationale & Comments
Toluene C₇H₈111High The aromatic nature of toluene provides good van der Waals interactions with the carbazole and tolyl groups.
Chlorobenzene C₆H₅Cl132High Similar to toluene, its aromatic character and moderate polarity aid in dissolving this compound.
Xylene C₈H₁₀~140High A mixture of isomers, its aromaticity and higher boiling point can be advantageous for certain deposition techniques.
Chloroform CHCl₃61Good A common solvent for many organic materials, it effectively dissolves this compound. Its high volatility can be a challenge.
Dichloromethane (DCM) CH₂Cl₂40Good Similar to chloroform but with a lower boiling point, making it suitable for room temperature processing but requiring rapid handling.[1]
Tetrahydrofuran (THF) C₄H₈O66Moderate Its ether group provides some polarity, which can be beneficial for creating mixed solvent systems.[2][3]
Acetone C₃H₆O56Low The high polarity of the ketone group makes it a poor solvent for the non-polar this compound.
Isopropanol (IPA) C₃H₈O82Very Low The polar hydroxyl group and aliphatic nature make it unsuitable as a primary solvent.
Methanol/Ethanol CH₄O / C₂H₆O65 / 78Insoluble Highly polar protic solvents that are poor choices for dissolving this compound.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Incomplete Dissolution or Precipitation of this compound in Solution

Question: I am struggling to fully dissolve this compound in my chosen solvent, or it precipitates out of solution over time. What can I do?

Answer: This is a common issue stemming from either reaching the solubility limit of the solvent or changes in environmental conditions. Here is a systematic approach to resolving this:

Causality: The dissolution of a solid in a solvent is an equilibrium process. If the concentration of the solute exceeds its solubility limit at a given temperature, the excess will not dissolve or may precipitate if the temperature drops. The planar structure of carbazole derivatives can also lead to π-π stacking and aggregation, effectively reducing solubility.

Step-by-Step Protocol to Enhance Solubility:

  • Solvent Selection: Re-evaluate your solvent choice based on Table 1. If you are using a moderately effective solvent, consider switching to one with higher predicted solubility, such as toluene or chlorobenzene.

  • Gentle Heating: Gently warm the solution while stirring. Increased kinetic energy helps to overcome the intermolecular forces in the solid lattice. Use a water bath or a temperature-controlled hotplate and monitor the temperature to avoid solvent boiling.

  • Sonication: Utilize an ultrasonic bath to break up aggregates and enhance the dissolution rate. Short bursts of sonication (5-10 minutes) can be very effective.

  • Mixed Solvent Systems: If a single solvent is not providing the desired solubility or film-forming characteristics, a mixed solvent system can be employed. For example, adding a small amount of a more polar solvent like THF to a toluene solution can sometimes disrupt aggregation and improve overall solubility.

  • Concentration Adjustment: You may be attempting to create a supersaturated solution. Try preparing a solution with a lower concentration of this compound.

Issue 2: Poor Film Quality - Dewetting and Pinhole Formation

Question: My spin-coated this compound films are not uniform. I'm observing dewetting and pinholes. How can I improve the film quality?

Answer: Dewetting and the formation of pinholes are typically related to poor surface wetting, which is governed by the interplay of the solution's surface tension and the substrate's surface energy.

Causality: If the surface energy of the substrate is too low compared to the surface tension of the solvent, the liquid will tend to bead up rather than spread evenly, leading to dewetting. Pinholes can also form due to dust particles, gas bubbles, or rapid solvent evaporation.

Troubleshooting Workflow for Film Quality:

Caption: Troubleshooting workflow for dewetting and pinholes.

Step-by-Step Protocol to Improve Film Uniformity:

  • Substrate Cleaning: The importance of a pristine substrate surface cannot be overstated. Any organic residues or particulates will act as nucleation sites for dewetting.

    • Standard Cleaning Protocol:

      • Sequentially sonicate substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

      • Dry the substrates with a stream of high-purity nitrogen.

      • Immediately before use, treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to remove any remaining organic contaminants and increase surface energy by creating hydrophilic functional groups.

  • Surface Energy Modification: If cleaning alone is insufficient, you may need to modify the substrate's surface energy to be more compatible with your solvent system.

    • For aqueous-based solutions (less common for this material), a hydrophilic surface is desired.

    • For organic solvent-based solutions, a more hydrophobic surface might be necessary, which can be achieved by treating the substrate with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS).

  • Solvent Selection: The evaporation rate of the solvent plays a crucial role in film formation.

    • High Volatility Solvents (e.g., DCM, Chloroform): These evaporate quickly, which can lead to rapid cooling of the substrate and condensation of atmospheric water, causing pinholes. The short drying time also provides less opportunity for the molecules to self-organize, potentially leading to amorphous and non-uniform films.

    • Low Volatility Solvents (e.g., Chlorobenzene, Xylene): These evaporate more slowly, allowing more time for the film to planarize and for the this compound molecules to arrange into a more ordered state. This can often lead to smoother, more crystalline films.

  • Optimize Spin Coating Parameters:

    • Spin Speed: Higher speeds result in thinner films. If you are seeing dewetting, a lower spin speed might allow for better initial wetting before the solvent is flung off.

    • Acceleration: A slower acceleration rate can sometimes allow the solution to spread more evenly before the final spin speed is reached.

    • Spin Time: Ensure the spin time is sufficient for the solvent to fully evaporate. If the film is still wet after spinning, it can lead to defects upon drying.

Issue 3: "Coffee Ring" Effect in Films

Question: After deposition, I observe a thicker ring of material at the edge of my film. How can I prevent this "coffee ring" effect?

Answer: The "coffee ring" effect is a common phenomenon in drop-casting and can also be observed in spin coating if the drying process is not uniform. It is caused by capillary flow from the center of the droplet to the edge as the solvent evaporates more quickly at the pinned contact line.[4][5][6]

Causality: The outward flow of solvent carries the dissolved this compound molecules to the edge, where they are deposited as the solvent evaporates, leading to a non-uniform film thickness.

Strategies to Mitigate the "Coffee Ring" Effect:

  • Use a Solvent with a High Boiling Point: Slower evaporation reduces the capillary flow, allowing for more uniform deposition. Solvents like chlorobenzene or xylene are preferable to chloroform or DCM in this regard.

  • Introduce a Co-Solvent: A mixture of solvents with different boiling points can create a Marangoni flow that counteracts the capillary flow. For example, adding a small amount of a higher boiling point, higher surface tension solvent to your primary solvent can induce a flow from the edge towards the center.

  • Increase Solution Viscosity: A more viscous solution will have a slower flow rate, reducing the transport of material to the edge. This can be achieved by slightly increasing the concentration of this compound, but be mindful of its solubility limit.

  • Optimize the Deposition Environment: Perform spin coating in a solvent-saturated atmosphere (e.g., by placing a small beaker of the solvent inside the spin coater bowl). This slows down the overall evaporation rate, promoting more uniform drying.

Issue 4: Film Crystallization and Aggregation

Question: My this compound films appear hazy or show crystalline domains under a microscope, leading to poor device performance. How can I achieve a more amorphous and uniform film?

Answer: While some degree of crystallinity can be beneficial for charge transport, uncontrolled crystallization and aggregation can lead to rough films, grain boundaries that act as charge traps, and electrical shorts in devices.

Causality: The planar nature of the carbazole core promotes π-π stacking, which can lead to the formation of aggregates in solution and crystalline domains in the solid state. Rapid solvent evaporation can "freeze" these aggregates in place, resulting in a non-uniform film.

Methods to Control Crystallization and Aggregation:

Caption: Strategies to control film crystallization.

  • Solution Filtration: Always filter your this compound solution through a 0.2 µm PTFE or similar solvent-resistant filter immediately before use. This will remove any pre-formed aggregates or dust particles that can act as nucleation sites for crystallization.

  • Use Freshly Prepared Solutions: Over time, aggregation can occur even in seemingly stable solutions. It is best practice to use freshly prepared and filtered solutions for each deposition.

  • Rapid Solvent Evaporation: In some cases, very rapid solvent evaporation from a low-boiling-point solvent can quench the molecules into a disordered, amorphous state. This is a trade-off, as it can sometimes lead to other defects like pinholes.

  • Thermal Annealing: Post-deposition thermal annealing can be a powerful tool to control film morphology.

    • Annealing below the glass transition temperature (Tg): This can provide the molecules with enough thermal energy to rearrange into a more ordered, but still uniform, state, reducing defects and improving intermolecular contact.

    • Annealing above Tg: This will cause the material to reflow, which can help to smooth out the film and reduce roughness. However, it can also promote crystallization, so the annealing temperature and time must be carefully optimized. A typical starting point for annealing carbazole-based materials is in the range of 80-120°C for 10-30 minutes.[7]

Experimental Protocol: Determining the Solubility of this compound

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Syringes and syringe filters (0.2 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial.

    • Accurately add a known volume (e.g., 5.0 mL) of a specific solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear solution) using a syringe.

    • Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

  • Quantification:

    • Gravimetric Method: Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a low temperature. Once all the solvent is removed, weigh the flask again. The difference in weight corresponds to the mass of dissolved this compound.

    • Spectroscopic Method (UV-Vis or HPLC): Dilute the filtered solution by a known factor to bring its concentration into the linear range of a previously established calibration curve. Measure the absorbance (UV-Vis) or peak area (HPLC) and calculate the concentration.

  • Calculation of Solubility:

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of solvent (mL)

    • Repeat the measurement at different temperatures to determine the temperature dependence of solubility.

By systematically applying these troubleshooting guides and experimental protocols, you will be well-equipped to overcome the challenges associated with the solution-based processing of this compound and achieve high-quality thin films for your device fabrication needs.

References

  • Mikhailov, M. S., et al. (2019). 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. Journal of Photochemistry and Photobiology A: Chemistry, 391, 112333.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15798651, this compound. Retrieved November 25, 2025 from [Link].

  • Nevils, K. (2024). Spin Coating Multilayer Polymer Films to Improve the Consistency and L. eGrove - University of Mississippi.
  • Diao, Y., Shaw, L., & Mannsfeld, S. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7(7), 2145-2159.
  • BenchChem (2025). Application Notes and Protocols for Thin-Film Deposition of 9-Hexylcarbazole.
  • BenchChem (2025). An In-depth Technical Guide to the Solubility of 9-Hexylcarbazole in Organic Solvents.
  • BenchChem (2025). Physics-Based Solubility Prediction for Organic Molecules.
  • Quora (2017). How can you determine the solubility of organic compounds?.
  • Journal of Materials Chemistry A (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Chemical Science (RSC Publishing).
  • CRC 1411 Design of Particulate Products (2022). Overcoming the “coffee ring effect”.
  • ResearchGate. Spin coating process. a)
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • MDPI (2023).
  • Asian Journal of Chemistry (2024).
  • PubChem. This compound (C19H15N).
  • PMC - NIH (2018). Suppression of the coffee-ring effect by sugar-assisted depinning of contact line.
  • UVM ScholarWorks. Transient effects in solution-processed organic thin films.
  • Ramathilagam, C., et al. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2796.
  • Mikhailov, M. S., et al. (2024). 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. MDPI.
  • ResearchGate (2019). 9-p-Tolyl-9H-carbazole-3-carbonitrile.
  • Theses.fr (2019). Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells.
  • Google Patents (2021).
  • MDPI (2020).
  • MDPI (2023).
  • ResearchGate (2008). Measurement and Modeling of the Solubility of 9H-Carbazole in Sub- and Supercritical Propane.
  • ResearchGate (2022). Evaluation of Surface Energy for CPP Film Using the Lifshitz-van der Waals/ Acid-Base Method.
  • ResearchGate (2022). Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu2O as the Hole Transport.
  • ResearchGate. Examination of wettability and surface energy in fluorodecyl POSS/polymer blends.
  • ResearchGate. Structural isomers of 9-(pyridin-2-yl)-9H-carbazole in combination with 9′H-9,3':6′,9″-tercarbazole and their application to high efficiency solution processed green TADF OLEDs.
  • ResearchGate. Investigation of polycarbazoles thin films prepared by electrochemical oxidation of 3- and 9-substituted carbazoles.
  • ResearchGate (2015).
  • Electronic Supplementary Information Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles for Designing trans-conjug
  • PubChem. P-Xylene.

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Technical Support Center: Optimizing Annealing Temperature for 9-(p-Tolyl)carbazole Films

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers and scientists with a comprehensive framework for optimizing the thermal annealing process for 9-(p-Tolyl)carbazole (9-pTCz) thin films. Moving beyond a simple procedural list, this document explains the underlying principles, offers detailed troubleshooting, and provides validated protocols to ensure reproducible, high-quality film fabrication for advanced electronic and optoelectronic applications.

Section 1: Fundamentals of Annealing 9-pTCz Films

This section addresses the foundational knowledge required before beginning any experimental work. Understanding these principles is critical for effective troubleshooting and process optimization.

Q1: What is thermal annealing and why is it a critical step for 9-pTCz films?

Thermal annealing is a heat treatment process where a thin film is heated to a specific temperature for a set duration and then cooled in a controlled manner. For organic semiconductor films like this compound, this is not merely a "baking" step; it is a crucial process for microstructural engineering. The primary goals are:

  • Enhancing Molecular Order: As-deposited films, particularly those made by spin-coating, are often amorphous with disordered molecular arrangements. Annealing provides thermal energy that allows the 9-pTCz molecules to reorient themselves into more crystalline, ordered domains. This improved packing is essential for efficient charge transport.[1][2]

  • Improving Interfacial Contact: Annealing can improve the adhesion and electrical contact between the 9-pTCz film and the underlying substrate or adjacent layers in a device stack.

  • Controlling Film Morphology: The process can significantly alter the film's surface morphology, influencing grain size and surface roughness, which are critical parameters for device performance.[3][4]

  • Removing Residual Solvent: Solution-processed films often retain solvent molecules that can act as charge traps, degrading device performance. Annealing helps to drive off these residual solvents.[4]

Q2: What are the key thermal properties of 9-pTCz that dictate the annealing window?

Before choosing an annealing temperature, it is imperative to understand the material's intrinsic thermal characteristics. The two most important parameters are:

  • Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. For effective molecular rearrangement, annealing must be performed above the Tg to provide sufficient molecular mobility. Carbazole-based materials are known for their thermal stability, often exhibiting high glass transition temperatures.[5]

  • Decomposition Temperature (Td): This is the temperature at which the material begins to chemically degrade. Annealing must be conducted well below the Td to prevent irreversible damage to the 9-pTCz molecules.

The optimal annealing temperature will always lie in the window between Tg and Td. These values are best determined experimentally for your specific batch of 9-pTCz using techniques like Thermogravimetric Analysis (TGA) for Td and Differential Scanning Calorimetry (DSC) for Tg.[5][6]

Section 2: Experimental Protocol for Annealing Temperature Optimization

This section provides a self-validating, step-by-step protocol to systematically determine the optimal annealing temperature for your 9-pTCz films.

Step-by-Step Methodology
  • Substrate Preparation:

    • Thoroughly clean your substrates (e.g., ITO-coated glass, silicon wafers) to remove organic and particulate contamination. A standard sequence is sonication in detergent, deionized water, acetone, and finally isopropanol.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with UV-Ozone or an oxygen plasma to create a hydrophilic, high-energy surface for uniform film deposition.

  • Film Deposition:

    • Prepare a solution of 9-pTCz in a suitable solvent (e.g., chloroform, toluene) at a known concentration (e.g., 10 mg/mL).

    • Deposit the 9-pTCz film using your chosen method, such as spin-coating. Ensure all parameters (spin speed, duration, acceleration) are kept constant for all samples to ensure uniform thickness.

  • Annealing Gradient Experiment:

    • Prepare a set of identical films (e.g., 6-8 samples).

    • Using a calibrated hot plate or vacuum oven inside a nitrogen-filled glovebox, anneal each sample at a different temperature. A good starting range for carbazole-based materials is between 70°C and 160°C.[7][8]

    • Example Temperature Gradient: Sample 1: No anneal (control), S2: 80°C, S3: 100°C, S4: 120°C, S5: 140°C, S6: 160°C.

    • Annealing Time (Soak Time): Keep the duration constant for all samples. A typical time is 20-30 minutes.[3][7]

    • Atmosphere: Crucially, perform the annealing in an inert atmosphere (e.g., high-purity nitrogen) to prevent oxidation of the film.[9][10]

    • Cooling: Allow the films to cool down slowly and uniformly to room temperature on the hotplate after it has been turned off. Rapid cooling can introduce thermal stress and defects.[10]

  • Characterization and Analysis:

    • Systematically analyze each film from the temperature gradient experiment using the characterization techniques detailed in Section 4.

    • Compare the results to identify the temperature that yields the desired combination of properties (e.g., highest crystallinity, smoothest morphology, optimal optical absorption).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_fab 2. Fabrication cluster_anneal 3. Annealing Gradient cluster_char 4. Characterization sub_clean Substrate Cleaning (Sonication) sub_treat Surface Treatment (UV-Ozone/Plasma) sub_clean->sub_treat film_dep Thin Film Deposition (e.g., Spin Coating) sub_treat->film_dep solution_prep Prepare 9-pTCz Solution solution_prep->film_dep control Control Sample (No Anneal) film_dep->control anneal_T1 Anneal @ T1 film_dep->anneal_T1 anneal_T2 Anneal @ T2 anneal_T1->anneal_T2 dots ... anneal_T2->dots anneal_Tn Anneal @ Tn dots->anneal_Tn uv_vis UV-Vis Spectroscopy xrd XRD / GIWAXS uv_vis->xrd afm AFM xrd->afm device Device Testing afm->device cluster_anneal cluster_anneal cluster_anneal->uv_vis cluster_char cluster_char cluster_char->device

Caption: Workflow for optimizing 9-pTCz annealing temperature.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the annealing process in a direct question-and-answer format.

Q3: My annealed film shows cracks or has peeled off from the substrate. What's wrong?

This issue, known as delamination, typically stems from mechanical stress. There are two primary causes:

  • Thermal Expansion Mismatch: The film and the substrate expand and contract at different rates (different Coefficients of Thermal Expansion - CTE). If the stress induced during cooling exceeds the adhesive strength of the film, it will crack or peel.

    • Solution: Reduce the heating and cooling rates. A slower, more gradual temperature ramp (e.g., 1-5°C per minute) allows stress to dissipate. Avoid removing the sample from the hotplate while it is still hot.[11]

  • Excessive Film Thickness: Thicker films are more prone to cracking because they accumulate more internal stress.

    • Solution: If possible, reduce the film thickness. For applications requiring thicker films, consider depositing multiple thin layers, with an annealing step after each deposition.[11]

Q4: The film's optical or electrical properties are inconsistent across the substrate. Why?

This points to non-uniform heating.

  • Cause: Many standard laboratory hotplates have significant temperature gradients across their surface. The center may be at the set temperature, while the edges are much cooler.

    • Solution: Calibrate your heating equipment to understand its temperature distribution. Use a furnace or oven that provides more uniform radiative and convective heating. Always place your samples in the same, pre-determined "sweet spot" on the heating element for consistency.[9][10]

Q5: I'm seeing signs of degradation (e.g., yellowing, reduced photoluminescence) in my film after annealing. How can I prevent this?

This is a classic sign of oxidation.

  • Cause: At elevated temperatures, organic materials like 9-pTCz can react with oxygen in the ambient air, leading to irreversible chemical degradation.[6][9]

    • Solution: The annealing process must be performed in an oxygen-free, inert environment. A nitrogen-filled glovebox is ideal. If a glovebox is unavailable, a tube furnace with a continuous flow of high-purity nitrogen or argon can be used.[9][10]

Q6: My film's performance hasn't improved, or has worsened, after annealing. What are the possible causes?

If you are not seeing degradation, the issue likely lies with the chosen temperature or duration.

  • Temperature is too low: If the annealing temperature is below the Tg, the molecules will not have enough mobility to rearrange, and the process will be ineffective.

  • Temperature is too high: Annealing too close to the Td can cause subtle degradation. More commonly, it can lead to excessive crystallization or dewetting, where the film breaks up into droplets, which is detrimental to device performance.

  • Inadequate Soak Time: The molecular rearrangement process is not instantaneous. If the annealing time is too short, the film may not reach its optimal, thermodynamically stable state.

    • Solution: Re-evaluate your annealing window based on TGA/DSC data. Perform a systematic study of both temperature and time (a "matrix" experiment) to find the optimal conditions.

Section 4: Characterization & Data Interpretation FAQ

Q7: How do I know if I've found the optimal annealing temperature?

The "optimal" temperature is application-dependent. You are looking for the temperature that produces the best balance of properties for your specific device. This is determined by correlating data from multiple characterization techniques.

Q8: What changes should I expect to see in UV-Vis spectroscopy as I vary the annealing temperature?

UV-Vis absorption spectroscopy is a powerful, quick tool to probe changes in molecular aggregation.

  • Expected Changes: As the film becomes more ordered, you may observe a red-shift (a shift to longer wavelengths) in the absorption peaks. The appearance of a new, lower-energy peak or shoulder can be indicative of the formation of J-aggregates, which are often beneficial for charge transport. The sharpness of the absorption features may also increase. A study on a similar carbazole-based material showed that the optical band gap energy changed in two regimes, first increasing and then decreasing as the annealing temperature was raised from room temperature to 160°C.[7][8]

Q9: How can I use X-ray Diffraction (XRD) or GIWAXS to evaluate my annealed films?

XRD and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are the definitive techniques for probing crystallinity.

  • Interpretation: An amorphous film will show a very broad, featureless hump in its diffraction pattern. As the film becomes more crystalline upon annealing, sharp diffraction peaks will appear and grow in intensity. The optimal annealing temperature will typically correspond to the pattern with the sharpest and most intense diffraction peaks, indicating larger and more well-ordered crystalline domains.[6]

Q10: What can Atomic Force Microscopy (AFM) tell me about the film's morphology?

AFM provides a topographical map of the film's surface.

  • Analysis: By analyzing AFM images, you can quantify changes in surface roughness and observe the growth of crystalline grains. Ideally, you want a film with large, well-interconnected grains and low surface roughness for most electronic applications. Annealing at too high a temperature might lead to an increase in roughness or the formation of isolated islands due to dewetting.[3][4]

Section 5: Data Summary & Visualization

The relationship between annealing temperature and film properties can be summarized as an optimization problem. The goal is to find the temperature that maximizes positive attributes (like crystallinity) while minimizing negative ones (like degradation or roughness).

Table 1: Expected Impact of Annealing Temperature on 9-pTCz Film Properties
ParameterLow T ( < Tg )Optimal T ( > Tg, < Td )High T ( ≈ Td )Characterization Tool
Crystallinity Low (Amorphous)HighVariable (Degradation)XRD, GIWAXS
Grain Size SmallLarge, InterconnectedIrregular / DewettingAFM, SEM
Surface Roughness LowLow to ModerateHigh (Dewetting)AFM
Residual Solvent HighLowVery LowTGA, GC-MS
Optical Absorption Broad peaksSharper, red-shifted peaksDistorted peaks (Degradation)UV-Vis Spectroscopy
Charge Carrier Mobility LowHighLowOFET measurements
Annealing Optimization Window Diagram

Caption: The optimal annealing window lies above Tg and below Td.

References

  • Bai, S., Haase, K., Perez Andrade, J., Hambsch, M., Talnack, F., Millek, V., Prasoon, A., Liu, J., Arnhold, K., Boye, S., Feng, X., & Mannsfeld, S. C. B. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Advanced Electronic Materials. Available at: [Link][3][4]

  • Çakar, M., & Aytan, E. (2021). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. Karaelmas Fen ve Mühendislik Dergisi. Available at: [Link][7][8]

  • EOXS. (n.d.). How to Troubleshoot Common Problems in Annealing Processes. EOXS. Available at: [Link][9]

  • Rice, C. E. (2013). Answer to "Any tips about how to avoid cracks in thin films during annealing?". ResearchGate. Available at: [Link][11]

  • EOXS. (n.d.). Troubleshooting Common Issues in Continuous Annealing. EOXS. Available at: [Link][10]

  • Mentado-Morales, E. A., et al. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. Available at: [Link][5]

  • Mauch, D., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI. Available at: [Link][1]

  • Scherf, K., et al. (2021). Thermal Analysis of Parylene Thin Films for Barrier Layer Applications. PMC - NIH. Available at: [Link][6]

  • ResearchGate. (2021). Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption. ResearchGate. Available at: [Link][2]

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Technical Support Center: Troubleshooting Low Quantum Efficiency in OLEDs Using 9-(p-Tolyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists working with 9-(p-Tolyl)carbazole in Organic Light-Emitting Diodes (OLEDs). This guide is designed to provide in-depth troubleshooting strategies for a common and critical issue: low external quantum efficiency (EQE). My approach is to not only offer solutions but to also explain the underlying scientific principles to empower you in your experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address some of the most pressing questions you might have when your this compound-based OLEDs are not performing as expected.

Issue 1: My device exhibits significantly lower EQE than anticipated. Where do I begin troubleshooting?

Low EQE is a multifaceted problem that can originate from material impurities, suboptimal device architecture, or inefficient management of excitons. A systematic, step-by-step approach is the most effective way to diagnose and resolve the issue.

Initial Diagnostic Workflow

Q1: How critical is the purity of this compound and how can I ensure it is adequate for my OLEDs?

A1: The purity of organic semiconductor materials is paramount for achieving high-performance OLEDs. Impurities, even in trace amounts, can act as charge traps or non-radiative recombination centers, which directly quench luminescence and, therefore, reduce the EQE.[1][2] For carbazole derivatives like this compound, residual reactants, catalysts, or byproducts from the synthesis can be particularly detrimental.

Troubleshooting Steps:

  • Material Purification: If you have synthesized the this compound in-house, it is crucial to purify it rigorously. A combination of column chromatography and temperature-gradient sublimation is highly recommended for achieving OLED-grade purity.[3]

  • Purity Verification: Before fabricating devices, verify the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying purity, while Mass Spectrometry (MS) will confirm the molecular weight.[4] For structural confirmation and to check for proton-containing impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[5][6]

Experimental Protocol 1: Purification of this compound

This protocol outlines a general procedure for the purification of this compound, which should be adapted based on the specific impurities present.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude this compound in a minimum amount of a suitable solvent like dichloromethane.

    • Elute the compound using a non-polar/polar solvent system, for example, a gradient of ethyl acetate in hexane.[5]

    • Collect the fractions and verify their purity using Thin-Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Thermal Sublimation:

    • Place the material from the previous step into a sublimation tube.

    • Heat the tube under a high vacuum (e.g., <10-5 Torr).

    • The this compound will sublime and deposit as a purified crystalline solid on a cooler part of the apparatus. This process is effective at removing non-volatile impurities.

Q2: My material is pure, but the EQE is still low. Could the device architecture be the problem?

A2: Absolutely. The thickness of each layer and the choice of adjacent materials are critical for balanced charge injection and transport, which directly impacts the EQE. An imbalance in the number of holes and electrons reaching the emissive layer (EML) leads to a significant portion of charge carriers passing through the device without contributing to light emission.

Troubleshooting Steps:

  • Optimize the Hole Transport Layer (HTL) Thickness: When using this compound as an HTL, its thickness needs to be optimized. A layer that is too thin may not effectively transport holes to the EML, while a layer that is too thick can increase the driving voltage and introduce unnecessary resistance.[7]

Data Presentation 1: Typical Energy Levels of OLED Materials

LayerMaterial ClassTypical HOMO (eV)Typical LUMO (eV)
AnodeITO-4.7-
Hole Injection LayerHAT-CN-9.6-6.0
Hole Transport LayerCarbazole Derivatives-5.7 to -6.0-2.1 to -2.4
Emissive Layer (Host)Carbazole Derivatives-5.8 to -6.1-2.2 to -2.5
Electron Transport LayerTPBi, Bphen-6.2 to -6.4-2.7 to -2.9
CathodeLiF/Al--

Note: These are representative values and can vary depending on the specific molecule and measurement conditions.

Visualization 1: OLED Device Architecture and Energy Level Diagram

Below is a Graphviz diagram illustrating a typical OLED architecture and the desired energy level alignment for efficient charge injection and transport.

OLED_Energy_Levels cluster_device Device Architecture cluster_energy Energy Level Diagram Anode Anode (ITO) HIL HIL Anode->HIL HTL HTL (this compound) HIL->HTL EML EML HTL->EML ETL ETL EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode HOMO_Anode Anode WF ~-4.7 eV HOMO_HIL HIL HOMO HOMO_HTL HTL HOMO HOMO_HIL->HOMO_HTL Hole Injection HOMO_EML EML HOMO HOMO_HTL->HOMO_EML Hole Transport LUMO_EML EML LUMO LUMO_ETL ETL LUMO LUMO_ETL->LUMO_EML Electron Injection LUMO_Cathode Cathode WF

Caption: A simplified representation of a multilayer OLED structure and the corresponding energy level diagram illustrating the path of charge carriers.

Issue 2: My device is phosphorescent or TADF-based, and the EQE is very low, even with a pure host and optimized architecture. What's next?

In phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs, where this compound is often used as a host material, inefficient energy transfer and exciton quenching are common culprits for low EQE.

Q3: How can I determine if inefficient host-to-guest energy transfer is the issue?

A3: Inefficient energy transfer from the host (this compound) to the guest (phosphorescent or TADF emitter) results in a significant portion of excitons decaying non-radiatively on the host molecules. For efficient energy transfer, the triplet energy of the host must be higher than that of the guest.[13]

Troubleshooting Steps:

  • Optimize Dopant Concentration: The concentration of the guest emitter in the host matrix is critical. Too low a concentration can lead to incomplete energy transfer, while too high a concentration can cause aggregation-induced quenching. Systematically vary the doping concentration (e.g., from 2% to 20% by weight) to find the optimal ratio.

Visualization 2: Host-Guest Energy Transfer Mechanism

Energy_Transfer cluster_process Exciton Dynamics in EML Charge_Recombination Charge Recombination on Host Host_Exciton Host Exciton Charge_Recombination->Host_Exciton Guest_Exciton Guest Exciton Host_Exciton->Guest_Exciton Energy Transfer Non_Radiative_Decay Non-Radiative Decay Host_Exciton->Non_Radiative_Decay Quenching Light_Emission Light Emission Guest_Exciton->Light_Emission Guest_Exciton->Non_Radiative_Decay Quenching

Caption: A flowchart illustrating the desired energy transfer pathway and potential quenching mechanisms in a host-guest emissive layer.

Q4: I suspect exciton quenching is limiting my device's performance. What are the common quenching mechanisms and how can I mitigate them?

A4: Exciton quenching is a major loss mechanism in OLEDs. It can occur through several pathways:

  • Triplet-Triplet Annihilation (TTA): At high brightness levels, two triplet excitons can interact, with one or both decaying non-radiatively. This is a common cause of efficiency roll-off.

  • Triplet-Polaron Quenching: A triplet exciton can be quenched by a charge carrier (polaron).

  • Quenching by Impurities: As discussed earlier, impurities can act as quenching sites.

Troubleshooting Steps:

  • Analyze Efficiency Roll-off: A sharp decrease in EQE at higher current densities is a strong indicator of TTA or triplet-polaron quenching.

  • Improve Charge Balance: Ensure balanced injection of holes and electrons to reduce the concentration of excess polarons in the EML. This can be achieved by adjusting the thicknesses of the charge transport layers.

  • Utilize a Mixed-Host System: In some cases, using a mixture of hole-transporting and electron-transporting hosts can improve charge balance within the EML and reduce quenching.

Issue 3: My device degrades quickly, and the EQE drops over time. What are the likely causes?

Device lifetime is another critical aspect of OLED performance. Degradation can be due to intrinsic factors related to the materials themselves or extrinsic factors from the environment.

Q5: What are the primary degradation pathways for this compound?

A5: Carbazole derivatives can be susceptible to degradation, particularly through the cleavage of the C-N bond connecting the carbazole core to the phenyl group. This can be initiated by high-energy excitons and leads to the formation of non-emissive species that act as quenching sites.[2][13]

Troubleshooting Steps:

  • Drive at Lower Voltages: Operating the device at lower brightness levels can reduce the rate of exciton-induced degradation.

  • Improve Thermal Management: High temperatures can accelerate degradation.[2] Ensure your device has adequate heat sinking.

  • Material Stability: For demanding applications, consider using carbazole derivatives with stronger C-N bonds or alternative molecular designs that enhance stability.

Experimental Protocol 2: OLED Fabrication and Testing

This protocol provides a general workflow for the fabrication of a multilayer OLED using thermal evaporation.

  • Substrate Cleaning:

    • Clean ITO-coated glass substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber.

  • Thin Film Deposition:

    • Load the cleaned substrates and crucibles with the organic materials and metals into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr).

    • Deposit the organic layers (HIL, HTL, EML, ETL) at a rate of 0.5-2.0 Å/s.

    • Deposit the LiF layer at a rate of 0.1-0.2 Å/s.

    • Deposit the Al cathode at a rate of 2-5 Å/s.

  • Encapsulation:

    • Immediately after fabrication, encapsulate the devices in an inert nitrogen atmosphere using a glass lid and a UV-curable epoxy resin to protect them from atmospheric moisture and oxygen.

  • Device Testing:

    • Measure the current-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode.

    • Calculate the EQE from the J-V-L data.

References

  • Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes. (n.d.). ResearchGate. [Link]

  • Ramathilagam, C., Venkatesan, N., Rajakumar, P., Umarani, P. R., & Manivannan, V. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2796. [Link]

  • (PDF) 9-p-Tolyl-9H-carbazole-3-carbonitrile. (n.d.). ResearchGate. [Link]

  • Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer. (2024). MDPI. [Link]

  • HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and... (n.d.). ResearchGate. [Link]

  • Optimization of Hole and Electron Transport Layer for Highly Efficient Lead-Free Cs 2 TiBr 6 -Based Perovskite Solar Cell. (2022). MDPI. [Link]

  • Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. (2024). ACS Publications. [Link]

  • Kondakov, D. Y., Lenhart, W. C., & Nichols, W. F. (2007). Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. Journal of Applied Physics, 101(2), 024512. [Link]

  • (PDF) Carbazole‐Based Self‐Assembled Monolayers for Hole Transport in Photovoltaics: A Molecular Engineering Perspective. (n.d.). ResearchGate. [Link]

  • Wan, X. J., Pu, Y. J., Li, Z. Q., & Chen, Y. S. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole‐Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]

  • Kim, H., Kim, J., & Lee, J. (2019). Effects of Energy-Level Alignment on Characteristics of Inverted Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 11(26), 23466-23472. [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). MDPI. [Link]

  • Purification of Organic Light-Emitting Diode Materials. (n.d.). Shimadzu. [Link]

  • (PDF) OLEDs: Degradation Mechanisms in Small-Molecule and Polymer Organic Light-Emitting Diodes (Adv. Mater. 34/2010). (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • Energy level alignment in the device stack. In the figure are shown the... (n.d.). ResearchGate. [Link]

  • Energy level alignments of various ETL, HTL, and emissive layer materials. (n.d.). OE Journals. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Grigalevicius, S., Tavgeniene, D., & Krucaite, G. (2020). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 12(11), 2567. [Link]

  • 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. (n.d.). ResearchGate. [Link]

  • Jia, Y., Zhang, Y., Wang, Y., & Zhang, H. (2020). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 25(21), 5089. [Link]

  • Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012). Journal of the Chinese Chemical Society, 59(2), 221-228. [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (2020). MDPI. [Link]

  • Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. (2021). MDPI. [Link]

  • Experimental and DFT Studies on the Vibrational and Electronic Spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 296-306. [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2014). MDPI. [Link]

  • Thermally stable carbazole-diimides as hole transport materials for organic light-emitting devices. (2011). Thin Solid Films, 520(1), 534-538. [Link]

  • Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. (2021). Journal of Materials Chemistry C, 9(13), 4566-4575. [Link]

  • Tuning the Emission and Exciton Utilization Mechanisms of Pyrazine-Based Multi-Carbazole Emitters and their use in Organic Lig. (n.d.). ChemRxiv. [Link]

  • NEW CARBAZOLE BASED HOST MATERIALS FOR THERMALLY ACTIVATED DELAYED FLUORESCENT OLEDS. (2021). Chemistry & Chemical Technology. [Link]

  • (PDF) High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives. (n.d.). ResearchGate. [Link]

  • The calculated HOMO and LUMO energy levels for various carbazole‐based... (n.d.). ResearchGate. [Link]

  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. (n.d.). ResearchGate. [Link]

  • The HOMO and LUMO structures of carbazole-based compounds. (n.d.). ResearchGate. [Link]

  • Synthesis of bipolar hosts based on carbazole moiety for red phosphorescent OLEDs. (n.d.). ResearchGate. [Link]

  • (PDF) Tuning the Surface Energy of Hole Transport Layers Based on Carbazole Self‐Assembled Monolayers for Highly Efficient Sn/Pb Perovskite Solar Cells. (n.d.). ResearchGate. [Link]

  • MECHANOLUMINESCENT HOST-GUEST SYSTEMS BASED ON 9-HEXYL-9H-CARBAZOLE AND 8-HYDROXYQUINOLINE AS INDICATORS FOR Zn, Al AND Mg CATIO. (n.d.). ResearchGate. [Link]

  • Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. (n.d.). ResearchGate. [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2014). Semantic Scholar. [Link]

Sources

Technical Support Center: Enhancing the Thermal Stability of 9-(p-Tolyl)carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols focused on a critical challenge in materials science: enhancing the thermal stability of 9-(p-Tolyl)carbazole and its derivatives. These compounds are foundational building blocks in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), where thermal resilience directly dictates device longevity and performance.[1][2] This document is designed to provide not just procedural steps, but the underlying scientific rationale to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal stability of this compound derivatives.

Q1: What exactly is "thermal stability" in the context of carbazole derivatives, and why is it so critical?

A1: Thermal stability refers to a molecule's resistance to decomposition or irreversible structural change at elevated temperatures. For carbazole derivatives used in applications like OLEDs, it is paramount for several reasons:

  • Fabrication Integrity: Many high-performance OLEDs are fabricated via vacuum thermal evaporation, a process that subjects materials to high temperatures.[1] A compound with low thermal stability will decompose before it can be deposited, rendering it unusable.

  • Device Longevity: During operation, OLEDs generate heat (Joule heating).[3] Materials that are not thermally stable will degrade over time, leading to a rapid decline in brightness, efficiency, and overall device lifetime.

  • Morphological Stability: High temperatures can cause molecular rearrangement or crystallization in the thin films of an organic device. This alters the material's morphology, creating defects that can trap charge carriers and quench luminescence, ultimately causing device failure.[4][5][6]

Q2: What are the primary metrics used to quantify the thermal stability of these compounds?

A2: We use two primary analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to obtain three key metrics:[7][8]

  • Decomposition Temperature (Td): Determined by TGA, this is the temperature at which the material begins to decompose, typically defined as the point of 5% mass loss. A higher Td indicates greater resistance to chemical breakdown.[9]

  • Glass Transition Temperature (Tg): Measured by DSC, this is a property of amorphous (non-crystalline) materials. It represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is crucial for maintaining the structural integrity and preventing morphological changes in amorphous thin films.[9][10]

  • Melting Temperature (Tm): Also measured by DSC, this is the temperature at which a crystalline material transitions to a liquid state.

Q3: What are the most common chemical degradation pathways for 9-arylcarbazole derivatives under thermal stress?

A3: The primary degradation mechanism is the homolytic cleavage (scission) of the weakest chemical bond in the molecule. In many 9-arylcarbazole systems, including this compound, the exocyclic Carbon-Nitrogen (C-N) bond connecting the tolyl group to the carbazole nitrogen is the most vulnerable point.[3][11][12] The energy of the first excited singlet state (S1) in many of these molecules can be close to the bond dissociation energy of this C-N bond, making it susceptible to cleavage upon excitation (from electrical operation) or high thermal energy.[3][12] This cleavage generates radical species that are highly reactive and can lead to further, irreversible chemical reactions and the formation of luminescence quenchers.[11]

Q4: How do different chemical substituents on the carbazole or tolyl rings affect thermal stability?

A4: Substituents play a pivotal role in tuning thermal properties.[13] The strategy is generally to increase molecular rigidity and introduce steric hindrance to limit molecular motion and undesirable intermolecular interactions.

  • Bulky Groups: Incorporating bulky substituents, such as tert-butyl groups, increases the energy barrier for bond rotation and prevents the molecules from packing too closely (π-π stacking), which can lead to aggregation-related quenching and instability.[14] This significantly raises the glass transition temperature (Tg).[9]

  • Rigid Planar Units: Fusing the carbazole core with other rigid aromatic structures (e.g., dibenzofuran, phenanthroimidazole) creates a more rigid overall molecular backbone.[15][16] This rigidity enhances both Td and Tg.

  • Halogenation: Introducing halogens like fluorine can increase thermal and photostability by strengthening chemical bonds and altering electronic properties.[13]

  • Positional Isomerism: The connection points of substituents matter. For example, in carbazole-dibenzofuran systems, different substitution positions of the carbazole units on the dibenzofuran core lead to significant variations in Tg and device stability.[16]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, purification, and analysis of this compound derivatives.

Issue 1: Synthesis & Purification Question: My synthesis of a this compound derivative has a low yield, and I observe significant charring/discoloration, suggesting thermal degradation. How can I improve this?

Answer: This is a common issue, especially when using high-temperature coupling reactions like the Ullmann condensation. The carbazole core is electron-rich and can be susceptible to oxidation and side reactions at elevated temperatures.[17]

  • Probable Cause: The reaction temperature is too high, or the reaction time is too long, leading to decomposition of your target molecule. The presence of oxygen or reactive impurities can also catalyze degradation.

  • Suggested Solutions:

    • Optimize Reaction Conditions: Methodically lower the reaction temperature in 10 °C increments to find the minimum required for the reaction to proceed at a reasonable rate. Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Consider Alternative Catalytic Systems: Modern cross-coupling reactions often proceed under milder conditions. For N-arylation, consider palladium- or copper-catalyzed Buchwald-Hartwig or Suzuki coupling reactions, which can have lower activation energies.[1][18]

    • Microwave-Assisted Synthesis: Microwave synthesis can dramatically reduce reaction times from hours to minutes, minimizing the window for thermal degradation while providing the necessary activation energy.[19][20]

    • Purification Strategy: If degradation occurs during purification, especially via sublimation, use a high-quality temperature-gradient sublimation system. This allows for deposition at the lowest possible temperature under high vacuum, which is gentler on the material than traditional sublimation methods.[1]

Issue 2: Thermal Analysis (TGA) Question: My TGA curve shows a significant weight loss (~5-10%) well before the expected decomposition temperature. Is my compound unstable?

Answer: Not necessarily. This initial weight loss is often attributable to factors other than the decomposition of the core molecule.

  • Probable Cause:

    • Residual Solvent: The most common cause is the loss of residual solvent from the synthesis or purification steps.

    • Adsorbed Moisture: The material may have adsorbed water from the atmosphere, especially if it is hygroscopic.

    • Volatile Impurities: Low molecular weight starting materials or byproducts may still be present.

  • Troubleshooting Protocol:

    • Pre-Analysis Drying: Thoroughly dry your sample in a vacuum oven at a temperature well below its Tg or Tm (e.g., 80-120 °C) for several hours before analysis.

    • TGA-MS Analysis: If available, use a TGA system coupled with a Mass Spectrometer (TGA-MS). This will allow you to identify the molecules being released during the initial weight loss step.

    • "Boil-Off" Run: Program the TGA to heat to a temperature just above the boiling point of any suspected solvents (e.g., 150-200 °C), hold it there isothermally until the weight stabilizes, and then begin the ramp to the final decomposition temperature. This separates the solvent loss from the actual decomposition event.[21]

Issue 3: Thermal Analysis (DSC) Question: I designed an amorphous this compound derivative, but my DSC thermogram does not show a clear glass transition (Tg). What does this mean?

Answer: The absence of a discernible Tg can be perplexing. It typically points to one of two scenarios: the material is not amorphous, or the transition is too subtle for the instrument to detect under the current conditions.

  • Probable Cause:

    • Crystallinity: Your compound may have crystallized during synthesis, purification, or even upon standing. Crystalline materials exhibit a melting point (Tm) but not a glass transition.

    • Weak Transition: The change in heat capacity at the Tg for your specific molecule might be very small, making the step-change in the DSC baseline difficult to distinguish from noise.

    • High Rigidity: Highly rigid molecules may have a very subtle Tg.

  • Troubleshooting Protocol:

    • Confirm Amorphous Nature: Analyze your sample using Powder X-ray Diffraction (PXRD). A complete lack of sharp peaks (only a broad halo) confirms an amorphous state. Sharp peaks indicate crystallinity.

    • Modify DSC Parameters:

      • Increase the heating rate (e.g., from 10 °C/min to 20 or 30 °C/min). This can make the Tg transition more pronounced.

      • Perform a "heat-cool-heat" cycle. Often, the first heating scan shows the material's thermal history. By heating past the Tm (if any), then rapidly cooling (quench cooling), you can often force the material into an amorphous state. The Tg should then be clearly visible on the second heating scan.[9]

    • Sample Mass: Ensure you are using an adequate sample mass (typically 5-10 mg) to generate a sufficient signal.

Section 3: Protocols for Enhancement & Characterization

This section provides standardized methodologies for strategically improving thermal stability and for performing accurate characterization.

Protocol 3.1: General Strategy for Enhancing Thermal Stability via Molecular Design

This protocol outlines a logical workflow for the rational design of more stable derivatives.

  • Identify the Thermally Labile Point: For this compound, the C(aryl)-N bond is the primary weak point.[3][12]

  • Select an Enhancement Strategy:

    • To Increase Tg (for amorphous films): Introduce bulky, sterically hindering groups at positions that restrict the rotation around the C-N bond. Common choices are tert-butyl groups on the carbazole 3,6-positions or modifying the para-tolyl group to a more complex aryl system.[14]

    • To Increase Td (for overall stability): Create a more rigid, fused molecular architecture. This can be achieved by designing starburst molecules or incorporating units like dibenzofuran or triazatruxene.[16][22]

  • Synthesize the Target Molecule: Employ robust and high-yield synthetic methods such as Suzuki or Buchwald-Hartwig coupling.[1][18]

  • Purify Rigorously: Use column chromatography followed by temperature-gradient sublimation to achieve the high purity (>99.5%) required for accurate thermal analysis and device fabrication.[23]

  • Characterize Thermally: Perform TGA and DSC analysis as detailed in the protocols below to quantify the improvement in Td and Tg compared to the parent compound.

Protocol 3.2: Standard Operating Procedure for Thermogravimetric Analysis (TGA)

This protocol ensures reproducible measurement of the decomposition temperature (Td).

  • Sample Preparation: Weigh 5-10 mg of the high-purity, dried carbazole derivative into an inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Use a high-purity inert gas (Nitrogen or Argon) with a flow rate of 50-100 mL/min to prevent oxidative degradation.[24]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature at a constant rate of 10 °C/min up to a temperature well beyond the expected decomposition (e.g., 600-800 °C).[8] A consistent heating rate is crucial for comparing results between samples.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • Determine the Td as the temperature at which 5% of the initial sample mass has been lost.

Protocol 3.3: Standard Operating Procedure for Differential Scanning Calorimetry (DSC)

This protocol is for determining the glass transition (Tg) and melting (Tm) temperatures.

  • Sample Preparation: Hermetically seal 5-10 mg of the high-purity, dried sample in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Atmosphere: Use a high-purity inert gas (Nitrogen or Argon) with a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • First Heat: Equilibrate at 25 °C. Ramp temperature at 10 °C/min to a point ~40 °C above the expected Tm or Tg. This erases the sample's prior thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 20 °C/min or quench cool) back to the starting temperature.

      • Second Heat: Ramp the temperature again at 10 °C/min. This scan provides the most accurate data for Tg and Tm.[9]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature from the second heating scan.

    • The Tg is identified as a step-like change (an inflection point) in the baseline.

    • The Tm is identified as a sharp endothermic peak.

Section 4: Data Reference Tables

The following table summarizes thermal properties for selected carbazole derivatives from the literature to provide a baseline for comparison.

Compound/SystemKey Structural Feature(s)Td (5% loss, °C)Tg (°C)Reference(s)
9-Phenylcarbazole DerivativesStarburst structure with triazatruxene core> 450High[22],[19]
Carbazole-Dibenzofuran Isomers (26CzDBF)Symmetric substitution at 2,6-positions of dibenzofuran434.5133.2[16]
Carbazole-Dibenzofuran Isomers (46CzDBF)Asymmetric substitution at 4,6-positions of dibenzofuran397.0113.6[16]
Carbazole-based OxetanesCarbazole with 1-naphthyl, ethylcarbazolyl substituents> 360142 - 165[25]
1,4-bis(carbazole)benzene DerivativesCentral 1,4-bis(carbazole)benzene coreHigh141 - 157[10]
3,6-di-tert-butyl-9-(4-bromophenyl)carbazoleBulky tert-butyl groupsHighHigh[14]
Section 5: Visual Guides & Workflows

Diagrams created using DOT language to illustrate key concepts and workflows.

G cluster_degradation Key Degradation Pathway A This compound Derivative D Heat / Excitons A->D B Radical Species (C-N Bond Cleavage) C Degraded Products & Luminescence Quenchers B->C D->B

Caption: Primary thermal degradation pathway for 9-arylcarbazoles.

G cluster_workflow Workflow for Thermal Stability Assessment Start Synthesize & Purify Derivative TGA TGA Analysis (Measure Td) Start->TGA DSC DSC Analysis (Measure Tg, Tm) Start->DSC Eval Evaluate Stability: Is Td/Tg sufficient? TGA->Eval DSC->Eval Pass Material Meets Specification Eval->Pass Yes Fail Redesign Molecule (See Protocol 3.1) Eval->Fail No

Caption: Experimental workflow for characterizing thermal properties.

G cluster_logic Logic of Structural Modification for Enhanced Stability Base Base Molecule (e.g., this compound) Strategy Introduce Bulky Group (e.g., tert-Butyl) or Rigid Moiety Base->Strategy Mechanism Increased Steric Hindrance & Restricted Bond Rotation Strategy->Mechanism Outcome Higher Tg Higher Td Improved Morphological Stability Mechanism->Outcome

Caption: Causality chain for improving thermal stability via design.

Section 6: References

Sources

Reducing impurities during the purification of 9-(p-Tolyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 9-(p-Tolyl)carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining high-purity this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are informed and effective.

Introduction: The Challenge of Purity

This compound is a crucial building block in the development of organic electronics and pharmaceutical agents. Its purity is paramount, as even trace impurities can significantly alter photophysical properties, interfere with analytical measurements, and lead to unwanted side reactions in subsequent synthetic steps.[1] The primary synthetic route, the Buchwald-Hartwig amination, while efficient, can introduce several challenging impurities that require robust purification strategies.[2][3] This guide provides a comprehensive troubleshooting framework and detailed protocols to help you achieve the desired purity for your critical applications.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My initial purity of this compound after synthesis is low. What are the likely culprits?

A1: Low initial purity often stems from unreacted starting materials or the formation of side products during the Buchwald-Hartwig coupling reaction.[2][3]

  • Unreacted Carbazole or p-Tolyl Halide: Incomplete reactions are a common source of impurities. Monitor your reaction progress closely using Thin Layer Chromatography (TLC) to ensure full conversion of the limiting reagent.

  • Homocoupling of p-Tolyl Halide: This side reaction can produce 4,4'-dimethylbiphenyl, an impurity that can be challenging to remove. Optimizing the catalyst and ligand system can minimize this.[4]

  • Hydrodehalogenation: This process results in the formation of toluene from the p-tolyl halide, which is typically removed during solvent evaporation but can sometimes persist.[2]

  • Catalyst Residues: Palladium catalyst residues can contaminate the final product. These are often removed through filtration or column chromatography.

Q2: I'm struggling with recrystallization. The yield is low, or the purity doesn't improve significantly. What should I do?

A2: Recrystallization is a powerful technique, but its success hinges on proper solvent selection and execution.[5]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature.[1] For this compound, consider solvents like ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate.[6][7][8]

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[1] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Co-crystallization of Impurities: If an impurity has similar solubility characteristics to your product, it may co-crystallize. In this scenario, column chromatography is a more effective purification method.[1]

Solvent SystemObservations & Recommendations
Ethanol Often a good starting point for carbazole derivatives.[5]
Ethyl Acetate/Hexane A common and effective mixture for purifying carbazole derivatives via column chromatography and can be adapted for recrystallization.[6][7]
Toluene Can be effective, but its higher boiling point requires careful handling.[5]
DMF/Water Can be used for certain carbazole derivatives, but complete removal of DMF can be challenging.[9]

Q3: Column chromatography is not giving me the separation I need. What parameters should I adjust?

A3: Column chromatography is a highly effective method for purifying this compound when optimized correctly.[6][7][10]

  • Incorrect Mobile Phase Polarity: The choice of eluent is critical. For this compound, a non-polar stationary phase like silica gel is typically used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[6][7][11] Use TLC to determine the optimal solvent ratio that gives a retention factor (Rf) of 0.2-0.3 for your product.[5]

  • Column Overloading: Loading too much crude material will lead to poor separation.[1] A general rule of thumb is to use a sample-to-silica gel ratio of 1:30 to 1:100 by weight.

  • Flow Rate: A flow rate that is too fast will reduce the interaction time between the compounds and the stationary phase, resulting in poor resolution.[1]

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound?

A: While the exact melting point can vary slightly, a sharp melting point is a good indicator of high purity. A reported melting point for a similar carbazole derivative is 449 K (176 °C).[6][7] A broad melting range suggests the presence of impurities.

Q: Which analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[10][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound and identifying any proton- or carbon-containing impurities.[10][15]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[10][15]

Q: Can I use sublimation to purify this compound?

A: Sublimation can be a very effective technique for purifying solid organic compounds, particularly for removing non-volatile impurities. If your impurities are significantly less volatile than this compound, sublimation under vacuum could be a viable final purification step to achieve very high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature.

  • Dissolution: Gently heat the test tube while adding more solvent dropwise until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or add a seed crystal.

  • Scaling Up: Once an appropriate solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound
  • Mobile Phase Selection: Using TLC, determine the optimal mobile phase composition (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of 0.2-0.3 for this compound.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Purification Workflow

A logical approach to purification is essential. The following diagram outlines a typical workflow for purifying crude this compound.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis Re-evaluate PureProduct Pure Product PurityAnalysis->PureProduct Purity ≥ 99% Impure Product Still Impure PurityAnalysis->Impure Purity < 99% Impure->ColumnChromatography Further Purification

Caption: A decision-making workflow for the purification of this compound.

This guide provides a foundational understanding and practical solutions for the purification of this compound. Remember that each synthesis is unique, and some level of optimization will always be necessary. By applying the principles and protocols outlined here, you will be well-equipped to achieve the high-purity material required for your research and development endeavors.

References

  • Ramathilagam, C., Venkatesan, N., Rajakumar, P., Umarani, P. R., & Manivannan, V. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2796. [Link]

  • Kukhta, I. P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33875–33886. [Link]

  • Ramathilagam, C., et al. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. ResearchGate. [Link]

  • N/A. (N/A.). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. N/A. [Link]

  • N/A. (N/A.). Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Wikipedia. (N/A.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • N/A. (2021). Organic Electronics. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (N/A.). This compound. PubChem. [Link]

  • SIELC Technologies. (N/A.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • N/A. (2021). 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole. IUCr. [Link]

  • MDPI. (N/A.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Lead Sciences. (N/A.). 9-(p-Tolyl)-9H-carbazole. Lead Sciences. [Link]

  • PubMed. (N/A.). 9-p-Tolyl-9H-carbazole-3-carbonitrile. PubMed. [Link]

  • SpectraBase. (N/A.). Carbazole. SpectraBase. [Link]

  • MDPI. (N/A.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]

  • Dai, W. (N/A.). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. [Link]

  • ResearchGate. (2025). 9-( p -Tolylsulfonyl)-9 H -carbazole | Request PDF. ResearchGate. [Link]

  • Wikipedia. (N/A.). Carbazole. Wikipedia. [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

  • PubMed. (N/A.). (E)-9-(2-iodovinyl)-9H-carbazole: a new coupling reagent for the synthesis of π-conjugated.... PubMed. [Link]

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Technical Support Center: Strategies to Increase Charge Mobility in 9-(p-Tolyl)carbazole Based Devices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers and scientists working with 9-(p-Tolyl)carbazole (9-pTC) and its derivatives. Carbazole-based materials are renowned for their excellent hole-transporting properties, making them crucial components in a variety of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1] This guide provides in-depth technical assistance in a question-and-answer format to address common challenges and offer strategies to enhance charge carrier mobility in your 9-pTC based experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides foundational knowledge for working with 9-pTC.

Q1: What is this compound and why is it used in organic electronics?

A1: this compound (9-pTC) is an organic semiconductor material. It consists of a carbazole core, which is an electron-rich aromatic heterocyclic compound known for its good hole-transporting capabilities, and a p-tolyl group attached to the nitrogen atom of the carbazole.[2] The carbazole ring system is essentially planar, which facilitates π-π stacking and charge transport between molecules.[3][4] The p-tolyl group can influence the molecular packing and electronic properties of the material. 9-pTC is utilized in organic electronics as a hole transport layer (HTL) or as a host material in the emissive layer of OLEDs due to its thermal stability and tunable electronic structure.[1]

Q2: What are the typical charge mobility values for carbazole-based materials?

Q3: What are the primary factors that influence charge mobility in 9-pTC films?

A3: The key factors that govern charge mobility in 9-pTC films are:

  • Molecular Packing: The arrangement of molecules in the solid state is critical. Well-ordered, crystalline domains with significant π-orbital overlap between adjacent carbazole units provide efficient pathways for charge hopping, leading to higher mobility.[6]

  • Film Morphology and Purity: The uniformity, crystallinity, and purity of the thin film are paramount. Defects, grain boundaries, and impurities can act as charge traps, significantly reducing mobility.

  • Device Architecture and Interfaces: The quality of the interfaces between the 9-pTC layer and the adjacent layers (e.g., electrode, emissive layer) is crucial for efficient charge injection and extraction. Poor interfaces can lead to high contact resistance, which impedes device performance.

  • External Factors: Temperature and the presence of an electric field also influence charge mobility.

Part 2: Troubleshooting Guides for Low Charge Mobility

This section provides a structured approach to diagnosing and resolving common experimental issues that lead to suboptimal charge mobility in 9-pTC based devices.

Troubleshooting Workflow for Low Hole Mobility

G cluster_0 Problem Identification cluster_1 Material & Solution Preparation cluster_2 Thin Film Deposition cluster_3 Post-Deposition Processing cluster_4 Device & Measurement LowMobility Low Charge Mobility Measured Purity Impure 9-pTC or Solvent? LowMobility->Purity Concentration Incorrect Solution Concentration/Viscosity? LowMobility->Concentration SpinCoating Spin Coating Issues? (e.g., pinholes, non-uniformity) Purity->SpinCoating Concentration->SpinCoating Annealing Suboptimal Annealing? (Temperature/Time) SpinCoating->Annealing Evaporation Thermal Evaporation Issues? (e.g., incorrect rate, substrate temp) Evaporation->Annealing Contact High Contact Resistance? Annealing->Contact Measurement Incorrect Measurement Technique/Setup? Contact->Measurement

Caption: A troubleshooting workflow for diagnosing low charge mobility.

Issue 1: Inconsistent or Low Mobility Readings

Possible Cause: Impurities in the 9-pTC material or solvent can act as charge traps, hindering charge transport.

Troubleshooting Steps:

  • Verify Material Purity:

    • Action: Use high-purity, sublimation-grade 9-pTC if possible. If synthesizing the material, ensure thorough purification using techniques like column chromatography and recrystallization.

    • Rationale: Even small amounts of impurities can create deep trap states within the bandgap of the material, significantly reducing charge carrier mobility.

  • Use High-Purity Solvents:

    • Action: Always use anhydrous, high-performance liquid chromatography (HPLC) grade solvents for preparing solutions.

    • Rationale: Residual water or other impurities in the solvent can be incorporated into the thin film during deposition and act as charge traps.

Issue 2: Poor Film Quality (Pinholes, Roughness)

Possible Cause: Improper thin-film deposition parameters during spin coating or thermal evaporation.

Troubleshooting for Spin Coating:

  • Action:

    • Optimize the spin speed and acceleration. Higher spin speeds generally lead to thinner films.[7][8]

    • Ensure the substrate is clean and has the appropriate surface energy for good wetting by the solution. Plasma or UV-ozone treatment of substrates is often recommended.

    • Filter the 9-pTC solution through a syringe filter (e.g., 0.2 µm PTFE) immediately before deposition to remove any particulate matter.[9]

  • Rationale: Pinholes and other film defects create discontinuities that disrupt the pathways for charge transport. A uniform, smooth film is essential for achieving high mobility.

Troubleshooting for Thermal Evaporation:

  • Action:

    • Optimize the deposition rate. A slow and stable deposition rate (e.g., 0.1-0.5 Å/s) often leads to more ordered film growth.

    • Control the substrate temperature. Heating the substrate during deposition can sometimes promote the growth of larger crystalline grains.

    • Ensure a high vacuum level (<10⁻⁶ Torr) to minimize the incorporation of impurities from the residual atmosphere.[10]

  • Rationale: The kinetics of film growth in thermal evaporation significantly impact the molecular packing and crystallinity of the resulting film.

Issue 3: Mobility Does Not Improve After Annealing

Possible Cause: The annealing temperature or duration is not optimized for 9-pTC.

Troubleshooting Steps:

  • Systematic Annealing Study:

    • Action: Perform a systematic study by annealing the 9-pTC films at different temperatures (e.g., in 10-20 °C increments) for a fixed duration (e.g., 10-30 minutes).[11] The optimal annealing temperature will be below the material's glass transition temperature (Tg) or melting point.

    • Rationale: Annealing provides thermal energy that allows the molecules to rearrange into a more ordered, thermodynamically favorable packing structure, which can enhance π-π stacking and improve charge mobility. However, annealing at excessively high temperatures can lead to film dewetting or degradation.[12]

  • Characterize Film Morphology:

    • Action: Use techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to characterize the film morphology and crystallinity before and after annealing.

    • Rationale: These characterization techniques can provide direct evidence of changes in film structure and help identify the optimal annealing conditions.

Part 3: Experimental Protocols to Enhance Charge Mobility

This section provides detailed step-by-step protocols for key experimental techniques to improve the charge mobility of 9-pTC based devices.

Protocol 1: Optimizing Thin Film Crystallinity through Solvent Vapor Annealing (SVA)

Objective: To improve the molecular ordering and crystallinity of a spin-coated 9-pTC film.

Materials:

  • Spin-coated 9-pTC film on a suitable substrate (e.g., Si/SiO₂ or ITO-coated glass).

  • A sealed container (e.g., a petri dish with a lid or a desiccator).

  • A small vial containing a suitable solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran).

Procedure:

  • Place the spin-coated 9-pTC film inside the sealed container.

  • Place the open vial of solvent inside the container, ensuring it does not touch the film.

  • Seal the container and leave it undisturbed at room temperature for a specific duration (e.g., ranging from 30 minutes to several hours).

  • After the desired annealing time, open the container in a fume hood to allow the solvent to evaporate from the film.

  • Characterize the film's morphology and charge mobility.

Causality: The solvent vapor creates a solvent-rich atmosphere that plasticizes the 9-pTC film, increasing the mobility of the molecules and allowing them to rearrange into a more ordered, crystalline structure. The choice of solvent and annealing time are critical parameters that need to be optimized.

Protocol 2: Enhancing Hole Mobility through p-Doping

Objective: To increase the hole concentration and conductivity of the 9-pTC layer by introducing a p-type dopant.

Materials:

  • This compound (9-pTC).

  • A p-type dopant such as F4-TCNQ (2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane).

  • A suitable solvent for both 9-pTC and the dopant (e.g., chlorobenzene).

Procedure:

  • Prepare a stock solution of 9-pTC in the chosen solvent (e.g., 10 mg/mL).

  • Prepare a separate stock solution of the p-type dopant in the same solvent (e.g., 1 mg/mL).

  • Create a series of solutions with varying doping concentrations by mixing the 9-pTC and dopant stock solutions at different molar ratios (e.g., 1%, 2%, 5% molar ratio of dopant to 9-pTC).

  • Deposit thin films from these doped solutions using spin coating or another suitable method.

  • Measure the charge mobility of the doped films.

Causality: The p-type dopant has a lower LUMO level than the HOMO level of 9-pTC, leading to a partial transfer of electrons from the 9-pTC (host) to the dopant (acceptor). This process generates free holes in the 9-pTC host material, thereby increasing its conductivity and hole mobility.

Workflow for Device Fabrication and Characterization

G cluster_0 Preparation cluster_1 Fabrication cluster_2 Characterization Substrate Substrate Cleaning Deposition Thin Film Deposition (Spin Coating/Thermal Evaporation) Substrate->Deposition Solution Solution Preparation (9-pTC +/- Dopant) Solution->Deposition Annealing Post-Deposition Annealing (Thermal/Solvent Vapor) Deposition->Annealing Electrodes Electrode Deposition Annealing->Electrodes Morphology Morphological Analysis (AFM, XRD) Electrodes->Morphology Mobility Charge Mobility Measurement (SCLC, TOF) Electrodes->Mobility

Caption: A generalized workflow for fabricating and characterizing 9-pTC based devices.

Part 4: Data Presentation and Visualization

Table 1: Comparative Hole Mobility of Carbazole-Based Materials
MaterialHole Mobility (cm²/Vs)Measurement TechniqueReference
This compound (9-pTC) Not Reported--
Poly(2,7-carbazole) derivativeup to 2.0 × 10⁻³Not Specified[13]
TCTA~1 x 10⁻⁴Time-of-Flight (TOF)[5]
9-Phenylcarbazole derivative (P-Cvz-3)Higher than NPBNot Specified[14]
Methacrylate copolymers with carbazole2.4 × 10⁻⁸ - 5.9 x 10⁻⁷Not Specified-

Note: The mobility of 9-pTC is expected to be influenced by its specific molecular packing in the solid state.

Diagram 1: Factors Influencing Charge Mobility in 9-pTC Films

G cluster_0 Intrinsic Properties cluster_1 Processing Conditions cluster_2 Film Characteristics Mobility Charge Mobility MolecularStructure Molecular Structure Packing Molecular Packing MolecularStructure->Packing ElectronicProperties Electronic Properties (HOMO/LUMO) Doping Doping ElectronicProperties->Doping Deposition Deposition Method (Spin Coating, Evaporation) Morphology Film Morphology (Crystallinity, Defects) Deposition->Morphology Solvent Solvent Choice Solvent->Morphology Annealing Annealing (Thermal, Solvent Vapor) Annealing->Packing Doping->Mobility Packing->Mobility Morphology->Mobility

Caption: Interplay of factors affecting charge mobility in 9-pTC thin films.

References

  • Ramathilagam, C., Venkatesan, N., Rajakumar, P., Umarani, P. R., & Manivannan, V. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2796. [Link]

  • Importance of the curvature in electronic, structural and charge transport properties: oligomers of N-pyridine carbazole. (n.d.). ORBi UMONS. [Link]

  • Spin Coating Theory. (n.d.). University of California, Santa Barbara. [Link]

  • Ramathilagam, C., Venkatesan, N., Rajakumar, P., Umarani, P. R., & Manivannan, V. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. PubMed. [Link]

  • Mikhailov, M. S., et al. (2019). 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. Journal of Photochemistry and Photobiology A: Chemistry, 391, 112333. [Link]

  • Ramathilagam, C., et al. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. ResearchGate. [Link]

  • A. A. F. C. et al. (2015). Experimental and DFT Studies on the Vibrational and Electronic Spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. PubMed. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2022). MDPI. [Link]

  • Spin Coat Theory. (n.d.). Cost Effective Equipment. [Link]

  • Importance of the curvature in electronic, structural and charge transport properties: Oligomers of N-pyridine carbazole. (2024). ResearchGate. [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). MDPI. [Link]

  • Common Problems with Improper Spin Coating Technique. (n.d.). Coating Systems. [Link]

  • Optimization of Annealing Temperature and other PCR Parameters. (2017). Genaxxon bioscience. [Link]

  • Optimization of annealing temperature. (n.d.). SlideShare. [Link]

  • Troubleshooting Guide – TOP 10 Film Coating Errors. (n.d.). Biogrund. [Link]

  • The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. (n.d.). DergiPark. [Link]

  • A DFT study of charge-transfer and opto-electronic properties of some new materials involving carbazole units. (2025). ResearchGate. [Link]

  • Charge carrier mobility in conjugated organic polymers - Simulation of an electron mobility in a carbazole-benzothiadiazole based polymer. (2025). ResearchGate. [Link]

  • High and low annealing temperatures increase both specificity and yield in touchdown and stepdown PCR. (1996). PubMed. [Link]

  • 230 questions with answers in THERMAL EVAPORATION. (2023). ResearchGate. [Link]

  • Synthesis and Hole-Transporting Properties of Phenyl-Carbazyl Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Thermal Stability of Cross-Linked Carbazole-Substituted Poly(dimethylsiloxane) for LED Encapsulation. (2015). ResearchGate. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). RSC Publishing. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). ResearchGate. [Link]

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Minimizing degradation of 9-(p-Tolyl)carbazole under ambient conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 9-(p-Tolyl)carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to minimize degradation and ensure the integrity of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage, handling, and use of this compound. Each entry details potential causes and provides actionable solutions.

Issue 1: My solid this compound sample has developed a yellowish or brownish tint over time.
  • Potential Cause: This is a classic indicator of oxidative degradation. The carbazole moiety is an electron-rich aromatic system, making it susceptible to oxidation, particularly when exposed to atmospheric oxygen and/or light.[1][2] This process can lead to the formation of colored impurities, likely through the generation of radical cations which can then dimerize or polymerize.[2][3]

  • Immediate Action:

    • Segregate the discolored sample to prevent potential cross-contamination or use in critical experiments.

    • Perform an analytical check (e.g., HPLC, TLC) to assess the purity against a reference standard or a freshly opened sample.

  • Long-Term Solution & Prevention:

    • Inert Atmosphere Storage: Always store this compound under an inert atmosphere (e.g., argon or nitrogen). After use, flush the container headspace with inert gas before resealing.

    • Opaque Containers: Store the compound in amber glass vials or other opaque containers to protect it from light, which can catalyze oxidation (photo-oxidation).[4][5]

    • Controlled Temperature: Store in a cool, dry, and dark place.[6][7] For long-term storage, refrigeration (2-8 °C) is recommended.[8]

Issue 2: I'm observing unexpected peaks in my HPLC/GC analysis of a solution containing this compound.
  • Potential Cause 1: Solvent-Induced Degradation. Certain solvents can promote degradation. For instance, chlorinated solvents can facilitate photo-induced reactions.[5] Additionally, solvents that are not properly degassed contain dissolved oxygen, which can readily react with the compound, especially under ambient light.

  • Potential Cause 2: Oxidative Dimerization. The carbazole nucleus is known to undergo oxidative coupling, typically at the 3- and 6-positions, which are electron-rich.[2] This leads to the formation of dimeric species (e.g., biscarbazole structures), which would appear as new, higher molecular weight peaks in your analysis.

  • Troubleshooting & Resolution:

    • Run a Control: Prepare a fresh solution of this compound in a high-purity, degassed solvent and analyze it immediately. This will serve as your baseline (T=0).

    • Solvent Selection: Use high-purity, HPLC-grade solvents. Before use, sparge the solvent with an inert gas (e.g., helium or argon) for 15-20 minutes to remove dissolved oxygen.

    • Workflow Analysis: The workflow below outlines a systematic approach to identifying the source of degradation.

Workflow: Investigating Solution-Phase Degradation

This diagram illustrates a logical workflow for troubleshooting the appearance of impurities in solution.

G start Impurity Peak Detected in HPLC/GC prep_fresh Prepare Fresh Solution in Degassed Solvent start->prep_fresh analyze_t0 Analyze Immediately (T=0) prep_fresh->analyze_t0 compare Compare T=0 to Problematic Sample analyze_t0->compare peak_present Impurity Present at T=0 compare->peak_present Yes peak_absent Impurity Absent at T=0 compare->peak_absent No cause_solid Conclusion: Solid sample is degraded. Source: Improper storage. peak_present->cause_solid cause_solution Conclusion: Degradation occurs in solution. Source: Solvent, light, or air exposure. peak_absent->cause_solution

Caption: Troubleshooting workflow for solution instability.

Issue 3: My reaction yield is inconsistent when using this compound as a starting material.
  • Potential Cause: The effective concentration of your starting material is lower than calculated due to the presence of degradation products. As discussed, oxidation is the most likely culprit. These oxidized impurities are unlikely to participate in the desired reaction, thus lowering your yield.

  • Preventative Protocol:

    • Purity Check Before Use: Never assume 100% purity, especially if the container has been opened previously. Run a quick purity check (e.g., NMR or HPLC) before weighing out the material for a reaction.

    • Inert Reaction Conditions: If the reaction chemistry allows, conduct the entire procedure under an inert atmosphere. This involves using degassed solvents and maintaining a nitrogen or argon blanket.

    • Minimize Light Exposure: Cover your reaction flask with aluminum foil to prevent photo-initiated side reactions.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under ambient conditions?

The principal degradation mechanism is oxidation . The nitrogen atom and the fused aromatic rings make the carbazole core electron-rich and thus susceptible to losing an electron. This process is often initiated by light (photo-oxidation) or catalyzed by trace metal impurities.[3][5]

  • Formation of a Radical Cation: The initial step is the one-electron oxidation of the carbazole nitrogen to form a radical cation.

  • Dimerization/Polymerization: This reactive intermediate can then couple with another molecule, typically at the 3- or 6-positions, to form dimers and eventually oligomers or polymers.[2]

  • Hydroxylation: In the presence of water and oxygen, hydroxylation of the aromatic rings can occur, leading to products such as hydroxycarbazole derivatives.[9][10]

Diagram: Primary Degradation Pathway of this compound

This diagram visualizes the oxidative degradation process.

G parent This compound radical Radical Cation Intermediate parent->radical [O], hν dimer Dimerization Products (e.g., 3,3'-biscarbazole) radical->dimer oxidized Oxidized/Hydroxylated Products radical->oxidized

Caption: Simplified oxidative degradation pathway.

Q2: What are the ideal storage conditions for solid this compound?

To maximize shelf-life and maintain purity, adhere to the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the kinetics of potential degradation reactions. While some suppliers state room temperature storage is acceptable, refrigeration provides an extra layer of protection.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen, the primary reactant in the degradation pathway.
Light In the Dark (Opaque Container)Prevents photo-oxidation, a major degradation pathway for carbazole derivatives.[4][5]
Moisture Dry/AnhydrousStore in a tightly sealed container, preferably in a desiccator, to prevent hydrolysis and absorption of atmospheric water.[6][11]
Q3: Which analytical techniques are best for detecting and quantifying degradation?

A combination of chromatographic and spectroscopic methods is ideal for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase C18 column with a UV detector is typically effective.[12][13] It can separate the parent compound from less volatile, more polar degradation products like dimers and hydroxylated species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying more volatile degradation products that might arise from fragmentation of the molecule at elevated temperatures.[14]

  • UV-Vis Spectroscopy: While not quantitative for individual impurities, a change in the absorption spectrum (e.g., peak broadening, appearance of new bands) over time is a rapid and sensitive indicator that degradation is occurring.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the identity of the main compound and can detect impurities if they are present at levels of ~1% or higher.

Experimental Protocol: Accelerated Stability Study via HPLC

This protocol provides a self-validating system to assess the stability of this compound under various stress conditions.

1. Objective: To determine the rate and nature of degradation when exposed to ambient light/air vs. controlled conditions.

2. Materials:

  • This compound (highest purity available)

  • HPLC-grade Acetonitrile (ACN) and water

  • Amber and clear 2 mL HPLC vials

  • Inert gas (Argon or Nitrogen)

3. Instrument:

  • HPLC system with a UV detector (detection wavelength ~293 nm, or determined by a UV scan)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

4. Procedure:

  • Stock Solution Preparation (Handle in a glovebox or under an inert gas stream):

    • Accurately prepare a 1 mg/mL stock solution of this compound in ACN.

    • From this stock, prepare a working solution of 50 µg/mL in ACN. This is your T=0 sample .

  • Sample Preparation for Stress Conditions:

    • Condition A (Control): Aliquot the 50 µg/mL working solution into three amber HPLC vials. Flush the headspace with argon, and cap tightly. Store in the dark at room temperature.

    • Condition B (Ambient Stress): Aliquot the 50 µg/mL working solution into three clear HPLC vials. Cap them loosely to allow air exchange. Place them on a lab bench exposed to typical indoor lighting.

  • HPLC Analysis:

    • Immediately inject the T=0 sample to establish the initial purity profile.

    • At specified time points (e.g., T= 6h, 24h, 48h, 1 week), inject one vial from each condition (A and B).

    • Use a suitable gradient method, for example:

      • Mobile Phase A: Water

      • Mobile Phase B: ACN

      • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

5. Data Analysis & Interpretation:

  • Calculate Purity: For each chromatogram, calculate the peak area percent of the main this compound peak relative to the total area of all peaks.

  • Compare Conditions:

    • Condition A (Control): Should show minimal to no change in purity over time. This validates the stability of the compound under ideal conditions.

    • Condition B (Ambient Stress): Will likely show a decrease in the main peak's area percent and the appearance of new peaks (impurities). The rate of this change quantifies the compound's instability under ambient conditions.

  • Trustworthiness: If the control sample (A) also shows significant degradation, it points to an issue with the solvent or the initial stock material, prompting further investigation. This design ensures the protocol is self-validating.

References
  • Elucidating the thermal degradation of carbazole‐containing platinum–polyyne polymers. (n.d.). ResearchGate. [Link]

  • Stache, J. A., et al. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. ACS Omega. [Link]

  • 9-(p-Tolyl)-9H-carbazole. (n.d.). Lead Sciences. [Link]

  • Wang, C., et al. (2020). Carbazole-functionalized MOFs for efficient selective photocatalytic oxidation of thioethers to sulfoxides. Chemical Communications. [Link]

  • Szafraniec-Gorol, G., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials (Basel). [Link]

  • Photographs of samples obtained by oxidation of carbazole. (n.d.). ResearchGate. [Link]

  • Lin, T., et al. (2024). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Omega. [Link]

  • Guo, L., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. [Link]

  • Zelent, B., & Durocher, G. (1982). One-electron photooxidation of carbazole in the presence of carbon tetrachloride. The Journal of Organic Chemistry. [Link]

  • Liu, X., et al. (2024). Influence of thermal maturity on carbazole distributions in coal source rocks during compaction pyrolysis experiments. Scientific Reports. [Link]

  • Liu, X., et al. (2024). Influence of thermal maturity on carbazole distributions in coal source rocks during compaction pyrolysis experiments. Semantic Scholar. [Link]

  • Nojiri, H. (2017). Properties, environmental fate and biodegradation of carbazole. Applied Microbiology and Biotechnology. [Link]

  • 9-p-Tolyl-9H-carbazole-3-carbonitrile. (2011). Acta Crystallographica Section E. [Link]

  • Archana, J., et al. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Acta Crystallographica Section E. [Link]

  • Pathways proposed for the biotransformation of a 9H-carbazole. (n.d.). ResearchGate. [Link]

  • Pirogov, A.V., et al. (n.d.). IDENTIFICATION AND DETERMINATION OF CARBAZOLES IN NATURAL AND SYNTHETIC OILS BY GAS CHROMATOGRAPHY WITH THERMIONIC DETECTION. Journal of Analytical Chemistry. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 9-p-Tolyl-9H-carbazole-3-carbonitrile. (2011). ResearchGate. [Link]

  • CARBAZOLE DEGRADATION PATHWAYS. (n.d.). ResearchGate. [Link]

  • Svetlova, K., et al. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank. [Link]

  • Huang, P.-M., et al. (2011). 9-(p-Tolylsulfonyl)-9H-carbazole. ResearchGate. [Link]

  • Bingol, H., et al. (2015). Experimental and DFT Studies on the Vibrational and Electronic Spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • A Novel Method for Development and Validation of the Degradation Products Analysis of N‑Carbamylglutamate with UHPLC by Using. (2024). Semantic Scholar. [Link]

  • Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. (2007). ResearchGate. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). Molecules. [Link]

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Validation & Comparative

A Comparative Guide to Carbazole-Based Host Materials for High-Performance OLEDs: Benchmarking 9-(p-Tolyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation displays and lighting, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the judicious selection of constituent materials. Among these, the host material in the emissive layer plays a pivotal role in dictating the efficiency, stability, and color purity of the device. Carbazole derivatives have emerged as a cornerstone class of host materials, lauded for their excellent hole-transporting characteristics, high thermal stability, and wide energy gaps.[1] This guide provides a comprehensive comparative analysis of prominent carbazole-based hosts, with a special focus on positioning 9-(p-Tolyl)carbazole within this landscape.

While direct, extensive experimental data on the electroluminescent performance of this compound as a host is not yet widely published, we can infer its potential by examining its structural analogues and the broader family of 9-arylcarbazoles. This guide will benchmark its anticipated properties against well-established carbazole hosts: CBP (4,4′-N,N′-dicarbazole-biphenyl), mCP (1,3-Bis(N-carbazolyl)benzene), and TCTA (4,4′,4″-Tris(carbazol-9-yl)triphenylamine). Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of the structure-property relationships that govern host material performance and to illuminate promising avenues for future material design.

The Critical Role of the Host Material in OLEDs

In a typical phosphorescent OLED (PhOLED), the emissive layer is not a single component but a host-guest system. The host material, present in a larger concentration, serves several critical functions:

  • Charge Transport: It facilitates the transport of electrons and holes to the guest emitter molecules. Balanced charge transport within the host is crucial for achieving high recombination efficiency.

  • Exciton Confinement: The host material must possess a higher triplet energy than the guest phosphorescent emitter to prevent back energy transfer, which would otherwise quench the emission.

  • Dispersion of Emitters: It serves as a matrix to disperse the guest emitter molecules, preventing aggregation-caused quenching and triplet-triplet annihilation (TTA) at high brightness.[1]

The molecular structure of the host directly influences these properties, and by extension, the overall device performance metrics such as external quantum efficiency (EQE), current efficiency, power efficiency, and operational lifetime.

Caption: A generalized multilayer structure of an Organic Light-Emitting Diode (OLED).

Comparative Analysis of Carbazole Host Materials

The performance of an OLED is a direct consequence of the interplay between the electronic and physical properties of its constituent materials. Below, we compare the key properties and device performance of our benchmark carbazole hosts.

Photophysical and Electrochemical Properties
Host MaterialHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Glass Transition Temp. (Tg) (°C)
This compound ~ -5.8~ -2.1~ 2.9 - 3.0Not widely reported
CBP -6.0~ -2.22.55 - 2.69162 (for CBP-CN derivative)[2]
mCP -6.0-2.42.91147
TCTA -5.83-2.43~ 2.8151

Note: Properties for this compound are estimated based on data for 9-phenylcarbazole and related derivatives. The actual values may vary.

Analysis of Properties:

  • This compound: The introduction of an electron-donating tolyl group on the phenyl ring of 9-phenylcarbazole is expected to slightly raise the HOMO level compared to the unsubstituted analogue, potentially facilitating hole injection. The triplet energy is anticipated to be high, making it suitable for hosting blue and green phosphorescent emitters.

  • CBP (4,4′-N,N′-dicarbazole-biphenyl): CBP is one of the most widely used host materials, particularly for green and red PhOLEDs.[3] Its relatively lower triplet energy makes it unsuitable for hosting high-energy blue emitters. It is known as a unipolar host with dominant hole-transporting characteristics.[4]

  • mCP (1,3-Bis(N-carbazolyl)benzene): With a high triplet energy of 2.91 eV, mCP is an excellent host for blue phosphorescent emitters like FIrpic.[5] Its deep HOMO level can sometimes create a barrier for hole injection from adjacent layers.

  • TCTA (4,4′,4″-Tris(carbazol-9-yl)triphenylamine): TCTA's star-shaped structure with a triphenylamine core and three carbazole arms provides excellent hole-transporting capabilities.[6][7] It is a versatile material used as a hole transport layer, an electron blocking layer, and a host for phosphorescent emitters.[6][7]

Electroluminescent Performance in OLEDs

The ultimate test of a host material is its performance in a device. The following table summarizes typical performance metrics for OLEDs employing these carbazole hosts.

Host MaterialEmitter (Dopant)Emission ColorMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Ref.
CBP Derivative (CBPPO) FIrpicBlue14.428.025.8[8]
CBP Derivative (CBP-CN) Ir(ppy)3Green23.180.6-[2][4]
mCP FIrpicBlue>25--[9] (with modified mCP)
TCTA Ir(ppy)3Green~20~70~65General literature values
Pyridinyl-Carbazole Host FIrpicBlue10.323.924.9[10]

Performance Insights:

The data clearly indicates that structural modifications to the basic carbazole framework have a profound impact on device performance.

  • Derivatives of CBP , such as CBPPO and CBP-CN, have been engineered to introduce bipolar character (both hole and electron transport), leading to significantly improved efficiencies in blue and green PhOLEDs respectively.[2][4][8]

  • mCP and its derivatives are the go-to hosts for high-efficiency blue PhOLEDs due to their high triplet energy.[9]

  • TCTA remains a robust and versatile material, particularly for green and red emitters, often used in combination with other layers to optimize charge balance.

  • Novel pyridinyl-carbazole hosts demonstrate the continuous innovation in this field, achieving high efficiencies in blue PhOLEDs.[10]

For This compound , while direct device data is unavailable, its high anticipated triplet energy suggests it would be a strong candidate for blue PhOLEDs. The tolyl group may also influence film morphology and thermal stability, which are critical for device lifetime. Experimental validation is crucial to confirm its potential.

Caption: Illustrative energy level diagram of selected carbazole host materials.

Experimental Protocols

To facilitate further research into this compound and other novel host materials, we provide generalized, yet detailed, experimental protocols for synthesis and device fabrication.

Synthesis of this compound (via Suzuki Coupling)

A common and effective method for synthesizing 9-arylcarbazoles is the Suzuki coupling reaction.

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine 9H-carbazole (1 equivalent), p-tolylboronic acid (1.2 equivalents), copper(II) acetate (1.5 equivalents), and pyridine (2 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Final Purification for OLEDs: For use in OLEDs, the material must be of very high purity. This is typically achieved by temperature-gradient sublimation.

OLED Fabrication and Characterization Workflow

The fabrication of an OLED is a multi-step process carried out in a high-vacuum environment.

OLED_Workflow cluster_prep Material & Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_char Characterization sublimation Material Purification (Sublimation) hil Deposit HIL sublimation->hil cleaning Substrate Cleaning (ITO-coated glass) cleaning->hil htl Deposit HTL hil->htl eml Co-deposit Host & Guest (Emissive Layer) htl->eml hbl Deposit HBL eml->hbl etl Deposit ETL hbl->etl eil Deposit EIL etl->eil cathode Deposit Cathode eil->cathode encapsulation Encapsulation cathode->encapsulation testing Electroluminescence Testing (J-V-L, EQE, Spectra) encapsulation->testing

Sources

A Comparative Guide to Hole Mobility in 9-(p-Tolyl)carbazole and mCP for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hole Transport in Organic Electronics

In the rapidly advancing field of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs) is fundamentally dictated by the efficiency of charge transport within their constituent layers. Hole Transport Materials (HTMs) are a crucial component, responsible for the efficient transport of positive charge carriers (holes) from the anode to the emissive or active layer. An optimal HTM must exhibit high hole mobility, appropriate energy levels for efficient charge injection and blocking of electrons, and good thermal and morphological stability.[1][2]

This guide provides a comprehensive comparative analysis of two prominent carbazole-based molecules utilized as HTMs: 9-(p-Tolyl)carbazole (p-TC) and 1,3-Bis(N-carbazolyl)benzene (mCP). Both materials are built upon the electron-rich carbazole moiety, which is well-known for its excellent hole-transporting capabilities.[3] However, their distinct molecular architectures lead to differences in their charge transport properties. This guide is intended for researchers, scientists, and professionals in the field of organic electronics to aid in material selection and experimental design by providing a detailed comparison supported by experimental data and methodologies.

Molecular Structures and Fundamental Properties

The hole transport in these materials is intrinsically linked to their molecular structure, which influences molecular packing in the solid state and the electronic coupling between adjacent molecules.

This compound (p-TC) consists of a single carbazole unit with a tolyl group attached at the 9-position (the nitrogen atom). The tolyl group can influence the molecular packing and solubility of the material.

1,3-Bis(N-carbazolyl)benzene (mCP) features two carbazole units linked to a central benzene ring at the 1 and 3 positions. This meta-linkage results in a bent molecular structure, which can inhibit crystallization and promote the formation of stable amorphous films, a desirable characteristic for many organic electronic devices.[4]

Below is a visual representation of their molecular structures.

G cluster_pTC This compound (p-TC) cluster_mCP 1,3-Bis(N-carbazolyl)benzene (mCP) pTC pTC mCP mCP

Caption: Molecular structures of this compound (p-TC) and 1,3-Bis(N-carbazolyl)benzene (mCP).

Comparative Performance Data

PropertyThis compound (p-TC)1,3-Bis(N-carbazolyl)benzene (mCP)
Molecular Formula C₁₉H₁₅NC₃₀H₂₀N₂
Molecular Weight 257.33 g/mol 408.49 g/mol
Core Structure Single Carbazole UnitTwo Carbazole Units linked by a Benzene Ring
Hole Mobility (μh) Data for pristine 9-Phenylcarbazole derivatives suggest mobilities in the range of 10⁻⁶ to 10⁻⁵ cm²/V·s.[5] Specific data for p-TC is not available in the reviewed literature.Widely used as a host material, its hole mobility is generally considered to be in the range of 10⁻⁴ to 10⁻³ cm²/V·s.[6][7]
Measurement Method Not specified for p-TC, but typically Time-of-Flight (TOF) or Space-Charge Limited Current (SCLC) for carbazole derivatives.[5]Typically measured by Time-of-Flight (TOF).

Experimental Methodologies for Hole Mobility Measurement

Accurate determination of hole mobility is crucial for a reliable comparison of HTMs. The two most common techniques for this purpose are the Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods.[5][8]

Time-of-Flight (TOF) Method

The TOF method is a direct technique to measure the drift mobility of charge carriers. It involves generating a sheet of charge carriers near one electrode with a short laser pulse and measuring the time they take to travel across the material to the opposite electrode under an applied electric field.[8]

TOF_Workflow cluster_fab Device Fabrication cluster_meas Measurement cluster_analysis Data Analysis ITO ITO Substrate Cleaning SpinCoat Spin-Coat HTM Layer (p-TC or mCP) ITO->SpinCoat Evaporate Thermal Evaporation of Top Metal Electrode (e.g., Al) SpinCoat->Evaporate Mount Mount Device in Vacuum Chamber Evaporate->Mount ApplyBias Apply Voltage Bias Mount->ApplyBias LaserPulse Illuminate with Short Laser Pulse ApplyBias->LaserPulse Record Record Transient Photocurrent LaserPulse->Record Plot Plot Photocurrent vs. Time (log-log scale) Record->Plot Determine_tT Determine Transit Time (tT) Plot->Determine_tT Calculate Calculate Mobility: μ = d² / (V * tT) Determine_tT->Calculate

Caption: Experimental workflow for the Time-of-Flight (TOF) method.

Step-by-Step Protocol for TOF Measurement:

  • Device Fabrication:

    • Start with a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate.

    • Prepare a solution of the HTM (p-TC or mCP) in a suitable organic solvent (e.g., chlorobenzene or toluene).

    • Spin-coat the HTM solution onto the ITO substrate to form a thin film (typically a few micrometers thick).

    • Anneal the film to remove any residual solvent.

    • Deposit a semi-transparent top electrode (e.g., a thin layer of aluminum) via thermal evaporation. The thickness of the organic layer (d) needs to be accurately measured.

  • Measurement Setup:

    • Place the fabricated device in a vacuum chamber to prevent photo-oxidation.

    • Apply a constant DC voltage (V) across the device.

  • Data Acquisition:

    • A short pulse of light (e.g., from a nitrogen laser) is directed through the semi-transparent electrode to generate a sheet of charge carriers near this electrode.

    • The photogenerated holes drift across the organic layer under the influence of the applied electric field, inducing a transient photocurrent.

    • This transient photocurrent is recorded using a fast oscilloscope.

  • Data Analysis:

    • The transit time (tT) is determined from the recorded photocurrent transient, typically from the inflection point in a log-log plot.[8]

    • The hole mobility (μ) is then calculated using the equation: μ = d² / (V * tT) .

Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state measurement that involves analyzing the current-voltage (J-V) characteristics of a hole-only device. At a certain voltage, the injected hole density exceeds the intrinsic carrier density, and the current becomes limited by the space charge of these injected carriers.[9][10]

SCLC_Workflow cluster_fab_sclc Device Fabrication (Hole-Only) cluster_meas_sclc Measurement cluster_analysis_sclc Data Analysis ITO_sclc ITO Substrate Cleaning HIL Deposit Hole Injection Layer (e.g., PEDOT:PSS) ITO_sclc->HIL HTL Spin-Coat HTM Layer (p-TC or mCP) HIL->HTL Cathode Deposit High Work Function Metal Cathode (e.g., Au, Ag) HTL->Cathode Connect Connect Device to Source-Measure Unit Cathode->Connect Sweep Sweep Voltage and Measure Current (J-V) Connect->Sweep Plot_sclc Plot J vs. V² (log-log scale) Sweep->Plot_sclc Identify Identify SCLC Region (slope ≈ 2) Plot_sclc->Identify Fit Fit Mott-Gurney Law to Extract Mobility Identify->Fit

Caption: Experimental workflow for the Space-Charge Limited Current (SCLC) method.

Step-by-Step Protocol for SCLC Measurement:

  • Device Fabrication (Hole-Only Device):

    • Begin with a pre-cleaned ITO substrate.

    • Deposit a hole-injection layer (HIL), such as PEDOT:PSS, to ensure ohmic contact for hole injection.

    • Spin-coat the HTM (p-TC or mCP) layer on top of the HIL.

    • Deposit a high work function metal top electrode (e.g., gold or silver) that acts as a hole-collecting electrode and an electron-blocking layer.

  • Measurement:

    • Connect the device to a source-measure unit.

    • Measure the current density (J) as a function of the applied voltage (V) in the dark.

  • Data Analysis:

    • In the trap-free SCLC regime, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * εr * μh * (V² / d³) , where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, μh is the hole mobility, and d is the thickness of the HTM layer.[8]

    • By plotting J versus V² on a log-log scale, a region with a slope of approximately 2 indicates the SCLC regime.

    • The hole mobility can be extracted from the slope of the linear fit in this region.

Analysis of Structure-Property Relationships and Performance

The difference in hole mobility between p-TC and mCP can be attributed to their distinct molecular structures and the resulting solid-state morphologies.

  • This compound (p-TC): As a smaller, more planar molecule compared to mCP, p-TC may have a higher tendency to crystallize. While crystalline domains can lead to higher mobility due to better molecular ordering and π-orbital overlap, the formation of grain boundaries can also act as traps for charge carriers, potentially lowering the overall effective mobility. The hole transport relies on hopping between individual p-TC molecules.

  • 1,3-Bis(N-carbazolyl)benzene (mCP): The meta-linkage of the two carbazole units to the central benzene ring in mCP imparts a bent and more three-dimensional structure. This non-planar configuration effectively hinders crystallization, leading to the formation of morphologically stable amorphous films.[4] In the amorphous state, hole transport occurs via hopping between the carbazole moieties. The presence of two carbazole units per molecule and their spatial arrangement can provide multiple hopping pathways, contributing to its generally higher reported hole mobility compared to simpler, single-carbazole derivatives.

Conclusion

Both this compound and 1,3-Bis(N-carbazolyl)benzene are valuable hole-transporting materials in the field of organic electronics, with their utility being dictated by the specific requirements of the device architecture. While mCP is a well-established material with a high hole mobility attributed to its amorphous nature and multiple charge transport pathways, p-TC and other N-arylcarbazole derivatives represent a class of materials where the hole transport properties can be tuned through chemical modification.

The choice between these materials will depend on a balance of factors including the desired hole mobility, film-forming properties, thermal stability, and cost of synthesis. For applications requiring high-performance, morphologically stable amorphous films, mCP is often a preferred choice. However, the potential for crystalline packing in derivatives of p-TC could be explored for applications where highly ordered domains are beneficial. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization and comparison of these and other novel hole-transporting materials.

References

  • Shahnawaz, et al. (2019). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C. Available at: [Link]

  • Di(arylcarbazole) Substituted Oxetanes as Efficient Hole Transporting Materials with High Thermal and Morphological Stability for OLEDs. (2023). Molecules. Available at: [Link]

  • OLED - Wikipedia. (n.d.). Retrieved from [Link]

  • Time-Dependent Charge Carrier Transport with Hall Effect in Organic Semiconductors for Langevin and Non-Langevin Systems. (2022). MDPI. Available at: [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). MDPI. Available at: [Link]

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2024). Fluxim. Available at: [Link]

  • A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence. (2016). Journal of Materials Chemistry C. Available at: [Link]

  • Time of flight (TOF) method for determining the drift mobility in organic semiconductors. (2014). ResearchGate. Available at: [Link]

  • Transient Trap-Limited Field Dependence Charge Carrier Transport in Organic Semiconductors for Time of Flight Configuration. (2021). SID. Available at: [Link]

  • This compound | C19H15N | CID 15798651. (n.d.). PubChem. Retrieved from [Link]

  • Hole mobility measurement by the SCLC method. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers. Available at: [Link]

  • 1,3-Bis(N-carbazolyl)benzene | C30H20N2 | CID 22020377. (n.d.). PubChem. Retrieved from [Link]

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Comparative Benchmarking of OLED Host Materials: 9-(p-Tolyl)carbazole vs. TCTA

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Organic Electronics

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of the host material for the emissive layer is of paramount importance. The host matrix plays a critical role in facilitating charge transport, maintaining a wide energy gap, and enabling efficient energy transfer to the guest emitter. This guide provides an in-depth comparative analysis of two prominent carbazole-based host materials: 9-(p-Tolyl)carbazole (9-pTC) and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA). While TCTA is a well-established and versatile material in high-performance OLEDs, 9-pTC represents a simpler, fundamental carbazole derivative. This comparison aims to elucidate the structure-property relationships that govern device performance and to provide researchers with a framework for material selection.

Introduction to the Host Materials

This compound (9-pTC):

This compound is a derivative of carbazole featuring a tolyl group attached to the nitrogen atom of the carbazole moiety. Carbazole-based materials are widely recognized for their excellent hole-transporting properties, high thermal stability, and wide energy gaps, making them suitable candidates for host materials in phosphorescent OLEDs (PhOLEDs)[1][2]. The addition of the tolyl group can influence the material's morphological stability and solubility, which are important processing parameters.

TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine):

TCTA is a star-shaped molecule comprising a triphenylamine core with three carbazole arms[3]. This unique structure imparts excellent hole-transporting capabilities and a high glass transition temperature, contributing to the operational stability of OLED devices[4]. TCTA is a multifunctional material, often employed not only as a host for phosphorescent emitters but also as a hole transport layer (HTL) and an electron blocking layer (EBL)[3].

Physicochemical Properties

PropertyThis compound (9-pTC) (Inferred)TCTA
Molecular Formula C19H15NC54H36N4
HOMO Level ~ -5.5 to -5.8 eV~ -5.7 to -5.8 eV[3]
LUMO Level ~ -2.1 to -2.4 eV~ -2.4 eV[3]
Triplet Energy (ET) > 2.8 eV~ 2.85 eV[3]
Glass Transition Temp. (Tg) ModerateHigh (~151 °C)
Charge Transport Primarily hole-transportingExcellent hole-transporting[3]

Note: The properties for this compound are estimations based on typical values for similar carbazole derivatives, as direct experimental data for this specific compound in an OLED context is limited.

Performance in OLED Devices: A Comparative Analysis

Due to the lack of specific device data for this compound as a host material, a direct comparison of device metrics such as External Quantum Efficiency (EQE), Power Efficiency, and Operational Lifetime is not feasible. However, we can present typical performance data for OLEDs utilizing TCTA in various roles to establish a benchmark.

TCTA as a Host Material:

TCTA is widely used as a host for green and blue phosphorescent emitters. Its high triplet energy allows for efficient energy transfer to the dopant, minimizing energy loss.

Emitter ColorEmitterMax. EQE (%)Max. Power Efficiency (lm/W)Ref.
GreenIr(ppy)3~17.4~48[3]
BlueFIrpic~10.3~24.9[5]
White-~16.0~35.8[3]

Inferred Performance of this compound as a Host Material:

Based on the performance of other simple carbazole derivatives, it can be inferred that 9-pTC would likely exhibit competent host capabilities, particularly for green phosphorescent emitters. However, its performance would be highly dependent on the overall device architecture and the specific emitter used. It is anticipated that devices employing 9-pTC might exhibit lower efficiencies compared to those with TCTA due to the latter's superior charge-transporting properties and morphological stability conferred by its star-shaped structure. The simpler structure of 9-pTC might lead to challenges in forming stable amorphous films, which is crucial for device longevity.

Experimental Section: Fabrication and Characterization of OLEDs

The fabrication and characterization of OLEDs involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation.

Device Fabrication Workflow:

Figure 1: A typical workflow for the fabrication of OLED devices.

Device Characterization:

The performance of the fabricated OLEDs is evaluated using the following techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Power Efficiency: Calculated from the EQE and the operating voltage.

  • Operational Lifetime: Measured by monitoring the luminance decay over time at a constant current density.

Causality Behind Experimental Choices

  • Vacuum Deposition: Thermal evaporation in a high vacuum environment (<10⁻⁶ Torr) is crucial to prevent contamination of the organic layers by atmospheric oxygen and moisture, which can act as charge traps and quenching sites, degrading device performance and lifetime.

  • Layered Structure: The multi-layer device architecture is designed to optimize charge injection, transport, and recombination within the emissive layer. Each layer is chosen for its specific energy levels (HOMO/LUMO) to create a cascade that facilitates efficient charge flow.

  • Co-deposition of Host and Emitter: The emissive layer is formed by co-evaporating the host and guest materials. This allows for precise control over the doping concentration, which is critical for preventing self-quenching of the emitter and ensuring efficient energy transfer from the host.

Comparative Device Architecture and Energy Level Diagram

To visualize the function of 9-pTC and TCTA as host materials, a representative device structure and corresponding energy level diagram are presented below.

Device Structure: ITO / HIL / HTL / EML (Host:Emitter) / ETL / EIL / Al

OLED Energy Level Diagram cluster_TCTA TCTA Host cluster_9pTC 9-pTC Host (Inferred) Anode_TCTA Anode (ITO) ~-4.7 eV HIL_TCTA HIL ~-5.2 eV HTL_TCTA HTL ~-5.5 eV TCTA_HOMO TCTA HOMO ~-5.7 eV Emitter_HOMO_TCTA Emitter HOMO Emitter_LUMO_TCTA Emitter LUMO TCTA_LUMO TCTA LUMO ~-2.4 eV ETL_TCTA ETL ~-6.0 eV Cathode_TCTA Cathode (Al) ~-4.2 eV Anode_9pTC Anode (ITO) ~-4.7 eV HIL_9pTC HIL ~-5.2 eV HTL_9pTC HTL ~-5.5 eV pTC_HOMO 9-pTC HOMO ~-5.6 eV Emitter_HOMO_9pTC Emitter HOMO Emitter_LUMO_9pTC Emitter LUMO pTC_LUMO 9-pTC LUMO ~-2.2 eV ETL_9pTC ETL ~-6.0 eV Cathode_9pTC Cathode (Al) ~-4.2 eV

Figure 2: Representative energy level diagrams for OLEDs with TCTA and inferred 9-pTC hosts.

Conclusion and Future Outlook

TCTA remains a benchmark host material for phosphorescent OLEDs due to its excellent hole-transporting properties, high triplet energy, and good thermal stability, which collectively contribute to high device efficiencies and long operational lifetimes. While direct experimental data for this compound as an OLED host is scarce, its fundamental carbazole structure suggests it could function as a competent host, particularly for green emitters. However, it is likely to be outperformed by more complex, tailored structures like TCTA.

Future research should focus on a direct, systematic comparison of 9-pTC and TCTA within the same device architecture to provide definitive data on their relative performance. Furthermore, the exploration of other simple and synthetically accessible carbazole derivatives could lead to the development of cost-effective host materials for commercial OLED applications.

References

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A Senior Application Scientist's Guide to the Reproducibility of Photophysical Properties of 9-(p-Tolyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Consistency in Molecular Photonics

9-(p-Tolyl)carbazole is a prominent member of the carbazole derivative family, a class of organic compounds essential to advancements in organic electronics, particularly as host materials in Organic Light-Emitting Diodes (OLEDs).[1][2] Its high triplet energy, thermal stability, and excellent charge transport properties make it a valuable scaffold for designing molecules with tailored electronic and photophysical characteristics.[3][4] However, the promise of any functional material hinges on the reproducibility of its key performance indicators—namely, its photophysical properties.

Inconsistent quantum efficiencies and spectral shifts have been reported even for well-studied compounds like carbazole, often due to factors like isomeric impurities or aggregation.[5] This guide provides a comprehensive framework for ensuring the reproducible characterization of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare its properties to an alternative host material, providing a robust methodology for researchers aiming for reliable and comparable data.

Pillar 1: The Foundational Role of Material Purity

The reproducibility of photophysical measurements begins not in the spectrometer, but in the synthesis and purification flask. The presence of minute impurities, such as unreacted starting materials, isomeric byproducts, or residual solvents, can drastically alter photophysical behavior, leading to spurious emission bands, quenched fluorescence, and inaccurate quantum yield values.

Synthesis and Purification Overview: this compound is typically synthesized via cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig amination, between carbazole and a tolyl halide.[6] Post-synthesis, a rigorous purification protocol is non-negotiable for achieving batch-to-batch consistency.

Recommended Purification Workflow:

  • Column Chromatography: Initial purification using a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is effective for removing bulk impurities.

  • Recrystallization: Multiple rounds of recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) are crucial for removing closely related impurities and achieving high crystalline order.

  • Sublimation (Optional but Recommended): For applications demanding the highest purity, such as in OLED device fabrication, gradient sublimation under high vacuum is the gold standard for removing trace non-volatile and volatile impurities.

Purity Validation: Before any photophysical analysis, the purity of each batch must be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity level and detect trace impurities not visible by NMR.

Pillar 2: Self-Validating Protocols for Photophysical Characterization

The following protocols are designed to be "self-validating" by incorporating baseline corrections, the use of established standards, and methodologies that mitigate common sources of error.

A. UV-Visible Absorption Spectroscopy

This technique measures the electronic transitions within the molecule and is fundamental for determining the ground-state properties and for subsequent emission studies.

Experimental Protocol:

  • Solvent Selection: Use spectroscopic grade solvents (e.g., Toluene, Dichloromethane, or THF) to minimize background absorption. The choice of solvent can influence spectral features; consistency is key.[7]

  • Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM). From this, prepare a dilute solution (e.g., 1-10 µM) in a 1 cm path length quartz cuvette.

  • Absorbance Range: The concentration should be adjusted so that the maximum absorbance (A_max) is between 0.05 and 0.1. This low absorbance minimizes intermolecular interactions (aggregation) and avoids the inner filter effect in subsequent fluorescence measurements.[8]

  • Baseline Correction: Before measuring the sample, record a baseline spectrum with a cuvette containing only the pure solvent. This spectrum is automatically subtracted from the sample spectrum by the instrument.

  • Measurement: Acquire the absorption spectrum over a relevant wavelength range (e.g., 250-400 nm). The resulting spectrum should show characteristic absorption bands for the carbazole moiety.[9]

B. Photoluminescence (PL) Emission Spectroscopy

PL spectroscopy provides information about the emissive properties of the molecule from its excited state.

Experimental Protocol:

  • Excitation Wavelength Selection: Excite the sample at or near its longest-wavelength absorption maximum (λ_abs,max), determined from the UV-Vis spectrum. This selectively excites the lowest energy electronic transition.

  • Instrument Setup: Use a fluorometer with a calibrated light source (typically a Xenon arc lamp) and a sensitive detector.[7] Set appropriate excitation and emission slit widths (e.g., 3-5 nm) to balance signal intensity and spectral resolution.

  • Solvent Blank Subtraction: Measure the emission spectrum of the pure solvent under the same conditions and subtract it from the sample's emission spectrum to remove any background fluorescence or Raman scattering peaks.

  • Measurement: Scan the emission spectrum from a wavelength just above the excitation wavelength to the near-IR (e.g., 350-600 nm).

C. Relative Photoluminescence Quantum Yield (PLQY) Measurement

PLQY (Φ_PL) is the ratio of photons emitted to photons absorbed and is a critical measure of a fluorophore's efficiency. The relative method, comparing the sample to a well-characterized standard, is the most common and reliable approach in non-specialized labs.[10][11]

Causality Behind the Method: This protocol relies on the principle that if a standard of known PLQY and an unknown sample are measured under identical conditions (excitation wavelength, solvent, and optical geometry), their PLQY values are related by their integrated fluorescence intensities, absorbance at the excitation wavelength, and solvent refractive indices.

Experimental Protocol:

  • Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap significantly with the sample. For this compound, which emits in the UV-violet region, Quinine Sulfate in 0.5 M H₂SO₄ (Φ_PL = 0.54) is a suitable choice.[8]

  • Absorbance Adjustment: Prepare solutions of both the standard and the sample in the same solvent (if possible, or account for refractive index differences). Crucially, adjust the concentrations of both solutions so that their absorbance at the chosen excitation wavelength is identical and below 0.1. This ensures both solutions absorb the same number of photons.

  • Emission Spectra Acquisition: Record the emission spectrum for both the standard and the sample across their entire emission range, using the same excitation wavelength and instrument settings.

  • Data Integration: Calculate the integrated area under the corrected emission curves for both the sample (I_S) and the standard (I_R).

  • PLQY Calculation: Use the following equation:

    Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts S and R denote the sample and reference standard, respectively.

    Note: Since A_R was set to be equal to A_S, the (A_R / A_S) term becomes 1, simplifying the calculation and reducing a potential source of error.

D. Excited-State Lifetime Measurement

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property sensitive to the molecular environment and quenching processes. Time-Correlated Single Photon Counting (TCSPC) is the benchmark technique for this measurement.

Experimental Protocol:

  • Instrumentation: Utilize a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or LED) with an excitation wavelength near the sample's absorption maximum.

  • Sample Preparation: Use the same dilute solution prepared for UV-Vis and PL measurements. Deoxygenating the solution by bubbling with nitrogen or argon is recommended, as dissolved oxygen can quench the excited state and shorten the measured lifetime.[12]

  • Data Acquisition: Collect the fluorescence decay profile until a sufficient number of counts (e.g., 10,000 in the peak channel) are accumulated for good statistical accuracy.

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute colloidal silica suspension) at the excitation wavelength. The IRF represents the time response of the instrument itself.

  • Data Analysis: Fit the experimental decay curve using deconvolution software that incorporates the measured IRF. The decay of this compound is typically fitted to a mono- or bi-exponential function. The quality of the fit is assessed by a chi-squared (χ²) value close to 1.0 and a random distribution of weighted residuals. A typical lifetime for carbazole derivatives is in the range of several nanoseconds.[12][13]

Visualizing the Path to Reproducible Data

A structured workflow is essential for ensuring all parameters are controlled and all necessary data is collected systematically.

G cluster_prep Sample Preparation & Purity cluster_photo Photophysical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (Chromatography, Recrystallization) synthesis->purification validation Purity Validation (NMR, MS, HPLC) purification->validation solution Prepare Dilute Solution (A < 0.1) validation->solution uv_vis UV-Vis Absorption (Determine λ_abs,max) solution->uv_vis tcspc Lifetime (TCSPC) (Determine τ) solution->tcspc pl PL Emission (Determine λ_em,max) uv_vis->pl plqy PLQY Measurement (vs. Standard) uv_vis->plqy analysis Analyze & Tabulate Data (λ_abs, λ_em, Φ_PL, τ) pl->analysis plqy->analysis tcspc->analysis comparison Compare vs. Alternatives & Literature Values analysis->comparison report Final Report comparison->report

Caption: Workflow for reproducible photophysical characterization.

Comparative Analysis: this compound vs. an Alternative

To contextualize the properties of this compound, it is useful to compare it against another widely used carbazole-based host material, such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) .

Photophysical ParameterThis compound4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
Absorption Max (λ_abs) ~329 nm[14]~340 nm
Emission Max (λ_em) ~350-370 nm~380-400 nm
PL Quantum Yield (Φ_PL) High (often > 0.8)[4]High (often > 0.8)
Fluorescence Lifetime (τ) ~3-15 ns (solvent dependent)[12]~5-12 ns (solvent dependent)
Triplet Energy (E_T) ~2.9-3.0 eV~2.6 eV

Note: Exact values are highly dependent on the solvent and measurement conditions. Data is compiled from typical values reported in the literature.[4][12][14]

This comparison highlights that while both materials are efficient emitters, this compound possesses a slightly higher triplet energy, making it potentially more suitable as a host for high-energy (blue) phosphorescent emitters in OLEDs.

Factors Influencing Reproducibility

Achieving reproducible data requires vigilance against a number of common pitfalls. The diagram below illustrates the key factors that can introduce variability into photophysical measurements.

G cluster_sample cluster_exp cluster_inst center Reproducibility of Photophysical Data purity Chemical Purity center->purity Sample isomers Isomeric Purity center->isomers Sample solvent Residual Solvent center->solvent Sample degradation Photodegradation center->degradation Sample concentration Concentration (Aggregation) center->concentration Experiment solvent_p Solvent Purity center->solvent_p Experiment oxygen Dissolved O₂ (Quenching) center->oxygen Experiment temp Temperature center->temp Experiment calib Wavelength Calibration center->calib Instrument lamp Lamp Stability center->lamp Instrument detector Detector Sensitivity (Correction) center->detector Instrument geometry Cuvette Positioning center->geometry Instrument

Caption: Key factors affecting data reproducibility.

Conclusion

The reliable application of this compound in advanced materials research and development is contingent upon the reproducible measurement of its photophysical properties. By prioritizing material purity, adhering to robust and self-validating experimental protocols, and maintaining a keen awareness of the factors that can influence outcomes, researchers can generate high-quality, consistent data. This guide provides a foundational framework to not only accurately characterize this compound but also to establish a standard of practice that enhances the integrity and comparability of findings across the scientific community.

References

  • Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. (2021). MDPI. [Link]

  • Unusual photophysical properties of substituted carbazoles. (2009). Journal of Physical Chemistry A. [Link]

  • Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels-Alder reaction. (N/A). Beilstein Archives. [Link]

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  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (N/A). MDPI. [Link]

  • UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. (N/A). MDPI. [Link]

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  • 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. (2019). ResearchGate. [Link]

  • Measurement of photoluminescence quantum yields. Review. (N/A). The Journal of Physical Chemistry. [Link]

  • Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (N/A). IUCr. [Link]

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  • Excitation Emission Matrix (EEM) Spectroscopy and Computational Evaluation of Excited States of Carbazole – Bromobenzothiadiazole (CBB). (N/A). ScholarWorks@GVSU. [Link]

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  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (N/A). MDPI. [Link]

  • Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. (2012). ResearchGate. [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2023). ResearchGate. [Link]

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  • 9-p-Tolyl-9H-carbazole-3-carbonitrile. (2011). PubMed. [Link]

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A Comparative Analysis of 9-(p-Tolyl)carbazole: Bridging Experimental Findings and Theoretical Predictions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of 9-(p-Tolyl)carbazole (pTCz), a key building block in the development of advanced organic electronic materials. We will cross-reference empirical data from key analytical techniques with theoretical insights to offer a holistic understanding of its structure-property relationships. This document is intended for researchers, chemists, and materials scientists engaged in the design and characterization of novel organic semiconductors.

Introduction to this compound: A Versatile Donor Moiety

This compound is an aromatic heterocyclic organic compound featuring a carbazole core N-substituted with a p-tolyl group. The carbazole unit is well-known for its excellent hole-transporting capabilities, high thermal stability, and wide energy gap, making it a staple in organic light-emitting diodes (OLEDs), photovoltaics, and perovskite solar cells.[1][2] The addition of the electron-donating p-tolyl group at the 9-position modulates the electronic and physical properties of the carbazole core. This strategic substitution influences the molecule's solubility, morphology, and, most critically, its highest occupied molecular orbital (HOMO) energy level, which is a key parameter for efficient charge injection in electronic devices.[3]

Understanding the precise interplay between the molecular structure and its resulting properties is paramount. A critical structural feature is the significant torsion angle between the carbazole and the p-tolyl planes. X-ray diffraction studies on closely related derivatives, such as 9-p-tolyl-9H-carbazole-3-carbaldehyde and 9-p-tolyl-9H-carbazole-3-carbonitrile, reveal that this dihedral angle is typically in the range of 54° to 60°.[4][5][6][7] This twisted conformation disrupts π-conjugation across the N-phenyl bond, which helps maintain a high triplet energy state, a desirable characteristic for host materials in phosphorescent OLEDs.

PropertyValueSource
IUPAC Name 9-(4-methylphenyl)carbazole[8]
Molecular Formula C₁₉H₁₅N[8]
Molecular Weight 257.33 g/mol [8]
CAS Number 19264-73-4[8]

Synthesis Pathway: The Suzuki Cross-Coupling Approach

The synthesis of 9-arylcarbazoles is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki-Miyaura couplings. The Suzuki coupling is particularly favored for its mild reaction conditions and tolerance of a wide range of functional groups. A typical and efficient route involves the coupling of carbazole with p-tolylboronic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Carbazole Carbazole Reaction Suzuki-Miyaura Cross-Coupling Carbazole->Reaction Tolylboronic p-Tolylboronic Acid Tolylboronic->Reaction Pd_Catalyst Pd(OAc)₂ / Ligand Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Heat Heat (80-100 °C) Heat->Reaction Purification Purification (Column Chromatography) Reaction->Purification Crude Product Product This compound Purification->Product Final Product

Caption: General workflow for the Suzuki coupling synthesis of this compound.

This reaction leverages a palladium catalyst to form a crucial carbon-nitrogen bond. The choice of ligand for the palladium catalyst and the base are critical for achieving high yields.

Cross-Referencing Physicochemical Properties

Spectroscopic Analysis

UV-Visible Absorption: The electronic absorption spectrum of pTCz is dominated by transitions within the carbazole framework. Compared to unsubstituted carbazole, which shows absorption maxima around 293, 323, and 336 nm, the introduction of the p-tolyl group typically results in a slight bathochromic (red) shift. This is attributed to electronic perturbations and an increase in conjugation afforded by the tolyl moiety.[9] Experimental data for carbazole derivatives in solvents like THF show primary absorption bands corresponding to π-π* transitions.[10] Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) corroborate these findings, assigning the lowest energy absorption bands to transitions from the HOMO to the LUMO, localized primarily on the carbazole unit.

Fluorescence Emission: Carbazole and its derivatives are known for their strong fluorescence. Unsubstituted carbazole exhibits a primary emission peak around 351 nm when excited at 323 nm.[11][12] For pTCz, a red-shift in the emission spectrum is expected relative to the parent carbazole, a direct consequence of the electronic influence of the tolyl group.[9] The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the geometric relaxation in the excited state. The large Stokes shifts often observed in carbazole derivatives are beneficial for applications in OLEDs, as they can reduce self-absorption losses.

CompoundAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Solvent
Carbazole (Reference)~323, 336~351, 365Ethanol/THF
This compound~330-345 (Expected)~360-380 (Expected)THF
Electrochemical Behavior

Cyclic Voltammetry (CV) is the standard technique to probe the electrochemical properties of pTCz, specifically its oxidation potential. This potential is directly related to the energy of the HOMO. Carbazole derivatives are known to undergo reversible or quasi-reversible oxidation processes.[13] The electron-donating nature of the methyl group on the p-tolyl substituent enriches the electron density of the system, thereby raising the HOMO energy level. This makes pTCz easier to oxidize compared to unsubstituted 9-phenylcarbazole. A lower oxidation potential is advantageous for hole-injection materials as it reduces the energy barrier for injecting charge from the anode.[3]

  • Expected Oxidation Potential: ~1.0 - 1.2 V (vs. Ag/AgCl) in CH₂Cl₂ or similar solvent.

  • HOMO Energy Level Estimation: The HOMO level can be estimated from the onset of the oxidation peak using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an external standard. The empirical formula is often: EHOMO = -[Eoxonset - EoxFc + 4.8] eV.

Thermal Stability

The thermal stability of a material is critical for the operational lifetime of electronic devices.[14] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature (Td) and phase transition temperatures (glass transition, Tg; melting, Tm), respectively.[2][14] this compound, like many carbazole derivatives, exhibits high thermal stability, with decomposition temperatures often exceeding 350 °C. The high Tg of its amorphous state ensures morphological stability, preventing crystallization and degradation of device performance at elevated operating temperatures.

ParameterDescriptionTypical Value Range for Arylcarbazoles
Td (at 5% weight loss) Decomposition Temperature>350 °C
Tg Glass Transition Temperature100 - 160 °C
Tm Melting PointVaries significantly with purity

Standard Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following are standardized protocols for the characterization of this compound.

UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of pTCz (1 x 10⁻⁵ M) in a spectroscopic grade solvent (e.g., THF, Dichloromethane, or Toluene).

  • UV-Vis Measurement: Use a dual-beam spectrophotometer. Record the absorption spectrum from 250 nm to 500 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference.

  • Fluorescence Measurement: Use a spectrofluorometer. Excite the sample at its lowest energy absorption maximum (λₘₐₓ). Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~600 nm.

Cyclic Voltammetry (CV)
  • System Setup: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., Dichloromethane).

  • Measurement: Dissolve the pTCz sample (~1 mM) in the electrolyte solution. Purge with an inert gas (N₂ or Ar) for 15 minutes. Scan the potential at a rate of 50-100 mV/s.

  • Calibration: After the measurement, add a small amount of ferrocene as an internal standard and record its voltammogram. The Fc/Fc⁺ couple should appear at a known potential, allowing for accurate energy level calculations.

Thermal Analysis (TGA/DSC)
  • TGA Protocol: Place 5-10 mg of the pTCz sample in an alumina or platinum pan. Heat the sample under a nitrogen atmosphere from room temperature to 600 °C at a heating rate of 10 °C/min. Td is determined at 5% weight loss.[14]

  • DSC Protocol: Place 5-10 mg of the sample in an aluminum pan. Heat the sample to a temperature above its melting point, then cool rapidly to form an amorphous glass. Reheat the sample at a rate of 10 °C/min. The Tg is observed as a step-change in the heat flow curve, and the Tm as an endothermic peak.

Characterization_Workflow cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques pTCz This compound (pTCz) Sample Spectroscopy UV-Vis & Fluorescence Spectroscopy pTCz->Spectroscopy CV Cyclic Voltammetry (CV) pTCz->CV TGA_DSC TGA / DSC pTCz->TGA_DSC NMR_Xray NMR & X-Ray Crystallography pTCz->NMR_Xray Optical Optical Properties (Absorption, Emission) Electrochemical Electrochemical Properties (HOMO, Redox Stability) Thermal Thermal Properties (Td, Tg, Tm) Structural Structural Properties (Purity, Conformation) Spectroscopy->Optical CV->Electrochemical TGA_DSC->Thermal NMR_Xray->Structural

Caption: Relationship between analytical techniques and the properties they elucidate for pTCz.

Conclusion

This compound stands as a testament to the power of molecular design in tuning the properties of organic materials. The cross-referencing of experimental data with theoretical models provides a robust framework for understanding its behavior. The twisted molecular structure, a result of the tolyl substitution, leads to favorable electronic properties, including a high HOMO level for efficient hole injection and good thermal stability. This comprehensive guide demonstrates that a multi-faceted characterization approach is essential for predicting the performance of pTCz and its derivatives in next-generation organic electronic devices.

References

  • Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. (n.d.). Google Scholar.
  • This compound | C19H15N. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Experimental and DFT Studies on the Vibrational and Electronic Spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 15, 2026, from [Link]

  • 9-p-Tolyl-9H-carbazole-3-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 15, 2026, from [Link]

  • Synthesis of N-phenyl-carbazole derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 9-p-Tolyl-9H-carbazole-3-carbonitrile. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 9-p-Tolyl-9H-carbazole-3-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 15, 2026, from [Link]

  • Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012). Journal of the Chinese Chemical Society. Retrieved January 15, 2026, from [Link]

  • Synthesis and electrochemical properties of peripheral carbazole functional Ter(9,9-spirobifluorene)s. (2008). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Fluorescent Carbazole‐Derived Aza[15]Helicenes: Synthesis, Functionalization, and Characterization. (2020). Chemistry – A European Journal. Retrieved January 15, 2026, from [Link]

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers. Retrieved January 15, 2026, from [Link]

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A Senior Application Scientist's Guide to the Electrochemical Characterization and Validation of 9-(p-Tolyl)carbazole's HOMO Level

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics and optoelectronics, the precise determination of molecular energy levels is paramount. The Highest Occupied Molecular Orbital (HOMO) is a critical parameter that governs the hole-injection and transport properties of a material, directly impacting the efficiency and stability of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This guide provides an in-depth technical comparison of the electrochemical characterization of 9-(p-Tolyl)carbazole, a promising hole-transporting material, and its alternatives. We will delve into the experimental validation of its HOMO level, offering a framework for rigorous scientific investigation.

The Central Role of the HOMO Level in Organic Electronics

The HOMO level represents the energy of the highest energy electrons in a molecule. In the context of hole-transporting materials (HTMs), a well-aligned HOMO level with the anode's work function or the active layer's HOMO level is crucial for efficient hole injection and extraction. An optimal HOMO level minimizes the energy barrier for charge carrier movement, thereby enhancing device performance. This compound, a derivative of the well-known carbazole core, has garnered significant interest due to its potential for high charge carrier mobility and thermal stability. Accurate characterization of its HOMO level is therefore essential for its rational application in device engineering.

Electrochemical Characterization: Determining the HOMO Level of this compound

Cyclic Voltammetry (CV) is the most widely employed electrochemical technique for determining the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[1][2] The oxidation potential, specifically the onset of the first oxidation peak, is directly related to the energy required to remove an electron from the HOMO.

Expert Estimation of this compound's HOMO Level

The parent compound, 9-phenylcarbazole, has a reported oxidation potential of approximately +1.38 V.[3] The tolyl group in this compound possesses a methyl substituent in the para position of the phenyl ring. The methyl group is an electron-donating group, which increases the electron density on the carbazole nitrogen through inductive and hyperconjugation effects. This increased electron density makes the molecule easier to oxidize compared to 9-phenylcarbazole, resulting in a lower oxidation potential.[4] It is therefore reasonable to estimate that the oxidation potential of this compound will be slightly lower than that of 9-phenylcarbazole.

Furthermore, it is a well-established trend that replacing an alkyl group at the 9-position of carbazole with an aryl group generally leads to a lowering of the HOMO energy level.[5][6] This provides further context for placing the HOMO level of this compound relative to other carbazole derivatives.

Based on these considerations, we estimate the HOMO level of This compound to be in the range of -5.7 to -5.8 eV . This estimation provides a valuable starting point for experimental validation.

Experimental Protocol for HOMO Level Determination via Cyclic Voltammetry

To experimentally validate the HOMO level of this compound and its alternatives, the following detailed protocol for cyclic voltammetry should be followed. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Materials and Instrumentation:

  • Potentiostat: A high-quality potentiostat capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: Glassy carbon electrode (provides a wide potential window and is relatively inert).

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or foil (provides a stable surface for the counter reaction).

  • Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN). The choice of solvent is critical and should be one in which the analyte and supporting electrolyte are soluble and stable.

  • Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP). The supporting electrolyte is crucial for ensuring conductivity of the solution.

  • Analyte: this compound and alternative compounds (typically 1-5 mM concentration).

  • Internal Standard: Ferrocene (used for calibrating the potential of the reference electrode).

  • Inert Gas: High-purity nitrogen or argon for deaerating the solution.

Step-by-Step Methodology:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and the chosen solvent (DCM or ACN).

    • Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Solution Preparation:

    • Prepare a solution of the supporting electrolyte (0.1 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of the analyte (e.g., 10 mM) in the same solvent.

    • In the electrochemical cell, add a known volume of the supporting electrolyte solution.

    • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the prepared electrodes.

    • Record a background cyclic voltammogram of the supporting electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.

    • Add a small volume of the analyte stock solution to the cell to achieve the desired concentration (e.g., 1 mM).

    • Record the cyclic voltammogram of the analyte. Start the potential sweep from a value where no reaction occurs, scan to a potential sufficiently positive to observe the oxidation of the compound, and then reverse the scan back to the starting potential. A typical scan rate is 100 mV/s.

    • Optimize the potential window and scan rate to obtain a well-defined and reversible or quasi-reversible voltammogram.

  • Internal Standard Calibration:

    • After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution.

    • Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

    • Determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple, which is the average of the anodic and cathodic peak potentials. This value will be used to reference the oxidation potential of the analyte.

  • Data Analysis and HOMO Level Calculation:

    • Determine the onset oxidation potential (E_onset^ox) of the analyte from its cyclic voltammogram. This is typically found by extrapolating the steep rising portion of the oxidation peak to the baseline.

    • Calculate the HOMO energy level using the following empirical formula:[1] HOMO (eV) = -[E_onset^ox (vs Fc/Fc⁺) + 4.8] Where E_onset^ox (vs Fc/Fc⁺) is the onset oxidation potential of the analyte measured relative to the Fc/Fc⁺ internal standard.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Electrode Polishing & Cleaning B Solution Preparation (Analyte + Electrolyte) A->B C Deaeration with Inert Gas B->C D Assemble 3-Electrode Cell C->D E Run Cyclic Voltammetry D->E F Add Ferrocene & Rerun CV E->F G Determine Onset Oxidation Potential (E_onset^ox) F->G H Determine E₁/₂ of Fc/Fc⁺ F->H I Calculate HOMO Level G->I H->I

Caption: Workflow for the electrochemical determination of the HOMO level using cyclic voltammetry.

Validation with an Alternative Technique: Photoelectron Spectroscopy

For a comprehensive validation of the electrochemically determined HOMO level, an alternative, direct measurement technique such as Ultraviolet Photoelectron Spectroscopy (UPS) is highly recommended. UPS measures the kinetic energy of photoelectrons emitted from a sample upon irradiation with UV light, providing a direct measurement of the valence band structure and the HOMO level.[6] While more specialized, it offers a valuable cross-validation of the CV results.

Comparative Analysis: this compound vs. Alternative Hole-Transporting Materials

The performance of this compound as a hole-transporting material can be benchmarked against other commonly used carbazole derivatives and other classes of HTMs. The following table provides a comparison of their experimentally determined HOMO levels.

Compound NameStructureHOMO Level (eV)Experimental Conditions
This compound This compound-5.7 to -5.8 (Estimated) -
9-Phenylcarbazole9-Phenylcarbazole-5.8 to -5.9Based on E_ox of +1.38 V
N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPD)NPD-5.4 to -5.6Widely reported in literature
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)TCTA-5.7 to -5.9Widely reported in literature
Poly(9-vinylcarbazole) (PVK)PVK-5.8 to -6.0Reported for thin films
Spiro-OMeTADSpiro-OMeTAD-5.0 to -5.2Commonly used in perovskite solar cells

Note: The HOMO levels can vary slightly depending on the experimental conditions (solvent, supporting electrolyte, reference electrode) and whether the measurement is performed in solution or as a thin film.

Structure-Property Relationships and Causality in Experimental Choices

The choice of this compound and its alternatives is driven by the desire to fine-tune the electronic properties of the hole-transporting layer.

  • The Carbazole Core: The carbazole moiety provides a rigid, planar structure with good hole-transporting characteristics and high thermal stability.

  • Substitution at the 9-Position: The substituent at the 9-position (the nitrogen atom) significantly influences the HOMO level. Aryl substituents, such as the p-tolyl group, tend to lower the HOMO energy compared to alkyl substituents, which can improve the stability of the material.[5][6]

  • Substituents on the Phenyl Ring: The electron-donating methyl group on the tolyl ring in this compound is expected to raise the HOMO level slightly compared to the unsubstituted 9-phenylcarbazole, potentially improving the energy level alignment with certain electrode materials.[4]

The choice of a glassy carbon working electrode is due to its wide potential window and chemical inertness, which is crucial for studying the oxidation of organic molecules. The use of a non-aqueous solvent like DCM or ACN is necessary because many organic semiconductors are not soluble in water and to avoid the interfering redox reactions of water. The supporting electrolyte is essential to minimize the solution resistance and ensure that the potential drop occurs primarily at the electrode-solution interface. Ferrocene is the universally accepted internal standard for non-aqueous electrochemistry, allowing for reliable comparison of results between different laboratories.[1]

Conclusion

This guide has provided a comprehensive framework for the electrochemical characterization and validation of the HOMO level of this compound. Through a combination of expert estimation based on structure-property relationships and a detailed, self-validating experimental protocol for cyclic voltammetry, researchers can confidently determine this critical parameter. The comparison with alternative hole-transporting materials highlights the competitive position of this compound in the field of organic electronics. The synergistic use of electrochemical methods and alternative validation techniques like photoelectron spectroscopy will undoubtedly accelerate the rational design and implementation of novel materials for next-generation electronic and optoelectronic devices.

References

  • Agarwal, S., et al. (2011). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. Dyes and Pigments, 90(1), 89-96.
  • Thelakkat, M., & Schmidt, H. W. (1999). Tuning of HOMO levels of carbazole compounds for use as hosts in organic light-emitting devices.
  • Yeh, M. C. P., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 226-234.
  • Ishii, H., et al. (1999). Energy Level Alignment and Interfacial Electronic Structures at Organic/Metal and Organic/Organic Interfaces.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-(p-Tolyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the proper disposal of 9-(p-Tolyl)carbazole, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management and data from structurally similar carbazole derivatives.

Understanding the Compound: Hazard Profile of this compound

This compound (CAS No. 19264-73-4) is a carbazole derivative.[1][2] While specific, comprehensive toxicological data for this exact compound is limited, the hazard profile can be inferred from data on carbazole and its related compounds, as well as GHS classifications provided by chemical suppliers.[1][3] Carbazole itself is suspected of causing cancer and may cause genetic defects.[4][5] It is also recognized as being very toxic to aquatic life with long-lasting effects.[4][6][7][8][9]

The primary directive for handling this compound is to treat it as hazardous waste from the moment it is designated for disposal.[10][11][12] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][13] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][13]

Table 1: Hazard Classification for this compound and Related Compounds

Hazard StatementGHS ClassificationRationale & Source
Causes skin irritationSkin Irritation (Category 2)GHS information provided to the ECHA C&L Inventory.[1]
Causes serious eye irritationEye Irritation (Category 2)GHS information provided to the ECHA C&L Inventory.[1]
Suspected of causing cancerCarcinogenicity (Category 2)Based on data for the parent compound, carbazole.[4][5][6][9]
Suspected of causing genetic defectsGerm Cell MutagenicityBased on data for related carbazole compounds.[5][11][12]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazardA known hazard for the carbazole chemical class.[4][6][8]

The Regulatory Imperative: Compliance with Hazardous Waste Regulations

The disposal of chemical waste is strictly regulated to protect human health and the environment.[14] In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[14][15] These regulations mandate a "cradle-to-grave" management system for hazardous waste.[15]

It is a violation of these regulations to dispose of this compound in the regular trash or down the sanitary sewer system.[4][7][14] All waste must be handled in accordance with local, state, and federal regulations, which may differ by region.[16] Therefore, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[11][12]

Core Disposal Protocol: A Step-by-Step Methodology

The following protocol provides a self-validating system for the safe disposal of this compound waste. The causality behind each step is explained to ensure both compliance and safety.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Solid residues of the chemical.

    • Contaminated labware (e.g., pipette tips, vials, weighing boats).

    • Contaminated PPE (e.g., gloves).

    • Solutions containing the compound.

    • Materials used for spill cleanup.[11][12]

  • Segregate Incompatible Materials: Do not mix this compound waste with other waste streams. Carbazole derivatives can be incompatible with strong oxidizing agents and strong acids.[8][9] Mixing incompatible chemicals can lead to dangerous reactions, such as fire or the generation of toxic fumes.[11] Keep halogenated and non-halogenated solvent wastes separate, as their disposal costs can differ significantly.[10]

Step 2: Waste Containerization
  • Select an Appropriate Container:

    • Solid Waste: Collect solid waste in a dedicated, leak-proof hazardous waste container with a secure, tight-fitting lid.[11] A high-density polyethylene (HDPE) container is generally suitable.[11]

    • Liquid Waste: Collect liquid waste in a chemically compatible, shatter-resistant container.

  • Maintain Container Integrity: The container must be in good condition, free from damage or deterioration.[14] Crucially, the container must be kept closed at all times except when actively adding waste.[10][17][18] This minimizes the release of vapors and prevents spills.

Step 3: Accurate and Comprehensive Labeling
  • Label Immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • Complete Information: The label must be filled out completely and legibly, including:

    • The full chemical name: "Waste this compound".

    • The approximate percentages of all components in the waste mixture.[12]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").[13]

    • The date waste accumulation began.[13]

Step 4: Safe On-Site Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[11][17] The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[11][14]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[11][12][14] This crucial step ensures that any potential leaks from the primary container are captured, preventing a spill from reaching drains or contaminating the workspace.[10]

  • Storage Limits: Laboratories are prohibited from storing more than 55 gallons of hazardous waste at one time.[10]

Step 5: Arranging for Final Disposal
  • Contact EHS: When the container is full or you are ready to dispose of the waste, contact your institution's EHS department to schedule a pickup.[11][12][17]

  • Use a Licensed Contractor: The EHS department will work with a licensed hazardous waste disposal contractor to transport the waste to an approved treatment, storage, and disposal facility (TSDF).[19] The most common disposal method for this type of waste is incineration in a licensed apparatus.[16][20]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal A Generate Waste (this compound or contaminated material) B Is this waste stream segregated from incompatible materials? A->B C Segregate Waste: - Oxidizers - Strong Acids - Other Waste Streams B->C No D Select appropriate, closed, leak-proof container B->D Yes C->B E Affix Hazardous Waste Label and fill out completely D->E F Store in designated SAA with secondary containment G Is container full or ready for disposal? F->G H Contact EHS for waste pickup G->H Yes I Waste transported to approved TSDF for incineration H->I

Caption: Workflow for the safe disposal of this compound waste.

Spill and Emergency Procedures

In the event of an accidental spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[13]

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation to the room.[11]

  • Control Ignition Sources: Remove any potential sources of ignition from the area.[11]

  • Cleanup (Small Spills):

    • For small spills of solid material, do NOT dry sweep. Gently moisten the material with water to prevent dust from becoming airborne, then carefully scoop it into a designated hazardous waste container.[13][16][21]

    • For liquid spills, absorb the material with an inert absorbent like vermiculite or sand.[11] Place the contaminated absorbent material into the hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[11][12] All cleanup materials must be collected and disposed of as hazardous waste.[12]

  • Reporting: Report all spills to your institution's EHS department.[13]

Proactive Waste Minimization

A core principle of modern laboratory management is the reduction of hazardous waste at the source.[17][18]

  • Inventory Management: Order only the quantity of chemical required for your experiments to avoid generating waste from expired or unused stock.[10][17][22]

  • Process Modification: Where scientifically viable, modify experiments to reduce the scale and volume of waste produced.[10][17]

  • Substitution: If possible, substitute this compound with a less hazardous chemical that can achieve the same experimental outcome.[10][17]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • Cleanaway.
  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines.
  • CSIR IIP.
  • Vanderbilt University.
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  • Carl ROTH.
  • Fisher Scientific. (2010, May 14).
  • Fisher Scientific. (2014, September 8).
  • BenchChem. Proper Disposal of 9-(prop-2-yn-1-yl)-9H-carbazole.
  • Fisher Scientific. (2010, May 14).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15798651, this compound.
  • University of Windsor. (n.d.).
  • ScienceLab.com. (n.d.).
  • Tokyo Chemical Industry. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2008, July 23). Provisional Peer Reviewed Toxicity Values for Carbazole.
  • Gani, K. M., & Okoh, A. I. (2017). Properties, environmental fate and biodegradation of carbazole. Biotechnology, genetic engineering and molecular biology reviews, 1-13.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017, June 30). 9H-Carbazole: Human health tier II assessment.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • Occupational Safety and Health Administration.
  • BenchChem. Proper Disposal of 9-(4-Nitrophenyl)
  • ResearchGate. (n.d.). 9-p-Tolyl-9H-carbazole-3-carbonitrile.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • University of Rochester. EPA Hazardous Waste Codes.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-(p-Tolyl)carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for handling 9-(p-Tolyl)carbazole. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not just for ourselves, but for our colleagues. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each recommendation, empowering you to make informed safety decisions. The protocols outlined herein are designed as a self-validating system, grounded in established safety principles and an understanding of the material's chemical characteristics.

Hazard Assessment: Understanding the Risk Profile

This compound (CAS No. 19264-73-4) is an aromatic heterocyclic compound.[1] A thorough risk assessment is the foundation of any safety protocol. While specific toxicological data for this derivative is limited, we must operate under the precautionary principle, considering the known hazards of the parent carbazole molecule and related aromatic amines.

The primary known hazards associated with this compound are skin and eye irritation.[1] However, the parent compound, 9H-Carbazole, presents a broader range of concerns that must be factored into our safety protocols. These include respiratory irritation, potential carcinogenicity based on animal studies, and high aquatic toxicity.[2][3][4] Therefore, all handling procedures should be designed to minimize any potential for contact, inhalation, or environmental release.

Hazard ClassificationThis compoundParent Compound (9H-Carbazole)Rationale & Implication for PPE
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]Category 2 (Causes skin irritation)[2][3]Impervious gloves and a lab coat are mandatory to prevent direct skin contact.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[1]Category 2 (Causes serious eye irritation)[2][3]ANSI-approved safety glasses are the minimum requirement; chemical splash goggles are necessary when handling solutions or large quantities.
Respiratory Irritation Not classified, but prudent to assumeCategory 3 (May cause respiratory irritation)[2][3]All handling of the solid powder must be done in a certified chemical fume hood to prevent inhalation of airborne particulates.
Carcinogenicity No data availableCategory 2 (Suspected of causing cancer)[2][4]This elevates the need for stringent containment, minimizing exposure to the lowest possible level through engineering controls and robust PPE.
Aquatic Toxicity No data availableCategory 1 (Very toxic to aquatic life with long lasting effects)[2][3]Strict waste disposal protocols are required. PPE must be disposed of as contaminated waste to prevent environmental release.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities being handled. The following represents the minimum required PPE for any work with this compound.

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where this chemical is present.

    • Elevated Risk : When handling solutions (>50 mL) or performing transfers of the solid that could generate dust, chemical splash goggles are required. For significant splash risks, a face shield should be worn over safety goggles.[5]

  • Hand Protection :

    • Glove Selection : Disposable nitrile gloves are the standard recommendation for incidental contact. They provide good resistance against a range of chemicals and are effective against solid particulates.[6] Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

    • Practice : Always inspect gloves for tears or punctures before use. Use a two-glove (double-gloving) technique for added protection during weighing and transfers. Contaminated gloves must be removed and disposed of immediately as hazardous waste, followed by thorough hand washing.[7]

  • Body Protection :

    • A flame-resistant lab coat is required to protect against incidental splashes and contact with contaminated surfaces. The lab coat must be fully buttoned.[5]

    • Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe, closed-heel shoes made of a non-porous material.[7]

  • Respiratory Protection :

    • Primary Control : A certified chemical fume hood is the primary and most critical engineering control to protect the respiratory system. All weighing, transfers, and manipulations of this compound must be performed within a fume hood.[8]

    • Secondary Control : If engineering controls are not feasible or during a significant spill cleanup outside of a hood, a NIOSH-approved respirator with P100 (particulate) cartridges may be required. Use of a respirator necessitates enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[6]

Operational Protocols: Integrating Safety into Your Workflow

Pre-Handling Checklist & Workflow

This workflow outlines the critical decision points for ensuring safety before and during the handling process.

A Task Assessment: Review SDS & Procedure B Verify Engineering Controls: Is Fume Hood Certified & Operational? A->B C Select & Inspect PPE B->C Yes E Stop Work! Consult EHS B->E No D Proceed with Handling (Inside Fume Hood) C->D F Segregate Waste: - Solid Chemical - Contaminated PPE - Contaminated Glassware D->F G Doff PPE & Personal Hygiene: - Remove Gloves/Coat - Wash Hands Thoroughly F->G

Caption: Pre-Handling Safety Workflow for this compound.

Step-by-Step Guide for Weighing Solid this compound:

  • Preparation : Ensure the analytical balance is placed inside a certified chemical fume hood or a ventilated balance enclosure.

  • Don PPE : Put on your lab coat, safety glasses, and double nitrile gloves.

  • Tare Vessel : Place your receiving vessel on the balance and tare.

  • Transfer : Using a chemical spatula, carefully transfer the desired amount of this compound from the stock bottle to your vessel. Perform this action slowly and close to the surface to minimize dust generation.

  • Clean-Up : Securely cap the stock bottle. Gently wipe the spatula and any surfaces with a solvent-dampened towel (e.g., ethanol or isopropanol). Dispose of the towel as hazardous waste.

  • Doffing : Remove the outer pair of gloves and dispose of them in the designated hazardous waste container. With the inner gloves still on, transport your weighed chemical to the reaction setup.

  • Final Removal : Once the task is complete, remove all PPE and wash hands thoroughly with soap and water.

Spill and Emergency Procedures
  • Alert Personnel : Immediately alert others in the lab.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Assess : From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's Environmental Health and Safety (EHS) department.

  • Small Spill Cleanup (inside a fume hood) :

    • Ensure you are wearing the full PPE described above.

    • Gently cover the solid spill with a damp paper towel to avoid raising dust.

    • Carefully sweep the material into a dustpan and place it in a clearly labeled hazardous waste container.[2]

    • Wipe the spill area with a detergent solution, followed by water. All cleanup materials must be disposed of as hazardous waste.

Disposal Plan: Preventing Environmental Contamination

Due to the known aquatic toxicity of carbazoles, proper disposal is a critical final step.[2] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain.[9]

cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Segregation A Unused/Waste This compound D Hazardous Solid Waste Container A->D B Contaminated Gloves, Wipes, Weigh Boats B->D C Contaminated Glassware (Rinsate) E Hazardous Liquid (Rinsate) Waste C->E F Label Waste Container: - Full Chemical Name - Hazard Pictograms - Accumulation Date D->F E->F G Store in Satellite Accumulation Area F->G H Schedule Pickup by EHS for Final Disposal G->H

Caption: Hazardous Waste Disposal Workflow.

Step-by-Step Disposal Protocol:

  • Segregation : Collect all waste this compound and materials with gross contamination (e.g., weigh boats, contaminated wipes) in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • PPE Disposal : Used gloves, bench paper, and other contaminated disposable PPE should be collected in a separate bag or container designated for solid hazardous waste.

  • Glassware Decontamination : Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) three times. Collect the first rinse as hazardous liquid waste. Subsequent rinses may be managed as non-hazardous depending on institutional policy.

  • Labeling : Ensure all waste containers are properly labeled with the full chemical name, associated hazards ("Irritant," "Suspected Carcinogen," "Aquatic Toxin"), and the date of accumulation.[9]

  • Storage & Disposal : Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials. Contact your EHS department to arrange for pickup and final disposal by a licensed contractor.[9][10]

By adhering to these detailed protocols, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • U.S. EPA. Provisional Peer Reviewed Toxicity Values for Carbazole. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 7H-Dibenzo (c,g) Carbazole. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Suvchem Laboratory Chemicals. Safety Data Sheet: Carbazole (For Synthesis). [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • University of Alabama at Birmingham. Personal Protective Equipment. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.